Product packaging for Fmoc-D-Lys(Mtt)-OH(Cat. No.:CAS No. 198544-94-4)

Fmoc-D-Lys(Mtt)-OH

Cat. No.: B613326
CAS No.: 198544-94-4
M. Wt: 624.7
InChI Key: YPTNAIDIXCOZAJ-KXQOOQHDSA-N
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Description

Fmoc-D-Lys(Mtt)-OH is an essential D-configuration amino acid building block designed for Fmoc solid-phase peptide synthesis (SPPS) . Its key structural feature is the orthogonal protection of the lysine side chain by the acid-labile 4-methyltrityl (Mtt) group, while the alpha-amino terminus is secured by the base-labile Fmoc group . This orthogonality is a critical functional advantage, as it allows for the selective deprotection of the lysine side chain under mild acidic conditions—such as with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)—without disturbing other acid-labile protecting groups commonly used in SPPS or the peptide-resin linkage . This controlled deprotection provides researchers with a powerful tool for introducing site-specific modifications. The primary research value of this compound lies in its application for creating complex peptide architectures. It is invaluable for the synthesis of branched peptides, for the site-specific conjugation of labels (e.g., fluorophores), functional groups, or other biomolecules, and for the construction of cyclic peptides . For instance, it can be used in TFA-mediated in-situ cyclization strategies, leveraging the selective removal of the Mtt group . Furthermore, compounds featuring the Fmoc-protected tryptophan have been shown to enable the creation of self-assembling peptide-based MRI contrast agents, where the Fmoc group facilitates supramolecular assembly leading to enhanced relaxivity . In the field of chemical biology, this derivative facilitates advanced techniques such as the semisynthesis of homogenously ubiquitylated peptides for mechanistic studies, where the Mtt-protected lysine serves as the specific site for ubiquitin ligation . By enabling precise engineering of peptide structure and function, this compound is a key reagent for drug development and fundamental biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H40N2O4 B613326 Fmoc-D-Lys(Mtt)-OH CAS No. 198544-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNAIDIXCOZAJ-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679796
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198544-94-4
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth analysis of Fmoc-D-Lys(Mtt)-OH, a critical building block for advanced peptide synthesis. Targeting researchers, scientists, and professionals in drug development, this document outlines its core properties, applications, and detailed experimental protocols.

Executive Summary

This compound, with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-4-methyltrityl-D-lysine, is a protected amino acid derivative indispensable for the synthesis of complex peptides.[1] Its unique utility lies in the 4-methyltrityl (Mtt) protecting group on the epsilon-amino group of D-lysine. This group's lability to mild acidic conditions allows for selective deprotection without affecting other acid-sensitive protecting groups or the peptide's linkage to the solid support resin. This feature is paramount for the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of molecules such as labels or drugs to the lysine side chain.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its application in experimental settings.

PropertyValueReferences
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid[3]
Molecular Formula C₄₁H₄₀N₂O₄[3][4][5]
Molecular Weight 624.77 g/mol [6][7]
CAS Number 198544-94-4[4][5]
Appearance White to slight yellow or beige powder[6]
Melting Point 140-150 °C[6]
Purity ≥98% (by HPLC)[8]
Storage Conditions 2-8°C, sealed in a dry, dark place[4][6]

Chemical Structure

The molecular structure of this compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-amino group and the 4-methyltrityl (Mtt) group protecting the epsilon-amino group of the D-lysine side chain.

Fmoc_D_Lys_Mtt_OH cluster_lysine D-Lysine Backbone cluster_fmoc Fmoc Group cluster_mtt Mtt Group C_alpha C_carboxyl C_alpha->C_carboxyl N_alpha C_alpha->N_alpha C_beta C_alpha->C_beta C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_epsilon C_delta->C_epsilon N_epsilon C_epsilon->N_epsilon Fmoc Fmoc Fmoc->N_alpha Mtt Mtt Mtt->N_epsilon

Caption: Chemical structure of this compound.

Core Applications in Peptide Synthesis

This compound is a cornerstone for advanced solid-phase peptide synthesis (SPPS) strategies. The acid-labile nature of the Mtt group, which can be removed under conditions that leave tert-butyl (tBu) and other common protecting groups intact, is its most significant feature.[9]

Key applications include:

  • Branched Peptides: Selective deprotection of the lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure.

  • Cyclic Peptides: The deprotected side-chain amine can be used to form a lactam bridge with the C-terminus or another amino acid side chain, resulting in a cyclic peptide.[2][9]

  • Site-Specific Labeling: The lysine side chain can be selectively functionalized with reporter tags, such as fluorescent dyes or biotin, post-synthesis.[2]

  • Drug Conjugation: The exposed amine serves as an attachment point for conjugating therapeutic agents to the peptide.

Experimental Protocols

Selective Deprotection of the Mtt Group

This protocol details the procedure for the selective removal of the Mtt group from the lysine side chain during Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with this compound incorporated

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Washing solvents (e.g., DCM, DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

  • Selective Mtt Deprotection:

    • Method A (Mild TFA): Treat the resin with a solution of 1-2% TFA in DCM.[6][9][10] The reaction is typically complete within 30-60 minutes, performed in multiple short treatments (e.g., 10 x 2 minutes) to minimize side reactions.

    • Method B (AcOH/TFE/DCM): Alternatively, use a mixture of acetic acid/trifluoroethanol/dichloromethane (e.g., 1:2:7 v/v/v) for 1-2 hours.[9]

  • Washing: Wash the resin extensively with DCM to remove the cleaved Mtt cation and residual acid.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF.

  • Final Washing: Wash the resin with DMF and DCM to prepare for the subsequent coupling step.

The successful deprotection of the ε-amino group allows for further modification, such as coupling another amino acid or attaching a specific label.

Workflow Visualization

The following diagram illustrates the logical workflow for the selective deprotection of the Mtt group and subsequent modification of the lysine side chain in the context of SPPS.

SPPS_Workflow start Start: Peptide-Resin with this compound wash1 Wash with DMF/DCM start->wash1 deprotection Selective Mtt Deprotection (e.g., 1% TFA in DCM) wash1->deprotection wash2 Wash with DCM deprotection->wash2 neutralize Neutralize with DIEA in DMF wash2->neutralize wash3 Wash with DMF/DCM neutralize->wash3 modification Couple next building block or modify side chain wash3->modification end Continue Peptide Synthesis modification->end

Caption: Workflow for selective Mtt group deprotection.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex, modified peptides. The ability to selectively deprotect the lysine side chain under mild acidic conditions opens up a wide range of possibilities for creating sophisticated peptide architectures and conjugates. The protocols and data presented in this guide offer a comprehensive resource for researchers leveraging this key molecule in their drug discovery and development efforts.

References

Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide to its Chemical Properties and Stability for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Mtt)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), prized for its orthogonal protecting group strategy that enables the synthesis of complex, modified, and branched peptides. This technical guide provides an in-depth analysis of its chemical properties, stability, and recommended handling protocols to ensure its effective use in research and drug development.

Core Chemical and Physical Properties

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(4-methyltrityl)-D-lysine, is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C41H40N2O4[1][2][3][4][5]
Molecular Weight 624.77 g/mol [1][2][3][5]
CAS Number 198544-94-4[1][3][4]
Appearance White to off-white powder[1][6]
Melting Point 140-150 °C
Purity (HPLC) ≥98.0%[7][8]
Purity (TLC) ≥98%[8]
Purity (Acidimetric) ≥95.0%[8]
Optical Rotation -11°± 2° (C=1, DMF)[6]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity of this compound.

ParameterRecommendationReferences
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For DMSO, a concentration of 80 mg/mL (128.05 mM) can be achieved, though ultrasonic assistance may be necessary. It is important to use newly opened, hygroscopic DMSO for optimal solubility.[1][6]
Storage (Powder) For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years. The compound should be kept in a dark, dry, and sealed container.[1][2]
Storage (In Solvent) Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Stability Profile and Orthogonal Deprotection

The key feature of this compound lies in the acid-labile 4-methyltrityl (Mtt) protecting group on the side-chain ε-amino group. This group is stable to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group, providing orthogonality in SPPS.[9]

The Mtt group is, however, susceptible to cleavage under mild acidic conditions, which allows for its selective removal without affecting other acid-labile protecting groups such as tert-butyl (tBu), t-butoxycarbonyl (Boc), or trityl (Trt) groups, nor cleaving the peptide from acid-sensitive resins like Wang or Rink amide resins.[10][11] This selective deprotection is fundamental for on-resin modifications of the lysine side chain, including branching, cyclization, and attachment of labels or tags.[11][12]

Factors Affecting Mtt Group Stability:
  • Acid Concentration: The Mtt group is highly sensitive to acid. Cleavage can be achieved with very dilute solutions of trifluoroacetic acid (TFA).

  • Solvent System: The choice of solvent significantly impacts the efficiency and selectivity of Mtt cleavage. Dichloromethane (DCM) is a commonly used solvent. The addition of scavengers is crucial to prevent side reactions.

  • Scavengers: During acid-mediated cleavage, the released Mtt cation can cause undesired side reactions. The use of scavengers, such as triisopropylsilane (TIS) or methanol, is highly recommended to quench these reactive species.[13][14]

Experimental Protocols

Selective Cleavage of the Mtt Protecting Group

This protocol outlines the on-resin removal of the Mtt group from the lysine side chain.

Materials:

  • Peptidyl-resin containing this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Prepare the cleavage cocktail. Several effective cocktails can be used:

    • Option A (Mild TFA): 1% TFA and 1-5% TIS in DCM.[13][15]

    • Option B (Alternative Solvent Mixture): A mixture of DCM, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE) with a scavenger (e.g., DCM/HFIP/TFE/TES at a ratio of 6.5:2:1:0.5).[12][16]

    • Option C (Acetic Acid Mixture): A 1:2:7 mixture of acetic acid, trifluoroethanol, and dichloromethane.[10]

  • Treat the resin with the chosen cleavage cocktail. The reaction time will vary depending on the cocktail and the peptide sequence, typically ranging from 30 minutes to a few hours at room temperature.[10] It is recommended to perform the cleavage in multiple, shorter treatments (e.g., 3 x 10 minutes) to improve efficiency and minimize side reactions.[17]

  • Monitor the deprotection. The release of the Mtt cation often produces a yellow-orange color. A simple trityl test can be performed on a small resin sample to check for completion.[13]

  • Once the cleavage is complete, wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.[13]

  • Wash the resin extensively with DMF to prepare for the subsequent coupling step.[13]

The following Graphviz diagram illustrates the workflow for the selective cleavage of the Mtt group.

Mtt_Cleavage_Workflow start Start: Peptidyl-Resin with Mtt Protection swell Swell Resin in DCM start->swell prepare_cocktail Prepare Cleavage Cocktail (e.g., 1% TFA/TIS in DCM) cleavage Treat Resin with Cleavage Cocktail swell->cleavage monitor Monitor Deprotection (e.g., Trityl Test) cleavage->monitor monitor->cleavage Incomplete wash_dcm Wash with DCM monitor->wash_dcm Cleavage Complete neutralize Neutralize with 10% DIPEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end End: Resin with Free Lysine Side Chain wash_dmf->end

Caption: Workflow for the selective on-resin cleavage of the Mtt protecting group.

Applications in Drug Development and Research

The unique properties of this compound make it an invaluable tool for the synthesis of sophisticated peptide-based therapeutics and research probes. The incorporation of a D-amino acid can enhance the in vivo stability of peptides by increasing their resistance to enzymatic degradation.[9]

Key Applications:

  • Branched Peptides: The selective deprotection of the Mtt group allows for the synthesis of peptides with side chains branching from the lysine residue.[12]

  • Cyclic Peptides: Side-chain to side-chain or side-chain to terminus cyclization can be achieved by deprotecting the Mtt group and forming a lactam bridge.[10]

  • Peptide Conjugation: The exposed ε-amino group serves as a handle for the site-specific attachment of various moieties, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.

  • Template-Assembled Synthetic Proteins (TASPs): this compound is used to create lysine cores for the assembly of multiple peptide epitopes.[10]

The logical relationship for utilizing this compound in SPPS for creating modified peptides is depicted in the diagram below.

SPPS_Logic_Diagram cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle deprotection Nα-Fmoc Deprotection (Piperidine) coupling Amino Acid Coupling deprotection->coupling Wash selective_cleavage Selective Mtt Cleavage (Mild Acid) deprotection->selective_cleavage After desired sequence assembly coupling->deprotection Wash incorporate_lys Incorporate This compound coupling->incorporate_lys At desired position start Start with Resin start->deprotection incorporate_lys->deprotection modification On-Resin Side-Chain Modification selective_cleavage->modification continue_spps Continue SPPS modification->continue_spps e.g., Branching final_cleavage Final Cleavage from Resin modification->final_cleavage e.g., Cyclization continue_spps->deprotection continue_spps->final_cleavage

Caption: Logical workflow for SPPS incorporating this compound for peptide modification.

References

The Mtt Group: A Linchpin in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the diverse arsenal of protective moieties, the 4-Methyltrityl (Mtt) group has emerged as a crucial tool, particularly in the Fmoc/tBu solid-phase peptide synthesis (SPPS) of complex peptides. Its unique acid lability allows for selective deprotection under mild conditions, enabling sophisticated molecular architectures such as branched and cyclic peptides. This technical guide provides a comprehensive overview of the Mtt protecting group, its applications, and detailed protocols for its use.

Core Principles of the Mtt Protecting Group

The Mtt group is a derivative of the trityl (Trt) group, featuring a methyl group on one of the phenyl rings. This modification enhances its acid lability compared to the parent Trt group.[1][2] It is primarily employed for the side-chain protection of various amino acids, including lysine, ornithine, histidine, asparagine, and glutamine.[1][3]

The key characteristic of the Mtt group is its orthogonality with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group and the tert-butyl (tBu) based groups for other side chains.[4][5] While the Fmoc group is removed by a base (typically piperidine) and tBu-based groups are cleaved by strong acids (e.g., high concentrations of trifluoroacetic acid - TFA), the Mtt group can be selectively cleaved using very dilute acid.[6] This tri-orthogonal strategy is fundamental to the synthesis of peptides with intricate structures.

Applications in Complex Peptide Synthesis

The selective deprotection of the Mtt group on the solid support opens up a plethora of possibilities for on-resin modifications:

  • Branched Peptides: By selectively removing the Mtt group from a lysine side chain, a new peptide chain can be synthesized from the exposed ε-amino group, creating a branched peptide.[7]

  • Cyclic Peptides: The Mtt group can protect the side chain of an amino acid that will form a lactam bridge with another residue. Selective deprotection allows for on-resin cyclization.[7]

  • Glycosylation and Lipidation: The deprotected side chain can be functionalized with carbohydrates or lipids to produce glycopeptides or lipopeptides.

  • Attachment of Labels: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to the selectively deprotected side chain.

Chemical Properties and Cleavage Mechanisms

The cleavage of the Mtt group is an acid-catalyzed process that proceeds via the formation of a stable Mtt cation. The presence of the electron-donating methyl group on the phenyl ring stabilizes this carbocation, making the Mtt group more acid-labile than the Trt group.[1]

The general order of acid lability for common trityl-based protecting groups is: Mmt > Mtt > Trt.[8] This differential lability allows for fine-tuning of the deprotection strategy.

Below is a diagram illustrating the structure of the Mtt group attached to a lysine side chain.

Mtt_Structure cluster_lysine Lysine Residue cluster_Mtt Mtt Group Lys_backbone ...-NH-CH(C=O)-... Lys_sidechain | (CH₂)₄ | Lys_N NH Mtt_C C Lys_N->Mtt_C - Ph1 Phenyl Mtt_C->Ph1 Ph2 Phenyl Mtt_C->Ph2 Ph_Me Phenyl-CH₃ Mtt_C->Ph_Me

Caption: Structure of the Mtt protecting group on a lysine side chain.

The cleavage is typically performed using a low concentration of TFA in a solvent like dichloromethane (DCM). To prevent the highly reactive Mtt cation from reattaching to the peptide or reacting with sensitive residues like tryptophan, a scavenger such as triisopropylsilane (TIS) is crucial.

The following diagram illustrates the cleavage mechanism of the Mtt group.

Mtt_Cleavage_Mechanism Mtt Group Cleavage Mechanism Start Peptide-Lys(Mtt)-Resin Add_TFA Add dilute TFA/DCM/TIS Start->Add_TFA Protonation Protonation of the side-chain nitrogen Add_TFA->Protonation Cleavage Cleavage of the C-N bond Protonation->Cleavage Mtt_Cation Formation of Mtt⁺ cation Cleavage->Mtt_Cation Deprotected_Peptide Peptide-Lys(NH₃⁺)-Resin Cleavage->Deprotected_Peptide Scavenging Mtt⁺ is scavenged by TIS Mtt_Cation->Scavenging Mtt_Deprotection_Workflow Start Peptide-resin with Mtt-protected Lysine Swell Swell resin in DCM Start->Swell Deprotect Treat with 1% TFA / 5% TIS in DCM (2 x 30 min) Swell->Deprotect Wash_DCM Wash with DCM Deprotect->Wash_DCM Wash_DMF Wash with DMF Wash_DCM->Wash_DMF Neutralize Neutralize with 10% DIPEA in DMF Wash_DMF->Neutralize Wash_DMF2 Wash with DMF Neutralize->Wash_DMF2 Ready Resin with deprotected Lysine side chain Wash_DMF2->Ready Modify Couple next amino acid or perform other modification Ready->Modify

References

The Strategic Advantage of Fmoc-D-Lys(Mt)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields and purity. Among the arsenal of chemically modified amino acids, Nα-9-fluorenylmethoxycarbonyl-Nε-4-methyltrityl-D-lysine (Fmoc-D-Lys(Mtt)-OH) has emerged as a cornerstone for the construction of sophisticated peptide architectures. Its unique orthogonal protection scheme offers a level of synthetic versatility that is indispensable for the development of novel peptide-based therapeutics and research tools. This technical guide provides a comprehensive overview of the advantages of employing this compound in Solid-Phase Peptide Synthesis (SPPS), complete with quantitative data, detailed experimental protocols, and visual workflows.

The primary advantage of this compound lies in the differential lability of its two protecting groups. The α-amino group is protected by the base-labile Fmoc group, which is readily cleaved by piperidine, the standard condition for chain elongation in Fmoc-based SPPS. The ε-amino group of the lysine side chain, however, is protected by the acid-labile 4-methyltrityl (Mtt) group. The Mtt group is exceptionally sensitive to mild acidic conditions, allowing for its selective removal without affecting other acid-labile side-chain protecting groups, such as tert-butyl (tBu), or cleaving the peptide from standard acid-sensitive resins like Wang or Rink amide.[1] This orthogonality is the key to unlocking a wide array of synthetic possibilities, including the on-resin synthesis of branched peptides, side-chain to side-chain cyclized peptides, and the site-specific attachment of various moieties.[2][3]

Data Presentation: Quantitative Insights into Mtt Group Cleavage

The selective and efficient removal of the Mtt group is critical for the successful application of this compound. The following tables summarize the key quantitative data regarding the cleavage of the Mtt group and provide a comparative overview of other common orthogonal protecting groups for the lysine side chain.

Table 1: Recommended Conditions for Mtt Group Cleavage

Reagent CompositionTimeTemperatureScavengersEfficacyReference
1% TFA in Dichloromethane (DCM)30 minRoom Temp.5% Triisopropylsilane (TIS)Quantitative removal.[4][4]
Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)1 hourRoom Temp.None specifiedQuantitative removal.[3][3]
90% DCM, 5% TFA, 5% TIS2 min (repeated)Room Temp.5% TISEffective, monitored by color change.[4][4]

Table 2: Comparative Analysis of Lysine Side-Chain Protecting Groups

Protecting GroupCleavage ConditionStability to 20% Piperidine/DMFStability to 95% TFAKey Advantage
Mtt (4-Methyltrityl)1% TFA in DCMStableLabileHighly acid-labile, enabling extreme orthogonality.
Mmt (4-Methoxytrityl)0.5-1% TFA in DCMStableLabileMore acid-labile than Mtt, useful in sensitive contexts.
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMFLabileStableBase-labile, orthogonal to acid-labile protecting groups.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-5% Hydrazine in DMFLabileStableMore stable than Dde, less prone to migration.[5]
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ / ScavengerStableStableRemovable under neutral conditions, orthogonal to both acid and base-labile groups.[6]
Boc (tert-Butoxycarbonyl)25-50% TFA in DCMStableLabileStandard acid-labile group, less orthogonal to other acid-labile groups.

Experimental Protocols

The following are detailed methodologies for the key applications of this compound in SPPS.

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group from the lysine side chain while the peptide remains attached to the solid support.

  • Resin Swelling: Swell the peptide-resin (containing the this compound residue) in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.

  • Mtt Cleavage:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the resin at room temperature for 2 minutes. A characteristic yellow-orange color will appear in the solution, indicating the release of the Mtt cation.

    • Drain the solution.

    • Repeat the treatment with the deprotection cocktail for 2-minute intervals until the solution no longer turns yellow upon addition. This typically requires 5-10 repetitions.[4]

  • Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of the cleavage cocktail and the cleaved Mtt group.

  • Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 1 min) to neutralize the ε-amino group of lysine.

  • Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the subsequent side-chain modification.

Protocol 2: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a branched peptide on the solid phase using this compound as the branching point.

  • Main Chain Elongation: Synthesize the main peptide chain using standard Fmoc-SPPS protocols up to the point of incorporating the this compound.

  • Incorporation of this compound: Couple this compound to the growing peptide chain using a standard coupling protocol (e.g., HBTU/DIPEA in DMF).

  • Continue Main Chain Synthesis (Optional): If there are further amino acids in the main chain, continue the synthesis to completion. Ensure the N-terminal Fmoc group of the main chain is left on after the final coupling.

  • Selective Mtt Deprotection: Selectively remove the Mtt group from the lysine side chain following Protocol 1 .

  • Branch Chain Synthesis:

    • Couple the first Fmoc-protected amino acid of the branch chain to the deprotected ε-amino group of the lysine residue using a standard coupling protocol.

    • Continue to elongate the branch chain using standard Fmoc-SPPS cycles of deprotection and coupling until the desired sequence is assembled.

  • Final Cleavage and Deprotection: Once the synthesis of both the main and branch chains is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). A crude purity of 70-80% can be expected depending on the sequence.[7]

Protocol 3: Synthesis of a Side-Chain to Side-Chain Cyclized Peptide

This protocol describes the on-resin synthesis of a side-chain to side-chain lactam bridge between an aspartic acid/glutamic acid residue and a D-lysine residue.

  • Linear Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS. Incorporate this compound at the desired position and an orthogonally protected aspartic or glutamic acid residue (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

  • Selective Mtt Deprotection: After completion of the linear sequence, selectively remove the Mtt group from the D-lysine side chain as described in Protocol 1 .

  • Selective Allyl Deprotection: Remove the allyl (All) protecting group from the aspartic or glutamic acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., phenylsilane) in DCM.

  • On-Resin Cyclization:

    • Wash the resin thoroughly to remove the deprotection reagents.

    • Swell the resin in DMF.

    • Add a coupling agent (e.g., HATU, HBTU, or PyBOP) and a base (e.g., DIPEA or collidine) to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The progress of the reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry.

  • Final Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a standard cleavage cocktail. Purify the crude cyclic peptide by RP-HPLC. The synthesis of a cyclic cholecystokinin analog has been successfully demonstrated using this method.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in SPPS.

SPPS_Workflow cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle Resin Resin-AA(PG) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated_Peptide Resin-AA(n+1)-AA(PG) Washing2->Elongated_Peptide

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Orthogonal_Deprotection cluster_Fmoc_Deprotection Main Chain Elongation cluster_Mtt_Deprotection Side Chain Modification Peptide_Resin Resin-Peptide-Lys(Mtt)-... Fmoc_Removal Fmoc Removal (20% Piperidine/DMF) Peptide_Resin->Fmoc_Removal Base-labile Mtt_Removal Mtt Removal (1% TFA/DCM) Peptide_Resin->Mtt_Removal Mild Acid-labile Final_Cleavage Global Deprotection & Cleavage (e.g., 95% TFA) Peptide_Resin->Final_Cleavage Strong Acid-labile Fmoc_Removal->Peptide_Resin Iterative Side_Chain_Functionalization On-Resin Side Chain Functionalization Mtt_Removal->Side_Chain_Functionalization Selective Free_Peptide Free Peptide Final_Cleavage->Free_Peptide Side_Chain_Functionalization->Final_Cleavage

Orthogonal deprotection strategy using this compound.

Branched_Peptide_Synthesis Start Start: Resin Main_Chain_Synth Synthesize Main Chain Start->Main_Chain_Synth Incorp_Lys_Mtt Incorporate this compound Main_Chain_Synth->Incorp_Lys_Mtt Mtt_Deprotect Selectively Deprotect Mtt Group (1% TFA/DCM) Incorp_Lys_Mtt->Mtt_Deprotect Branch_Chain_Synth Synthesize Branch Chain on Lys Side Chain Mtt_Deprotect->Branch_Chain_Synth Final_Cleavage Final Cleavage and Deprotection Branch_Chain_Synth->Final_Cleavage Purification Purify Branched Peptide Final_Cleavage->Purification

Workflow for the synthesis of a branched peptide.

References

A Technical Guide to the Solubility of Fmoc-D-Lys(Mtt)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a technical overview of the solubility of N-α-Fmoc-N-ε-(4-methyltrityl)-D-lysine (Fmoc-D-Lys(Mtt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility characteristics of this amino acid derivative is paramount for optimizing reaction conditions, ensuring high purity, and achieving desired yields in the synthesis of complex peptides. This document is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Profile of this compound

The solubility of this compound is a key consideration for its effective use in peptide synthesis. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) and methyltrityl (Mtt) protecting groups significantly influence its solubility profile, making it readily soluble in many common organic solvents used in SPPS.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentrationMolarity (approx.)Notes
Dimethylformamide (DMF)> 312 mg/mL> 0.5 M"Clearly soluble" at 1 mmole in 2 mL[1]
Qualitative Solubility Observations

This compound is generally described as a white to off-white powder and is known to be soluble in a range of polar aprotic solvents commonly used in peptide synthesis.[2]

  • Dichloromethane (DCM): It is soluble in DCM, although in some applications, complete dissolution may require the addition of a small amount of a stronger solvent like DMF.[3]

  • Dimethyl Sulfoxide (DMSO): This is another suitable solvent for dissolving this compound.[2]

  • N-Methyl-2-pyrrolidone (NMP): While not explicitly stated for the D-isomer, the related Fmoc-L-Lys(Boc)-OH is soluble in NMP, suggesting NMP is a likely solvent for this compound.[4]

  • Tetrahydrofuran (THF): A 50/50 mixture of THF and water has been used to dissolve the related Fmoc-L-Lys-OH, though with some difficulty.[4]

  • "Green" Solvents: There is a growing interest in more environmentally friendly solvents. PolarClean, for instance, has been shown to be effective in dissolving a wide range of Fmoc-protected amino acids, with many achieving solubilities greater than 0.4 M.[5]

Experimental Protocols

General Protocol for Solubility Determination
  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of this compound powder.

    • Add a measured volume of the desired solvent (e.g., DMF, DCM, DMSO) to a vial containing the powder.

    • Agitate the mixture at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Isolation of the Supernatant:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully extract a precise volume of the clear supernatant without disturbing the solid.

  • Quantification:

    • Evaporate the solvent from the extracted supernatant under vacuum.

    • Accurately weigh the remaining solid residue.

    • Calculate the solubility in mg/mL or as a molar concentration based on the weight of the residue and the volume of the supernatant extracted.

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound in SPPS is primarily due to the acid-labile nature of the Mtt protecting group on the side-chain amine. This allows for its selective removal under mild acidic conditions that do not affect the Fmoc group on the alpha-amine or other acid-labile protecting groups like Boc or tBu, nor does it cleave the peptide from the resin. This feature is particularly valuable for the synthesis of branched or cyclic peptides.[6]

The following diagram illustrates the workflow for the selective deprotection of the Mtt group in SPPS.

SPPS_Workflow Start This compound coupled to peptide on resin Deprotection Selective Mtt group removal (e.g., 1% TFA in DCM) Start->Deprotection Wash Wash resin Deprotection->Wash Modification Side-chain modification (e.g., branching, cyclization) Wash->Modification Continue Continue peptide synthesis Modification->Continue

Caption: Workflow for selective Mtt group deprotection in SPPS.

This workflow highlights the key advantage of using this compound: the ability to perform chemistry on the lysine side chain while the peptide remains attached to the solid support and the N-terminus is still protected.

References

Fmoc-D-Lys(Mtt)-OH: A Comprehensive Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys(Mtt)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(4-methyltrityl)-D-lysine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of branched peptides and peptides with side-chain modifications. The acid-labile nature of the 4-methyltrityl (Mtt) protecting group allows for its selective removal under mild acidic conditions, enabling orthogonal protection strategies. Proper storage and handling of this reagent are paramount to ensure its integrity and the success of subsequent synthetic endeavors. This guide provides an in-depth overview of the recommended storage conditions, handling procedures, and safety precautions for this compound.

Storage Conditions

The stability of this compound is contingent on appropriate storage to prevent degradation. The primary factors to control are temperature, light, and moisture.

Recommended Storage Temperatures

For long-term storage, it is recommended to store this compound in a freezer. More moderate refrigerated temperatures are suitable for shorter-term storage.

Storage DurationTemperature RangeRecommendations
Long-term -15°C to -20°CIdeal for maintaining stability over extended periods.
Short-term 2°C to 8°CSuitable for frequently used material.
Environmental Factors

To ensure the longevity of the product, the following environmental conditions should be strictly adhered to:

FactorConditionRationale
Light Keep in a dark place.The Fmoc group can be sensitive to photolytic cleavage. Storage in an amber vial or a light-blocking container is recommended.
Moisture Store in a dry environment.The compound is susceptible to hydrolysis. Ensure the container is tightly sealed. Consider storage in a desiccator.
Atmosphere Sealed container.Prevents exposure to atmospheric moisture and contaminants.

Stability Profile

While detailed quantitative kinetic data on the degradation of this compound under various conditions are not extensively published, the general stability guidelines from suppliers indicate that the compound is stable for years when stored as a dry powder under the recommended freezer conditions.

The most significant chemical instability arises from the acid-labile nature of the Mtt protecting group. Exposure to even mild acidic conditions can lead to its premature cleavage.

Handling Procedures

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific considerations due to its chemical properties.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is recommended:

PPESpecification
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.
Protective Clothing Laboratory coat.
Experimental Protocol: Weighing and Dissolving

This protocol outlines the general steps for safely handling and preparing a solution of this compound.

Objective: To accurately weigh and dissolve this compound for use in a chemical reaction, minimizing exposure and preventing degradation.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Vial or flask with a screw cap or septum

  • Vortex mixer or magnetic stirrer

Procedure:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a well-ventilated fume hood, carefully transfer the desired amount of the powdered compound from its storage container to a pre-tared weighing vessel using a clean spatula. Avoid generating dust.

  • Transfer: Promptly transfer the weighed powder to the reaction vessel or a clean, dry vial for dissolution.

  • Dissolution: Add the appropriate solvent to the vial containing the this compound. The choice of solvent will depend on the subsequent application. For peptide synthesis, DMF is a common solvent.

  • Mixing: Securely cap the vial and mix the contents by vortexing or magnetic stirring until the solid is completely dissolved. Gentle warming may be applied if necessary, but overheating should be avoided.

  • Storage of Solution: If the prepared solution is not for immediate use, it should be stored at low temperatures (e.g., -20°C) in a tightly sealed container to minimize degradation. Avoid repeated freeze-thaw cycles.

Disposal

Dispose of unused this compound and its containers in accordance with local, state, and federal regulations for chemical waste.

Safety and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Visualized Workflows

The following diagrams illustrate key logical workflows for the proper storage and handling of this compound.

storage_workflow cluster_storage This compound Storage reception Receipt of Compound check_seal Inspect Container Seal reception->check_seal storage_decision Select Storage check_seal->storage_decision long_term Long-Term Storage (-15°C to -20°C) storage_decision->long_term Infrequent Use short_term Short-Term Storage (2°C to 8°C) storage_decision->short_term Frequent Use desiccator Store in Desiccator long_term->desiccator short_term->desiccator handling_workflow cluster_handling This compound Handling start Start Handling ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe equilibrate Equilibrate Container to Room Temperature ppe->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use_or_store Use or Store Solution dissolve->use_or_store use Proceed with Experiment use_or_store->use Immediate Use store_solution Store Solution at -20°C use_or_store->store_solution Future Use cleanup Clean Work Area and Dispose of Waste use->cleanup store_solution->cleanup end End Handling cleanup->end

An In-depth Technical Guide to the Purity and Analysis of Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods used to determine the purity and quality of Fmoc-D-Lys(Mtt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(4-methyltrityl)-D-lysine, is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain epsilon-amino group is protected by an acid-labile methyltrityl (Mtt) group. This orthogonal protection scheme allows for the selective deprotection of the side chain, enabling the synthesis of branched or cyclic peptides and the introduction of labels or tags.

Physicochemical Properties and Specifications

This compound is a white to off-white solid. Ensuring the high purity of this reagent is paramount for the successful synthesis of high-quality peptides. The table below summarizes the key physicochemical properties and typical purity specifications for research and development grade this compound.

ParameterSpecificationAnalytical Method
Molecular Formula C₄₁H₄₀N₂O₄-
Molecular Weight 624.77 g/mol Mass Spectrometry
CAS Number 198544-94-4-
Appearance White to off-white powderVisual Inspection
Purity (HPLC) ≥98.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Chiral Purity (Chiral HPLC) >99.9%Chiral High-Performance Liquid Chromatography
Water Content (Karl Fischer) <1.0%Karl Fischer Titration
Residual Solvents (GC) <2.5%Gas Chromatography
Assay (Titration) >98%Acid-Base Titration

Analytical Methodologies for Quality Control

A suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound. The following sections detail the experimental protocols for the most critical of these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is the primary method for assessing the purity of this compound and detecting any synthesis-related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of mobile phase A and B.

Expected Results: A major peak corresponding to this compound should be observed with a purity of ≥98.0%. Minor peaks may indicate the presence of impurities such as starting materials or by-products from the synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

It is crucial to ensure the enantiomeric purity of this compound to prevent the incorporation of the incorrect stereoisomer into the peptide chain, which can have significant biological consequences.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column used. A typical starting point is 80:20 (n-hexane:ethanol) + 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Expected Results: A single, sharp peak corresponding to the D-enantiomer should be observed, with the L-enantiomer being below the detection limit or present at <0.1%.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used.

  • Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile or methanol, is directly infused into the mass spectrometer.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Expected Results: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 625.8. Other adducts, such as [M+Na]⁺, may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: A standard proton NMR spectrum is acquired.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Multiple signals in the range of δ 7.0-7.8 ppm corresponding to the protons of the Fmoc and Mtt groups.

  • Fmoc Protons: Characteristic signals for the fluorenyl group protons.

  • Lysine Backbone Protons: Signals for the α-CH and other protons of the lysine backbone.

  • Mtt Methyl Protons: A singlet at approximately δ 2.3 ppm corresponding to the methyl group on the trityl moiety.

  • Amide and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the quality control analysis of this compound and the logical relationship of its application in peptide synthesis.

QC_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Start Receive this compound Batch Prep Prepare Samples for Analysis Start->Prep HPLC Purity Analysis (RP-HPLC) Prep->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Prep->Chiral_HPLC MS Identity Confirmation (MS) Prep->MS NMR Structural Elucidation (NMR) Prep->NMR Other Other Tests (KF, GC, Titration) Prep->Other Review Review Analytical Data HPLC->Review Chiral_HPLC->Review MS->Review NMR->Review Other->Review Spec_Check Compare with Specifications Review->Spec_Check Release Batch Release Spec_Check->Release Pass Reject Batch Rejection Spec_Check->Reject Fail

Caption: Quality Control Workflow for this compound Analysis.

SPPS_Application cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Orthogonal Side-Chain Modification cluster_2 Final Cleavage and Purification Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling Couple this compound Fmoc_Deprotection->Coupling Chain_Elongation Continue Peptide Chain Elongation Coupling->Chain_Elongation Mtt_Deprotection Selective Mtt Deprotection (Mild Acid) Chain_Elongation->Mtt_Deprotection Side_Chain_Reaction Side-Chain Modification (e.g., Labeling, Branching) Mtt_Deprotection->Side_Chain_Reaction Cleavage Cleavage from Resin (TFA) Side_Chain_Reaction->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification Final_Peptide Final Modified Peptide Purification->Final_Peptide

Caption: Application of this compound in SPPS.

Conclusion

The quality of this compound is a critical determinant of the success of solid-phase peptide synthesis. A rigorous analytical quality control program, employing a combination of chromatographic and spectroscopic techniques, is essential to ensure the identity, purity, and enantiomeric integrity of this key building block. The detailed methodologies and workflows presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively assess and qualify this compound for its intended use in the synthesis of complex peptides.

A Technical Guide to Fmoc-D-Lys(Mtt)-OH: Suppliers, Cost, and Applications in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-D-lysine(Nε-4-methyltrityl)-OH (Fmoc-D-Lys(Mtt)-OH), a critical building block for advanced peptide synthesis. This document covers its procurement from various suppliers, a comparative cost analysis, and detailed experimental protocols for its synthesis and application. Furthermore, it illustrates its utility in the creation of complex peptides for investigating cellular signaling pathways.

Introduction to this compound

This compound is a pseudoisomer of L-lysine, an essential amino acid. It is a derivative of D-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group. The Mtt group is a highly acid-labile protecting group, which allows for its selective removal under mild acidic conditions without affecting other acid-labile protecting groups like Boc or tBu, or the cleavage of the peptide from the resin. This orthogonality is crucial for the synthesis of complex peptides, such as branched peptides, cyclic peptides, and peptides modified at specific lysine side chains.

The incorporation of D-amino acids, like D-lysine, into peptides can confer resistance to proteolytic degradation, thereby increasing their in vivo stability and therapeutic potential.

Suppliers and Cost Analysis

The availability and cost of this compound can vary significantly between suppliers. For researchers and drug development professionals, identifying reliable and cost-effective sources is paramount. The following table summarizes a selection of suppliers and their listed prices for this compound (CAS: 198544-94-4). Please note that prices are subject to change and may not include shipping and handling fees.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Price per Gram (USD)
Bachem F-2895≥98.0%1g, 5g, 25g~

675 (5g), ~$2685 (25g)
~

135.00 (5g), ~$107.40 (25g)
Iris Biotech LAA-2390>98%1g, 5g, 25g~

440 (5g), ~$1760 (25g)
~

88.00 (5g), ~$70.40 (25g)
BLDpharm BD18788≥98%1g, 5g, 25gInquire for pricingInquire for pricing
Advanced ChemTech FD2239≥98%1g, 5g, 25g, 100gInquire for pricingInquire for pricing
P3 BioSystems 41088D>99%1g, 5g, 25gInquire for pricingInquire for pricing
CBL Patras FDA-1135>99%CustomInquire for pricingInquire for pricing

Note: Prices are approximate and were converted from CHF to USD where necessary for comparison. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved with a good overall yield. A general, two-step procedure starting from D-lysine is outlined below.[1] A patent has also described a similar preparation method.

Step 1: Nε-Mtt Protection of D-Lysine

  • Dissolve D-Lysine hydrochloride in a suitable solvent system, such as a mixture of dichloromethane (DCM) and an aqueous basic solution (e.g., sodium carbonate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-methyltrityl chloride (Mtt-Cl) in DCM to the D-lysine solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup to remove water-soluble byproducts. The product, H-D-Lys(Mtt)-OH, is typically extracted into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude H-D-Lys(Mtt)-OH by crystallization or column chromatography.

Step 2: Nα-Fmoc Protection of H-D-Lys(Mtt)-OH

  • Dissolve the purified H-D-Lys(Mtt)-OH in a suitable solvent, such as a mixture of dioxane and water or acetone and water.

  • Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the same solvent.

  • Allow the reaction to stir for several hours at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Extract the product, this compound, into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or crystallization to yield a white to off-white solid.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocol details the manual coupling of this compound to a resin during SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HBTU/HATU and DIPEA) as activating agents

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • DMF, Dichloromethane (DCM)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the activating agents (e.g., DIC and Oxyma Pure, 3-5 equivalents each) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative Kaiser test (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings in the peptide sequence.

Selective Deprotection of the Mtt Group

The key advantage of the Mtt group is its selective removal on-resin.

Reagents:

  • 1-2% Trifluoroacetic acid (TFA) in DCM

  • DCM

  • DMF

  • DIPEA in DMF (e.g., 5% v/v)

Procedure:

  • Resin Preparation: After coupling the desired peptide sequence, wash the resin-bound peptide with DCM.

  • Mtt Cleavage: Treat the resin with a solution of 1-2% TFA in DCM for 2-5 minutes. The solution will typically turn yellow, indicating the release of the Mtt cation.

  • Repeat Treatment: Drain the solution and repeat the treatment with fresh 1-2% TFA/DCM until the solution remains colorless.

  • Washing and Neutralization: Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with a solution of 5% DIPEA in DMF, and then wash again with DMF and DCM.

  • Side-Chain Modification: The now-free epsilon-amino group of the D-lysine residue is available for further modification, such as the attachment of another peptide chain, a fluorescent label, or a biotin tag.

Applications in Signaling Pathway Research

This compound is not directly involved in signaling pathways. Instead, it is a crucial tool for synthesizing complex peptide probes that are used to investigate and modulate these pathways. The ability to introduce branches or specific modifications allows for the creation of peptides that can mimic or inhibit protein-protein interactions, serve as substrates for enzymes involved in signaling, or be used to deliver cargo to specific cells.

One significant application is in the study of the ubiquitin signaling pathway. Ubiquitination, the attachment of ubiquitin to substrate proteins, is a key post-translational modification that regulates a vast array of cellular processes. By using Fmoc-Lys(Mtt)-OH, researchers can synthesize branched peptides where one chain represents a target protein sequence and the other is a ubiquitin or ubiquitin-like modifier. These synthetic constructs are invaluable for studying the enzymes involved in the ubiquitin cascade (E1, E2, and E3 ligases) and the deubiquitinating enzymes (DUBs).

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the application of this compound in research.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification D_Lys D-Lysine Mtt_Lys H-D-Lys(Mtt)-OH D_Lys->Mtt_Lys Mtt-Cl Fmoc_Mtt_Lys This compound Mtt_Lys->Fmoc_Mtt_Lys Fmoc-OSu Coupled_Peptide Peptide on Resin Resin Resin Deprotected_Resin Deprotected Resin Resin->Deprotected_Resin 20% Piperidine/DMF Deprotected_Resin->Coupled_Peptide this compound, Activators Mtt_Deprotection Selective Mtt Deprotection Coupled_Peptide->Mtt_Deprotection 1-2% TFA/DCM Side_Chain_Mod Side-Chain Modification Mtt_Deprotection->Side_Chain_Mod e.g., Biotinylation, Peptide Coupling Cleavage Cleavage & Purification Side_Chain_Mod->Cleavage Final_Peptide Final Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for the synthesis and application of this compound in SPPS.

Signaling_Pathway_Application cluster_synthesis_tool Peptide Synthesis as a Research Tool cluster_biological_system Investigation of a Biological System Fmoc_D_Lys This compound SPPS Solid-Phase Peptide Synthesis Fmoc_D_Lys->SPPS Branched_Peptide Branched or Labeled Peptide Probe SPPS->Branched_Peptide Cell_Signaling Cellular Signaling Pathway (e.g., Ubiquitination) Branched_Peptide->Cell_Signaling Introduce into biological system Protein_Interaction Protein-Protein Interaction Cell_Signaling->Protein_Interaction Enzyme_Activity Enzyme Activity Assay Cell_Signaling->Enzyme_Activity Cellular_Response Cellular Response Protein_Interaction->Cellular_Response Enzyme_Activity->Cellular_Response

Caption: Application of this compound derived peptides in studying signaling pathways.

Conclusion

This compound is an indispensable reagent for the synthesis of sophisticated peptides with enhanced stability and functionality. Its unique orthogonal protecting group strategy enables the precise engineering of peptide structures, which are critical for advancing our understanding of complex biological processes, including cellular signaling, and for the development of novel peptide-based therapeutics. The information provided in this guide serves as a valuable resource for researchers and professionals in the field, facilitating the procurement and effective utilization of this versatile amino acid derivative.

References

Methodological & Application

Application Notes and Protocols: Fmoc-D-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Nα-Fmoc-D-lysine(Nε-4-methyltrityl)-OH (Fmoc-D-Lys(Mtt)-OH) in solid-phase peptide synthesis (SPPS). The Mtt protecting group offers a key advantage in peptide chemistry, enabling the synthesis of complex peptides through orthogonal protection strategies.

Introduction

This compound is a crucial building block for the synthesis of modified peptides, including branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores, biotin, or drugs.[1][2] The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine.[1] Its selective removal under mild acidic conditions, which do not affect the more robust acid-labile protecting groups (e.g., Boc, tBu, Trt) or the linkage to the solid support, forms the basis of its utility in orthogonal peptide synthesis strategies.[3][4][5]

Key Applications

The unique properties of the Mtt group allow for a range of applications in peptide synthesis and drug development:

  • Synthesis of Branched Peptides: The ε-amino group of lysine can be deprotected on-resin to serve as an anchoring point for the synthesis of a second peptide chain.[2]

  • On-Resin Cyclization: Side-chain to side-chain or side-chain to terminus cyclization can be achieved by selectively deprotecting the Mtt group and another appropriate protecting group, followed by on-resin lactam bridge formation.[3][5]

  • Site-Specific Conjugation: Following selective Mtt deprotection, the liberated lysine side-chain can be conjugated to various moieties, including biotin, fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2][6]

Experimental Protocols

The following protocols outline the key steps for the incorporation and selective deprotection of this compound in manual or automated Fmoc-based solid-phase peptide synthesis.

Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Resin with N-terminal deprotected peptide

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.95 eq.), and DIEA (6 eq.) in DMF.

  • Add the activation solution to the resin and shake for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (beads remain colorless or slightly yellow) indicates complete coupling.[6]

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Quantitative Data for Coupling

ReagentMolar Equivalents (relative to resin loading)
This compound4
HBTU3.95
DIEA6

Table 1: Recommended reagent equivalents for the coupling of this compound.[6]

Workflow for this compound Coupling

G cluster_coupling Coupling Protocol start Start: Resin with free amine activation Activate this compound (HBTU/DIEA in DMF) start->activation 1. coupling Add activated amino acid to resin (2-4 hours, RT) activation->coupling 2. monitoring Monitor with Ninhydrin Test coupling->monitoring 3. wash_dmf_dcm Wash with DMF and DCM monitoring->wash_dmf_dcm 4. end End: Resin with coupled This compound wash_dmf_dcm->end 5. G cluster_deprotection Mtt Deprotection Protocol start_deprotection Start: Resin with Mtt-protected Lysine wash_dcm Wash with DCM start_deprotection->wash_dcm 1. add_cocktail Add Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) wash_dcm->add_cocktail 2. observe_color Observe yellow color add_cocktail->observe_color 3. repeat_treatment Repeat until colorless observe_color->repeat_treatment 4. wash_dcm_2 Wash with DCM repeat_treatment->wash_dcm_2 5. neutralize Neutralize with 10% DIEA in DMF wash_dcm_2->neutralize 6. wash_dmf_dcm_2 Wash with DMF and DCM neutralize->wash_dmf_dcm_2 7. end_deprotection End: Resin with deprotected Lysine side-chain wash_dmf_dcm_2->end_deprotection 8.

References

Synthesis of Branched Peptides Using Fmoc-D-Lys(Mtt)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing the orthogonally protected amino acid derivative, Fmoc-D-Lys(Mtt)-OH. Branched peptides offer significant advantages in various biomedical applications due to their enhanced stability, multivalency, and unique structural properties.[1][2][3][4] The use of this compound is a cornerstone technique in solid-phase peptide synthesis (SPPS) for the controlled assembly of these complex molecules.[5][6]

Introduction to Branched Peptides and Orthogonal Synthesis

Branched peptides are molecules where one or more peptide chains are attached to a central core, which can be a single amino acid or a more complex scaffold.[2] This architecture confers several beneficial properties compared to their linear counterparts, including increased resistance to enzymatic degradation, improved in vivo stability, and the ability to present multiple copies of a bioactive sequence, which can enhance receptor binding and biological activity.[2][3][7] These characteristics make branched peptides promising candidates for drug delivery vehicles, vaccine development, and novel therapeutics.[1][2][4]

The synthesis of well-defined branched peptides relies on an orthogonal protection strategy. This approach employs protecting groups for the amino acid side chains that can be selectively removed under specific conditions without affecting other protecting groups or the peptide-resin linkage.[8][9] this compound is an ideal building block for this purpose. The α-amino group is protected by the base-labile Fmoc group, which is removed in standard SPPS cycles. The ε-amino group of the D-lysine side chain is protected by the acid-labile methyltrityl (Mtt) group.[6] The Mtt group can be selectively cleaved under very mild acidic conditions, which do not affect the acid-labile protecting groups of other amino acids (e.g., Boc, tBu) or the resin linkage, thus allowing for the synthesis of a second peptide chain on the lysine side chain.[10][11] The incorporation of D-amino acids, such as D-lysine, can further enhance the peptide's resistance to enzymatic degradation.[6]

Key Advantages of the this compound Strategy

  • Orthogonality: The Mtt group's lability to dilute acid allows for selective deprotection without disturbing other protecting groups.[6][10]

  • Mild Deprotection Conditions: Removal of the Mtt group is achieved with low concentrations of trifluoroacetic acid (TFA), preserving the integrity of the main peptide chain and other acid-sensitive moieties.[10][12][13]

  • Versatility: This strategy is compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[5][6]

  • Precise Branching: It allows for the controlled and site-specific introduction of peptide branches.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the standard steps for assembling the primary peptide sequence up to the point of incorporating the branching residue.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid, 3-5 equivalents of a coupling agent (e.g., DIC), and 3-5 equivalents of an additive (e.g., Oxyma Pure) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the main peptide chain until you reach the position for the branched lysine residue.

  • Incorporation of this compound: Couple this compound using the same procedure as in step 3.

  • Continue Main Chain Synthesis: Continue to elongate the main peptide chain to the desired length by repeating steps 2-4.

Protocol 2: Selective Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt protecting group from the lysine side chain.

  • Resin Preparation: After the final Fmoc deprotection of the main chain, wash the peptide-resin with DCM.

  • Mtt Cleavage Solution: Prepare a solution of 1-3% TFA and 2-5% TIS in DCM. The TIS acts as a scavenger for the released trityl cations.

  • Deprotection Reaction:

    • Add the Mtt cleavage solution to the peptide-resin and agitate for 2-5 minutes. A yellowish color in the solution indicates the presence of the trityl cation.

    • Drain the solution and repeat the treatment with fresh cleavage solution until the yellow color is no longer observed. This typically requires 5-10 repetitions.[12]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, to remove residual acid and scavenger. The ε-amino group of the D-lysine is now available for the synthesis of the branch.

Protocol 3: Synthesis of the Branched Peptide Chain

This protocol describes the assembly of the secondary peptide chain on the deprotected lysine side chain.

  • Amino Acid Coupling: Couple the first Fmoc-amino acid of the branch chain to the deprotected ε-amino group of the D-lysine residue using the coupling procedure described in Protocol 1, step 3.

  • Chain Elongation: Continue to build the branched peptide chain by repeating the standard Fmoc-SPPS cycles of deprotection, coupling, and washing as outlined in Protocol 1.

Protocol 4: Cleavage and Deprotection of the Final Branched Peptide

This final protocol covers the cleavage of the synthesized peptide from the resin and the removal of all remaining side-chain protecting groups.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the branched chain using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of branched peptides using this compound.

Table 1: Mtt Group Deprotection Conditions

Reagent CompositionReaction TimeNumber of TreatmentsScavengerReference
1% TFA in DCM30 min1-[10]
1:2:7 Acetic acid/Trifluoroethanol/DCM1 hour1-[10]
1-3% TFA in DCM2-5 min5-10TIS/TES[12]
1% TFA in DCM2 min9-12-[13]

Table 2: Purity and Synthesis Time for Microwave-Assisted Branched Peptide Synthesis

PeptideSynthesis TimePurityReference
Lactoferricin-Lactoferrampin Antimicrobial Peptide< 5 hours77%[14]
Histone H2B-Ubiquitin Conjugate< 5 hours75%[14]
Tetra-branched Antifreeze Peptide Analog< 5 hours71%[14]

Visualizations

The following diagrams illustrate the key processes in the synthesis of branched peptides using this compound.

Synthesis_Workflow Start Start with Resin MainChain Synthesize Main Peptide Chain Start->MainChain IncorporateLys Incorporate This compound MainChain->IncorporateLys ContinueMain Complete Main Peptide Chain IncorporateLys->ContinueMain MttDeprotection MttDeprotection ContinueMain->MttDeprotection MttDeprotect Selective Mtt Group Removal BranchChain Synthesize Branched Peptide Chain Cleavage Cleavage and Global Deprotection BranchChain->Cleavage Purification Purification and Analysis Cleavage->Purification End Final Branched Peptide Purification->End MttDeprotection->BranchChain

Caption: Overall workflow for the synthesis of a branched peptide.

Orthogonal_Protection cluster_0 Main Chain Elongation cluster_1 Branching Point Creation PeptideResin Peptide-Resin α-NH-Fmoc ε-NH-Mtt Piperidine 20% Piperidine in DMF PeptideResin:f0->Piperidine TFA 1-3% TFA in DCM/TIS PeptideResin:f1->TFA Fmoc_Removed α-NH2 (Free) Piperidine->Fmoc_Removed Fmoc Removal Mtt_Removed ε-NH2 (Free) TFA->Mtt_Removed Mtt Removal

Caption: Orthogonal deprotection strategy for this compound.

Mtt_Deprotection_Pathway Lys_Mtt Lysine Side Chain (ε-NH-Mtt) TFA_DCM 1-3% TFA in DCM + Scavenger (TIS) Lys_Mtt->TFA_DCM Treatment Lys_Free Deprotected Lysine Side Chain (ε-NH2) TFA_DCM->Lys_Free Results in Mtt_Cation Mtt+ Cation (Scavenged) TFA_DCM->Mtt_Cation Byproduct

Caption: Chemical transformation during selective Mtt group removal.

References

Application Notes and Protocols: Fmoc-D-Lys(Mtt)-OH for Site-Specific Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Mtt)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), enabling the precise, site-specific modification of peptides. The strategic use of the methyltrityl (Mtt) protecting group on the side chain of a D-lysine residue, in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, offers an orthogonal protection scheme. This allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other side chains remain protected. This unique feature facilitates the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and peptides conjugated to various moieties such as fluorophores, biotin, or drug molecules.[1][2][3][4] The D-configuration of the lysine residue can also confer increased resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide.[4]

Chemical Properties

PropertyValueReference
Chemical Formula C41H40N2O4[5][6][7]
Molecular Weight 624.78 g/mol [5][6][7]
CAS Number 198544-94-4[6]
Appearance White to off-white powder[7]
Solubility Soluble in DMF, DCM
Storage Store at 2-8°C, protected from light and moisture.[8]

Applications

The orthogonal nature of the Mtt protecting group makes this compound a versatile tool for a variety of applications in peptide chemistry and drug development:

  • Synthesis of Branched Peptides: The selective deprotection of the Lys(Mtt) side chain allows for the synthesis of a second peptide chain, creating a branched structure.[1][2] This is particularly useful for creating synthetic vaccines and drug delivery systems.

  • Peptide Cyclization: Side-chain to side-chain or side-chain to terminus cyclization can be achieved by deprotecting the Lys(Mtt) and another appropriate residue and forming a covalent bond.[3][9]

  • Site-Specific Labeling: The exposed lysine side chain can be conjugated with a variety of labels, including:

    • Fluorescent Dyes (e.g., FITC): For tracking peptide localization and interaction studies.[10]

    • Biotin: For affinity purification and detection.[1]

    • Radiolabels: For in vivo imaging and biodistribution studies.

  • Drug Conjugation: The lysine side chain can serve as an attachment point for small molecule drugs, creating targeted peptide-drug conjugates.

  • Synthesis of Multi-Functional Probes: The ability to introduce specific modifications allows for the creation of probes with multiple functionalities.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a standard Fmoc-SPPS strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)[11]

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)[11][12]

  • Coupling reagents: HBTU/DIEA or DIC/Oxyma[11][13]

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12][14]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[12]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3.95 eq.) in DMF.[11]

    • Add an activator base (e.g., DIEA, 6 eq.) to the amino acid solution.[11]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.[11]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the Mtt Group

This crucial step allows for the site-specific modification of the lysine side chain. Several methods can be employed for Mtt removal.

Method A: Mild Trifluoroacetic Acid (TFA) Treatment

This is the most common and generally effective method.

Reagents:

  • Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.[13][15] TIS acts as a scavenger for the released trityl cations.[16]

Procedure:

  • Wash the peptide-resin with DCM (3x).

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[15][17]

  • Gently agitate the suspension at room temperature. The reaction progress can often be monitored by the appearance of a yellow-orange color in the solution due to the Mtt cation.[16]

  • The deprotection time can vary from 30 minutes to 2 hours. It is recommended to perform multiple short treatments (e.g., 5 x 5 minutes) and test for complete removal.[10][16]

  • Monitoring: To check for completion, take a small sample of resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups.[15][17]

  • Once deprotection is complete, filter the resin and wash thoroughly with DCM (3x).[15][17]

  • Neutralize the resin by washing with a solution of 1-10% DIEA in DMF (2x).[15][17]

  • Wash the resin with DMF (3x) to prepare for the subsequent modification step.[15][17]

Method B: Hexafluoroisopropanol (HFIP) Treatment

This method offers an alternative for Mtt deprotection under milder acidic conditions.

Reagents:

  • Deprotection Solution: A mixture of DCM, HFIP, Trifluoroethanol (TFE), and Triethylsilane (TES) in a ratio of 6.5:2:1:0.5 (v/v/v/v).[15] Another reported condition involves successive treatments with 30% HFIP in DCM.[10][16]

Procedure:

  • Wash the peptide-resin with DCM (3x).

  • Add the HFIP-based deprotection solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[15]

  • Monitor the reaction as described in Method A.

  • Filter and wash the resin with DCM (3x).[15]

  • Wash with DMF (2x), followed by a neutralization step with 10% DIEA in DMF (2x).[15]

  • Wash again with DMF (2x) before proceeding.[15]

On-Resin Lysine Side-Chain Modification

After selective deprotection of the Mtt group, the free ε-amino group of the D-lysine is available for modification. The following is a general protocol for coupling a carboxylic acid-containing molecule (e.g., biotin, fluorescent dye).

Materials:

  • Molecule to be conjugated (e.g., Biotin)

  • Coupling reagents (e.g., HBTU/DIEA or HATU/HOAt)

  • DMF

Procedure:

  • Dissolve the molecule to be conjugated (e.g., Biotin, 4 equivalents) and coupling reagents in DMF.

  • Add the activation mixture to the deprotected peptide-resin.

  • Allow the reaction to proceed for 2-4 hours, or until completion as monitored by a ninhydrin test.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Cleavage from Resin and Final Deprotection

Reagents:

  • Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS.[13] For peptides containing cysteine, 2.5% Ethanedithiol (EDT) can be added.[13]

Procedure:

  • Wash the modified peptide-resin with DCM and dry it.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[13]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Resin Solid Support (e.g., Rink Amide Resin) Peptide Growing Peptide Chain (Fmoc-AA)n Resin->Peptide SPPS Cycles LysMtt Incorporate This compound Peptide->LysMtt DeprotectMtt Selective Mtt Deprotection (e.g., 1% TFA in DCM) LysMtt->DeprotectMtt Modify Site-Specific Modification (e.g., Biotinylation) DeprotectMtt->Modify Cleave Cleavage from Resin & Final Deprotection Modify->Cleave FinalProduct Modified Peptide Cleave->FinalProduct

Caption: Workflow for site-specific peptide modification using this compound.

Start { Start: Peptide-Resin with Lys(Mtt)} WashDCM Wash with DCM Start->WashDCM AddTFA Add 1% TFA / 2% TIS in DCM WashDCM->AddTFA Incubate Incubate 30-120 min AddTFA->Incubate Monitor {Monitor for completion (Trityl Cation Test)} Incubate->Monitor Monitor->Incubate Incomplete WashNeutralize Wash with DCM Neutralize with DIEA in DMF Wash with DMF Monitor->WashNeutralize Complete Ready { Ready for Modification} WashNeutralize->Ready

Caption: Protocol for the selective deprotection of the Mtt group.

References

Application Notes and Protocols: Selective Deprotection of the Mtt Group from Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective deprotection of the ε-amino group of lysine is a critical step in the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores, biotin, or drugs. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the side chain of lysine, offering the advantage of being removable under conditions that leave other common acid-labile protecting groups, such as tert-butyl (tBu) and Boc, as well as the peptide-resin linkage, largely intact.[1] This orthogonality is essential for site-specific modifications of peptides during solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive overview and detailed protocols for the selective deprotection of the Mtt group from Fmoc-D-Lys(Mtt)-OH.

Data Presentation: Comparison of Deprotection Conditions

The choice of deprotection conditions for the Mtt group is critical to ensure high efficiency of removal while minimizing side reactions. The following table summarizes various reported conditions and their outcomes.

Deprotection CocktailConcentrationScavengerReaction Time & RepetitionsDeprotection EfficiencyKey Observations & Potential Side Reactions
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1-2%1-5% Triisopropylsilane (TIS) or Triethylsilane (TES)2-10 min, repeated 2-10 timesGenerally high; can be sequence-dependentMost common method. Scavengers are crucial to prevent reattachment of the Mtt cation.[2] Incomplete removal can occur.[3][4] Potential for premature cleavage of other acid-labile groups or from the resin with prolonged exposure.[5]
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1%1-5% Methanol (MeOH)Not specifiedEffectiveMethanol can effectively quench the Mtt cation and may prevent the loss of t-butyl groups and premature cleavage from Rink Amide resins.
Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM)1:2:7 (v/v/v)None specified30 min to 1 hQuantitativeA milder alternative to TFA-based cocktails.[1][6] May not be effective for Mtt cleavage on hydrophilic resins.[2]
Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES)6.5:2:1:0.5 (v/v/v/v)TES (as part of the cocktail)1 h, may require repetitionEffectiveAnother alternative to TFA, offering different solvent properties.
Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM)30%None specified3 x 5 minEffectiveIdentified as one of the mildest conditions for Mtt deprotection.[3][5]

Experimental Protocols

The following are detailed protocols for the selective deprotection of the Mtt group on a solid-supported peptide.

Protocol 1: Deprotection using Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used method for the selective removal of the Mtt group.

Materials:

  • Peptidyl-resin containing this compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES)

  • N,N-Dimethylformamide (DMF)

  • 10% Diisopropylethylamine (DIPEA) in DMF (v/v)

  • Methanol (MeOH)

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel for 15-30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 1-2% TFA and 2-5% TIS (or TES) in DCM (v/v/v). For example, for a 1% TFA, 2% TIS solution in 10 mL of DCM, add 100 µL of TFA and 200 µL of TIS to 9.7 mL of DCM.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-5 minutes.[2][4] The solution will typically turn yellow or orange, indicating the release of the Mtt cation.[4]

  • Drain the solution.

  • Repeat steps 4 and 5 until the deprotection solution remains colorless upon addition to the resin, indicating complete removal of the Mtt group. This may require 2 to 10 repetitions.[4]

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with Methanol (MeOH) (2 x 10 mL).[2]

  • Wash the resin with DCM (2 x 10 mL).[2]

  • To neutralize any residual acid, wash the resin with 10% DIPEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • The resin is now ready for the subsequent coupling step.

Monitoring the Deprotection: A small sample of the resin beads can be taken and washed with DCM. Addition of a drop of 1% TFA in DCM should not produce an immediate orange color if the deprotection is complete.[5] The progress of the deprotection can also be monitored by RP-HPLC analysis of a small cleaved sample of the peptide.[3][5]

Protocol 2: Deprotection using Acetic Acid/Trifluoroethanol/Dichloromethane

This protocol offers a milder, non-TFA alternative for Mtt deprotection.

Materials:

  • Peptidyl-resin containing this compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • N,N-Dimethylformamide (DMF)

  • 10% Diisopropylethylamine (DIPEA) in DMF (v/v)

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel for 15-30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: a 1:2:7 (v/v/v) mixture of AcOH/TFE/DCM.[1][6]

  • Add the deprotection solution to the resin and agitate at room temperature for 30-60 minutes.[1]

  • Drain the solution.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • To neutralize any residual acid, wash the resin with 10% DIPEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • The resin is now ready for the subsequent coupling step.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the selective deprotection of the Mtt group.

Deprotection_Workflow Start Start: Peptidyl-Resin with This compound Swell Swell Resin in DCM Start->Swell Deprotection Add Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) Swell->Deprotection Agitate Agitate at RT Deprotection->Agitate Monitor Monitor Deprotection (Colorimetric/HPLC) Agitate->Monitor Monitor->Deprotection Incomplete Wash_DCM Wash with DCM Monitor->Wash_DCM Complete Neutralize Neutralize with DIPEA/DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF End End: Ready for Next Coupling Wash_DMF->End Logical_Relationship Fmoc_Lys_Mtt This compound on Resin Mild_Acid Mild Acidic Treatment (e.g., 1% TFA) Fmoc_Lys_Mtt->Mild_Acid Mtt_Cation Mtt Cation (Released) Mild_Acid->Mtt_Cation Releases Deprotected_Lys Fmoc-D-Lys(NH2)-OH on Resin Mild_Acid->Deprotected_Lys Results in Side_Reaction Potential Side Reactions: - Premature resin cleavage - Deprotection of other groups Mild_Acid->Side_Reaction Scavenger Scavenger (e.g., TIS) Mtt_Cation->Scavenger Trapped by Trapped_Cation Trapped Mtt Cation Scavenger->Trapped_Cation

References

Application Notes and Protocols for the Selective Removal of the 4-Methoxytrityl (Mtt) Protecting Group in the Presence of the Fluorenylmethyloxycarbonyl (Fmoc) Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and solid-phase peptide synthesis (SPPS).

Introduction:

The orthogonal protection strategy is a cornerstone of modern solid-phase peptide synthesis, enabling the selective deprotection of specific functional groups on a growing peptide chain without affecting others.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for α-amino groups, is widely used in SPPS due to its stability under acidic conditions.[2][3] In contrast, the 4-methoxytrityl (Mtt) group is an acid-labile protecting group commonly used for the side chains of amino acids such as lysine and ornithine.[1][4] This orthogonality allows for the selective removal of the Mtt group under mild acidic conditions, leaving the Fmoc group and other acid-labile side-chain protecting groups (e.g., tert-butyl) intact.[1] This application note provides a detailed overview of the reagents, protocols, and quantitative data for the selective deprotection of the Mtt group in the presence of the Fmoc group.

Data Presentation: Comparison of Reagents for Mtt Group Removal

The selective removal of the Mtt group is typically achieved using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM) in the presence of a scavenger such as triisopropylsilane (TIS) to prevent the reattachment of the trityl cation.[4][5] Alternative, milder reagents have also been developed to minimize potential side reactions. The following table summarizes the quantitative data and conditions for various reagents used for Mtt deprotection.

Reagent CompositionConcentration/Ratio (v/v/v)Reaction TimeEfficacy/Remarks
Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Dichloromethane (DCM)1:2:9730 minutesEffective for selective Mtt removal. The reaction progress can be monitored by the appearance of an orange color upon addition of TFA to a few resin beads, indicating the presence of the trityl cation.[4][6]
TFA/TIS/DCM2:2:963 x 2 minutesCan be used for Mtt removal, although higher concentrations of TFA may increase the risk of premature cleavage of other acid-labile groups.[7]
TFA/TIS/DCM5:5:902 minutesRapid Mtt removal, indicated by a bright yellow solution. The process is repeated until the solution is clear.[8]
Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM1:2:71 hourA milder alternative for Mtt removal on hydrophobic resins.[4][5] However, it may not be effective on hydrophilic resins like TentaGel.[4]
Hexafluoroisopropanol (HFIP)/DCM30:703 x 5-15 minutesA mild and effective condition for Mtt deprotection.[7]
TES/HFIP/TFE/DCM2:1:0.5:6.51 hourAn alternative reagent system for Mtt cleavage.[4]

Experimental Protocols

Protocol 1: Selective Removal of the Mtt Group using Dilute TFA

This protocol describes the most common method for the selective deprotection of the Mtt group from a peptide-resin in the presence of an Fmoc group.

Materials:

  • Mtt-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 1% Diisopropylethylamine (DIEA) in DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM in a solid-phase synthesis vessel.

  • Prepare the Mtt deprotection solution: 1% TFA and 2% TIS in DCM (v/v/v).

  • Drain the DCM from the resin.

  • Add the Mtt deprotection solution to the resin (approximately 10 mL per gram of resin).[4][6]

  • Shake the vessel gently at room temperature for 30 minutes.[4][6]

  • To monitor the reaction, remove a few beads of resin and add 1-2 drops of concentrated TFA. An immediate orange color indicates the presence of the Mtt group, and the reaction should be continued for another 30 minutes.[4][6]

  • Once the deprotection is complete (the TFA test on resin beads shows no immediate color change), filter the resin and wash it thoroughly with DCM (2 times).[4][6]

  • Wash the resin with methanol (2 times).[4]

  • Wash the resin with DCM (2 times).[4]

  • To neutralize any residual acid, wash the resin with 1% DIEA in DMF (2 times).[4]

  • Finally, wash the resin with DMF (2 times) to prepare it for the next coupling step or further modification.[4]

Visualizations

Diagram 1: Orthogonal Protection Strategy

Orthogonal_Protection cluster_peptide Peptide Chain on Solid Support cluster_protection Protecting Groups cluster_deprotection Deprotection Reagents Peptide H₂N-AA₁-...-Lys(...)-...-AAₙ-Resin Fmoc Fmoc (α-amino) Fmoc->Peptide Protects N-terminus Mtt Mtt (Side Chain) Mtt->Peptide Protects Lys side chain Other Other Acid-Labile (e.g., tBu) Other->Peptide Protects other side chains Base Base (e.g., Piperidine) Base->Fmoc Removes Mild_Acid Mild Acid (e.g., 1% TFA in DCM) Mild_Acid->Mtt Selectively Removes Strong_Acid Strong Acid (e.g., 95% TFA) Strong_Acid->Peptide Cleaves from Resin Strong_Acid->Other Removes

Caption: Orthogonal protection with Fmoc and Mtt groups.

Diagram 2: Experimental Workflow for Mtt Group Removal

Mtt_Deprotection_Workflow start Start: Mtt-Protected Peptide-Resin swell 1. Swell Resin in DCM start->swell prepare_reagent 2. Prepare Deprotection Solution (1% TFA / 2% TIS in DCM) swell->prepare_reagent deprotect 3. Add Deprotection Solution and Shake (30 min) prepare_reagent->deprotect monitor 4. Monitor with TFA Test deprotect->monitor continue_deprotect Continue Shaking (30 min) monitor->continue_deprotect Positive (Orange Color) wash_dcm1 5. Wash with DCM (2x) monitor->wash_dcm1 Negative (No Color) continue_deprotect->deprotect wash_meoh 6. Wash with MeOH (2x) wash_dcm1->wash_meoh wash_dcm2 7. Wash with DCM (2x) wash_meoh->wash_dcm2 neutralize 8. Neutralize with 1% DIEA in DMF (2x) wash_dcm2->neutralize wash_dmf 9. Wash with DMF (2x) neutralize->wash_dmf end End: Deprotected Peptide-Resin wash_dmf->end

Caption: Workflow for selective Mtt group removal.

References

Application Notes and Protocols for Coupling Reactions with Fmoc-D-Lys(Mtt)-OH on Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine (Fmoc-D-Lys(Mtt)-OH) in solid-phase peptide synthesis (SPPS). This versatile building block is instrumental in the synthesis of complex peptides, including branched and cyclic structures, and for site-specific modifications crucial in drug development.

Introduction

This compound is a cornerstone of modern peptide chemistry, offering an orthogonal protection strategy that allows for the selective deprotection of the ε-amino group of a D-lysine residue. The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed under very mild acidic conditions that do not affect the acid-labile side-chain protecting groups of other amino acids (e.g., Boc, tBu) or the base-labile Nα-Fmoc group.[1] This unique feature enables the synthesis of peptides with specific side-chain modifications, such as the attachment of reporter molecules, cytotoxic drugs, or the formation of branched and cyclic peptide architectures.[2]

Key Applications

The orthogonal nature of the Mtt protecting group makes this compound invaluable for a range of applications in research and drug development:

  • Synthesis of Branched Peptides: By selectively deprotecting the ε-amino group of the D-lysine residue, a second peptide chain can be synthesized on the solid support, leading to the formation of branched peptides.[3] These structures are often explored for their potential to mimic complex protein epitopes or to create multivalent ligands.

  • Site-Specific Labeling: The deprotected lysine side chain provides a handle for the covalent attachment of various molecules, including fluorescent dyes, biotin, or polyethylene glycol (PEG), for diagnostic or therapeutic applications.

  • Peptide Cyclization: this compound can be used to facilitate on-resin head-to-side-chain or side-chain-to-side-chain cyclization, a strategy often employed to enhance the conformational stability and biological activity of peptides.[4]

  • Drug Conjugation: In the development of targeted drug delivery systems, the lysine side chain can be used to attach cytotoxic drugs to a targeting peptide, such as an RGD peptidomimetic, for selective delivery to cancer cells.[5]

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and purity in the coupling of any amino acid, including the sterically hindered this compound. The following table summarizes the expected performance of common coupling reagents based on data from studies on sterically hindered amino acids and challenging peptide sequences.[6][7]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low

Note: The data presented is extrapolated from studies on various "difficult" peptide sequences and provides a general guide. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of this compound

This protocol describes a standard procedure for the manual coupling of this compound onto a solid-phase resin.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling Reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Proceed with the next amino acid coupling or selective Mtt deprotection.

Protocol 2: Selective Deprotection of the Mtt Group

This protocol outlines the procedure for the selective removal of the Mtt protecting group from the lysine side chain.

Materials:

  • Peptide-resin containing this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Mtt Cleavage:

    • Prepare a solution of 1-2% TFA in DCM. The addition of a scavenger such as 2-5% TIS is recommended to prevent re-attachment of the trityl group.

    • Treat the resin with the TFA/DCM solution (10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation. The solution will typically turn yellow, indicating the cleavage of the Mtt group.

    • Drain the solution.

    • Repeat the treatment with fresh TFA/DCM solution for another 30 minutes to ensure complete deprotection.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 x 1 min).

    • Wash the resin with DMF (3 x 1 min).

    • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 x 2 min).

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • The resin is now ready for subsequent modification at the lysine side chain.

Mandatory Visualizations

Workflow for Solid-Phase Synthesis of a Branched Peptide

G Workflow for Solid-Phase Synthesis of a Branched Peptide cluster_0 Main Chain Elongation cluster_1 Side Chain Elongation cluster_2 Final Cleavage Resin Start with Resin Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Coupling_AA Couple Next Fmoc-AA-OH Fmoc_Deprotection_1->Coupling_AA Wash_1 Wash Coupling_AA->Wash_1 Repeat_1 Repeat for Main Chain Wash_1->Repeat_1 Repeat_1->Fmoc_Deprotection_1 Couple_Lys Couple This compound Repeat_1->Couple_Lys Fmoc_Deprotection_2 Fmoc Deprotection Couple_Lys->Fmoc_Deprotection_2 Couple_Final_AA Couple Final Fmoc-AA-OH Fmoc_Deprotection_2->Couple_Final_AA Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) Couple_Final_AA->Mtt_Deprotection Neutralization Neutralize (10% DIPEA/DMF) Mtt_Deprotection->Neutralization Couple_Branch_AA Couple Fmoc-AA-OH for Branch Neutralization->Couple_Branch_AA Wash_2 Wash Couple_Branch_AA->Wash_2 Fmoc_Deprotection_3 Fmoc Deprotection Wash_2->Fmoc_Deprotection_3 Repeat_2 Repeat for Branch Chain Fmoc_Deprotection_3->Repeat_2 Repeat_2->Couple_Branch_AA Final_Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) Repeat_2->Final_Cleavage Purification Purify Branched Peptide Final_Cleavage->Purification

Caption: Workflow for the synthesis of a branched peptide using this compound.

Synthesis of an RGD-Drug Conjugate for Targeted Delivery

G Synthesis of an RGD-Drug Conjugate for Targeted Delivery cluster_0 Peptide Synthesis on Resin cluster_1 Drug Conjugation cluster_2 Final Product Start_Resin Start with Linker-functionalized Resin SPPS Solid-Phase Peptide Synthesis of RGD sequence using This compound Start_Resin->SPPS Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) SPPS->Mtt_Deprotection Linker_Activation Activate Linker on Lysine Side Chain Mtt_Deprotection->Linker_Activation Drug_Coupling Couple Cytotoxic Drug (e.g., Paclitaxel) Linker_Activation->Drug_Coupling Wash_Conjugate Wash Resin Drug_Coupling->Wash_Conjugate Cleavage Cleavage from Resin & Global Deprotection Wash_Conjugate->Cleavage Purification Purify RGD-Drug Conjugate Cleavage->Purification Characterization Characterize Final Product (HPLC, MS) Purification->Characterization

Caption: Workflow for the synthesis of an RGD-drug conjugate.

References

Application Notes and Protocols for Fmoc-D-Lys(Mtt)-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic peptides have emerged as a promising class of therapeutics, offering advantages in stability, target affinity, and cell permeability over their linear counterparts. The synthesis of these complex molecules often requires a sophisticated strategy of orthogonal protecting groups to achieve selective cyclization. Fmoc-D-Lys(Mtt)-OH is a key building block in this field, enabling the formation of side-chain to side-chain lactam bridges. The acid-labile 4-methyltrityl (Mtt) protecting group on the D-lysine side-chain can be selectively removed on-resin under mild acidic conditions that leave other protecting groups, such as Boc and tBu, and the resin linkage intact.[1][2] This allows for a free amine to be revealed for subsequent intramolecular cyclization with a deprotected carboxylic acid side-chain from another residue, typically aspartic or glutamic acid. This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase cyclic peptide synthesis.

Introduction

The conformational rigidity of cyclic peptides often leads to enhanced biological activity and increased resistance to proteolytic degradation.[3] One of the most common strategies to achieve cyclization is the formation of a lactam bridge between the side chains of a basic and an acidic amino acid. This compound is an invaluable tool for this purpose. The D-configuration of the lysine can induce specific turns in the peptide backbone, potentially facilitating cyclization and enhancing metabolic stability.[3]

The core of this methodology lies in the orthogonality of the Mtt protecting group. While the Nα-Fmoc group is removed by a base (e.g., piperidine) to allow for linear chain elongation, the Mtt group is stable to these conditions. It is, however, selectively cleaved by dilute trifluoroacetic acid (TFA), a condition that does not cleave the peptide from most common resins (like Wang or Rink Amide) or remove common tert-butyl (tBu) or t-butyloxycarbonyl (Boc) based side-chain protecting groups.[2][4] This selective deprotection unmasks the ε-amino group of D-lysine, which can then react with a deprotected side-chain carboxyl group to form the cyclic structure on the solid support.

Key Applications

  • Side-Chain to Side-Chain Cyclization: The primary application is the on-resin formation of lactam bridges with acidic amino acids like L-Aspartic acid or L-Glutamic acid.[2]

  • Branched Peptides: The free amine generated after Mtt deprotection can serve as an anchor point for the synthesis of a second peptide chain, creating branched peptide structures.

  • Peptide Conjugation: The lysine side-chain can be selectively deprotected to allow for the attachment of various moieties, including fluorescent labels, biotin, or small molecule drugs.

Data Presentation

Table 1: Reagents and Conditions for Selective Mtt Group Deprotection
Reagent CocktailConcentration & TimeScavengersNotesReference(s)
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1-2% (v/v)2-5% TISRepeated treatments (e.g., 10 x 1 min) are often used. The reaction can be monitored by the appearance of a yellow color from the released Mtt cation. Incomplete deprotection can occur.[5][6][5][6]
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)90% DCM, 5% TFA, 5% TISTriisopropylsilane (TIS)A common and effective cocktail. The deprotection is repeated until the yellow color of the Mtt cation is no longer observed in the wash.[7]
Acetic Acid/Trifluoroethanol/Dichloromethane1:2:7 (v/v/v)None specifiedA milder alternative to TFA-based cocktails, requiring longer reaction times (30-60 min).[1][2]
Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM)DCM/HFIP/TFE/TES (6.5:2:1:0.5)Triethylsilane (TES)An alternative mild condition for Mtt removal.[8]
Table 2: Common Coupling Reagents for On-Resin Lactam Bridge Formation
Coupling ReagentAbb.Typical Equivalents (vs. Resin)Base (Equivalents)SolventNotesReference(s)
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOP3 - 5DIPEA (6 - 10)DMF/NMPHighly efficient, especially for difficult cyclizations. Generates water-soluble byproducts.[9][10]
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATU3 - 5DIPEA (6 - 10)DMF/NMPConsidered a "gold standard" for hindered couplings due to the formation of highly reactive HOAt esters.
N,N'-Diisopropylcarbodiimide / OxymaPureDIC/Oxyma4 / 4(DIPEA optional)DMFA cost-effective option that minimizes racemization. OxymaPure is a safer alternative to HOBt.[11]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP2DIPEA (4)DMF/NMPAn older but still effective reagent. Its byproduct, HMPA, is carcinogenic, so caution is advised.

Experimental Protocols

This section outlines a general protocol for the synthesis of a side-chain to side-chain cyclic peptide using this compound and an orthogonally protected acidic amino acid, such as Fmoc-L-Asp(OAll)-OH.

Linear Peptide Synthesis (Fmoc-SPPS)

This protocol describes the manual synthesis of the linear peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.95 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence, incorporating this compound and Fmoc-L-Asp(OAll)-OH at the desired positions.

Orthogonal Side-Chain Deprotection
  • Mtt Group Removal (from D-Lys):

    • Wash the resin with DCM (5x).

    • Prepare the Mtt deprotection solution: 1% TFA and 5% TIS in DCM.

    • Add the solution to the resin and agitate for 2 minutes. The solution will turn bright yellow.[7]

    • Drain the solution and wash the resin with DCM.

    • Repeat the treatment with the Mtt deprotection solution until the washings are colorless.

    • Wash the resin with 5% DIPEA in DMF (3x) to neutralize the resin, followed by DMF (5x) and DCM (3x).

  • Allyl (All) Group Removal (from L-Asp):

    • Swell the resin in DCM.

    • Purge the reaction vessel with nitrogen or argon for 5-10 minutes.

    • Add a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.

    • Agitate the mixture under an inert atmosphere for 30 minutes.

    • Drain and repeat the palladium treatment.

    • Wash the resin thoroughly with DCM (5x), 5% DIPEA in DMF (3x), and DMF (5x).

On-Resin Cyclization (Lactam Bridge Formation)
  • Cyclization Coupling:

    • Swell the deprotected peptidyl-resin in NMP or DMF.

    • In a separate vial, dissolve the coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in NMP or DMF.

    • Add the cyclization cocktail to the resin.

    • Allow the reaction to proceed for 2-24 hours at room temperature.

    • Monitor the reaction by taking a small sample of resin, performing a cleavage, and analyzing the product by LC-MS to confirm the formation of the cyclic peptide.

  • Final Wash: Once cyclization is complete, wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.

Cleavage from Resin and Final Deprotection
  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the crude peptide to obtain a fluffy white powder.

    • Purify the cyclic peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1: General Workflow for On-Resin Side-Chain Cyclization cluster_SPPS 1. Linear Peptide Synthesis cluster_Deprotection 2. Orthogonal Deprotection cluster_Cyclization 3. On-Resin Cyclization cluster_Cleavage 4. Cleavage & Purification Resin Start with Rink Amide Resin Fmoc_Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect_1 Couple_AA Couple Fmoc-AA-OH (HBTU/DIPEA) Fmoc_Deprotect_1->Couple_AA Wash_1 Wash (DMF, DCM) Couple_AA->Wash_1 Repeat_SPPS Repeat for each AA (Incorporate this compound & Fmoc-L-Asp(OAll)-OH) Wash_1->Repeat_SPPS Linear_Peptide Protected Linear Peptide on Resin Repeat_SPPS->Linear_Peptide Mtt_Removal Mtt Removal (1% TFA / 5% TIS in DCM) Linear_Peptide->Mtt_Removal All_Removal Allyl Removal (Pd(PPh₃)₄ / PhSiH₃) Linear_Peptide->All_Removal Deprotected_Peptide Resin with Deprotected Side-Chains Cyclize Lactam Bridge Formation (HATU/DIPEA in NMP) Deprotected_Peptide->Cyclize Cyclic_Peptide_Resin Cyclic Peptide on Resin Cyclize->Cyclic_Peptide_Resin Cleave Cleavage from Resin & Final Deprotection (TFA/TIS/H₂O) Cyclic_Peptide_Resin->Cleave Purify Precipitation, Lyophilization & RP-HPLC Purification Cleave->Purify Final_Product Pure Cyclic Peptide Purify->Final_Product

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Signaling Pathway Diagram

Many cyclic peptides are designed to modulate protein-protein interactions or act as receptor antagonists/agonists. For example, cyclic analogs of melanocyte-stimulating hormone (α-MSH) target melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs) that signal through the cAMP pathway. The diagram below illustrates this general pathway.

G Figure 2: General GPCR Signaling Pathway Targeted by Cyclic Peptides cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular CyclicPeptide Cyclic Peptide (e.g., α-MSH Analog) GPCR GPCR (e.g., Melanocortin Receptor) CyclicPeptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: General GPCR signaling pathway targeted by cyclic peptides.

Conclusion

This compound is a versatile and essential reagent for the synthesis of side-chain cyclized peptides. Its key feature, the selective acid-lability of the Mtt group, provides a robust method for on-resin macrocyclization. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this strategy, enabling the development of novel cyclic peptides for therapeutic and research applications. Careful optimization of coupling reagents and reaction conditions is crucial for maximizing the yield and purity of the final product.

References

Application Notes and Protocols for Fmoc-D-Lys(Mtt)-OH in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-D-Lys(Mtt)-OH in the development of advanced drug delivery systems. The unique properties of this amino acid derivative, particularly the orthogonal protection of its side chain, enable the precise construction of complex, multifunctional drug carriers. This document details its application in the synthesis of peptide-based nanofibers and dendritic nanocarriers for targeted cancer therapy, complete with experimental protocols and quantitative data.

Introduction to this compound in Drug Delivery

This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS) for creating sophisticated drug delivery vehicles. Its primary advantage lies in the dual protection of its amino groups. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allowing for sequential peptide chain elongation. The ε-amino group of the lysine side chain is protected by the acid-labile 4-methyltrityl (Mtt) group. This orthogonal protection strategy permits the selective deprotection of the side chain, creating a specific site for the attachment of various moieties, including drugs, targeting ligands, imaging agents, or lipid tails for modifying the carrier's physicochemical properties.[1][2] This site-specific modification is crucial for the rational design of targeted and controlled-release drug delivery systems.

Application 1: Peptide-Based Nanofibers for Doxorubicin Delivery

Fmoc-L-Lys(Mtt)-OH has been instrumental in the synthesis of peptide-based nanofibers designed for the selective delivery of doxorubicin to triple-negative breast cancer cells. In this application, Fmoc-L-Lys(Mtt)-OH serves as the initial amino acid linked to the resin, providing a specific attachment point for a lipid tail after the peptide sequence is assembled. The selective removal of the Mtt group allows for the conjugation of a C19 lipid tail, which drives the self-assembly of the peptide into nanofibers and enhances the drug carrier's stability and cellular uptake. The anticancer drug doxorubicin is then conjugated to a cysteine residue at the N-terminus of the peptide.[1]

Quantitative Data Summary
ParameterValueReference
Drug Carrier Peptide-Based Nanofibers[1]
Drug Doxorubicin[1]
Target Triple-Negative Breast Cancer Cells[1]

Quantitative data on drug loading and release were not explicitly available in the provided search results.

Experimental Protocols

1. Synthesis of the Peptide Backbone:

  • Method: Ultrasonic-assisted solid-phase peptide synthesis (US-SPPS).

  • Resin: Rink-amide 4-methylbenzhydrylamine (MBHA) resin.

  • Initial Amino Acid: Fmoc-L-Lys(Mtt)-OH is coupled to the resin.

  • Peptide Elongation: The peptide chain is assembled through repeated cycles of Fmoc deprotection and amino acid coupling.

    • Fmoc Deprotection: A solution of 20% piperidine in dimethylformamide (DMF) is used (2 x 5 minutes under ultrasound).[1]

    • Amino Acid Coupling: A two-cycle coupling process is employed.

      • Cycle 1: A mixture of Fmoc-amino acid (2 eq), DIC (2 eq), and Oxyma (2 eq) in DMF is added to the resin and exposed to ultrasonic irradiation for 10 minutes.[1]

      • Cycle 2: A mixture of Fmoc-amino acid (2 eq), HATU (2 eq), and DIPEA (4 eq) in DMF is added and sonicated for 10 minutes.[1]

2. Conjugation of the Lipid Tail:

  • Mtt Deprotection: The Mtt group is removed from the lysine side chain using a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM) (v/v/v). This is repeated 10 times for 20 minutes each.[1]

  • Lipid Coupling: The C19 lipid tail is then coupled to the deprotected lysine side chain in the presence of coupling reagents and a base in N-Methyl-2-pyrrolidone (NMP).[1]

3. Doxorubicin Conjugation:

  • Peptide Cleavage and Purification: The peptide is cleaved from the resin, precipitated, lyophilized, and purified by preparative HPLC.[1]

  • Drug Attachment: Doxorubicin is covalently coupled to the thiol group of a cysteine residue at the N-terminus of the purified peptide in solution.[1]

Experimental Workflow

Caption: Workflow for the synthesis of doxorubicin-loaded peptide nanofibers.

Application 2: Dendritic Nanocarrier for Methotrexate Delivery

This compound is a critical component in the synthesis of a fourth-generation poly-lysine dendritic nanocarrier (P4LDN) for the targeted delivery of methotrexate to breast cancer cells overexpressing the epidermal growth factor receptor (EGFR).[3] The synthesis of this dendrimer employs an orthogonal protection strategy using both Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Fmoc)-OH. This allows for the controlled, generational growth of the dendrimer branches. The Mtt-protected side chains provide specific sites for the attachment of the targeting peptide, while the terminal amino groups are used for conjugating the drug, methotrexate, via a cleavable linker.[3]

Quantitative Data Summary
ParameterValueReference
Drug Carrier Fourth-Generation Poly-Lysine Dendrimer (P4LDN)[3]
Drug Methotrexate (MTX)[3]
Targeting Moiety EGFR-specific peptide (ARSHVGYTGAR)[3]
Spacer Cathepsin B cleavable (Gly-Phe-Leu-Gly)[3]

Specific quantitative data on drug loading efficiency, particle size, and zeta potential were not available in the provided search results.

Experimental Protocols

1. Synthesis of the Fourth-Generation Poly-Lysine Dendrimer (P4LDN):

  • Method: Solid-phase peptide synthesis (SPPS) using an orthogonal protection strategy.

  • Resin: CLEAR base resin.

  • Building Blocks: Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Fmoc)-OH.

  • Dendrimer Growth:

    • The rink amide linker is attached to the swollen resin.

    • The dendrimer is built generation by generation by alternately coupling Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Fmoc)-OH.

    • Fmoc Deprotection: 20% piperidine in DMF for 30 minutes.[3]

    • Mtt Deprotection: 5% TFA in DCM for 30 minutes.[3]

    • Coupling and Deprotection Monitoring: Ninhydrin test is used to confirm the completion of each step.

    • For the third and fourth generations, extended coupling times (8 couplings of 1 hour each) with 5 millimoles of amino acids and coupling reagents are used to ensure successful synthesis.[3]

2. Attachment of Targeting Peptide and Drug:

  • After the synthesis of the fourth-generation dendrimer, the terminal Fmoc groups and side-chain Mtt groups are deprotected.

  • The EGFR-targeting peptide (E2) is covalently attached to half of the terminal amino groups of the lysine residues.[3]

  • Methotrexate (MTX) is conjugated to the remaining half of the N-terminal amino groups and all side-chain amino groups through a cathepsin B-cleavable tetrapeptide spacer (GFLG).[3]

Logical Relationship Diagram

Dendrimer Synthesis and Functionalization start CLEAR Resin gen1 Generation 1 Fmoc-Lys(Fmoc)-OH Fmoc-Lys(Mtt)-OH start->gen1 gen2 Generation 2 Fmoc-Lys(Fmoc)-OH Fmoc-Lys(Mtt)-OH gen1->gen2 gen3 Generation 3 Fmoc-Lys(Fmoc)-OH Fmoc-Lys(Mtt)-OH gen2->gen3 gen4 Generation 4 Fmoc-Lys(Fmoc)-OH Fmoc-Lys(Mtt)-OH gen3->gen4 deprotection Global Deprotection Fmoc Removal (Piperidine) Mtt Removal (TFA/DCM) gen4->deprotection functionalization Functionalization Attach Targeting Peptide (E2) Attach Drug (MTX) via Linker deprotection->functionalization final_product Targeted Dendritic Nanocarrier functionalization->final_product

Caption: Synthesis and functionalization of a targeted dendritic nanocarrier.

Conclusion

This compound is a versatile and powerful tool in the field of drug delivery research. Its orthogonal protecting groups enable the precise, site-specific modification of peptide-based drug carriers, allowing for the covalent attachment of drugs, targeting moieties, and other functional groups. The examples of peptide-based nanofibers and dendritic nanocarriers highlight its utility in creating sophisticated systems for targeted cancer therapy. The detailed protocols provided herein offer a foundation for researchers to design and synthesize their own novel drug delivery platforms using this essential amino acid derivative.

References

Application Notes and Protocols for Site-Specific Fluorescent Labeling of Peptides Using Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific fluorescent labeling of peptides is a cornerstone technique in modern biological and pharmaceutical research. It enables the study of peptide localization, trafficking, and interaction with biological targets through methods like fluorescence microscopy and Förster Resonance Energy Transfer (FRET). The use of orthogonally protected amino acids is paramount for achieving such precise modifications. Fmoc-D-Lys(Mtt)-OH is a key building block in solid-phase peptide synthesis (SPPS) that allows for the selective deprotection of the ε-amino group of a D-lysine residue on the solid support. This permits the covalent attachment of a fluorescent dye at a specific position within the peptide sequence, ensuring the production of homogeneously labeled peptides with high purity.

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group, which can be selectively removed under mild acidic conditions that do not affect other acid-labile side-chain protecting groups (e.g., Boc, tBu) or the linkage of the peptide to the resin.[][2] This orthogonal protection strategy provides a versatile handle for a variety of modifications, including the attachment of fluorophores, biotin, or for peptide cyclization.[3]

Principle of the Method

The strategy for site-specific fluorescent labeling using this compound integrated into an Fmoc-SPPS workflow involves several key steps:

  • Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired labeling position.

  • Selective Mtt Deprotection: After completion of the peptide sequence, the Mtt group on the lysine side chain is selectively removed on-resin using a mildly acidic solution.

  • Fluorescent Dye Coupling: The newly exposed free ε-amino group of the lysine residue acts as a nucleophile for the covalent attachment of an amine-reactive fluorescent dye.

  • Final Cleavage and Deprotection: The labeled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed to yield the final, purified fluorescently labeled peptide.

This methodology ensures a defined labeling site and a homogenous product, which is crucial for quantitative and reproducible experimental results.

Quantitative Data Summary

Table 1: Mtt Deprotection Conditions
Reagent CompositionTreatment Time and RepetitionsScavenger (if any)Notes
1-3% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)30 minutes (repeat as needed)2-5% Triisopropylsilane (TIS)A commonly used and effective method. The concentration of TFA may need optimization to prevent premature cleavage of other protecting groups.[2]
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5 minutesNoneMilder conditions compared to TFA-based methods.[][2]
Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v)1 hourNoneA mild alternative, particularly suitable for very acid-sensitive resins.[3][4]
5% Trichloroacetic acid (TCA) in DCM3 x 2 minutesNoneAnother alternative to TFA for Mtt removal.[]
Table 2: On-Resin Fluorescent Dye Coupling Conditions
Fluorescent Dye Type (Reactive Group)Coupling ReagentsDye Equivalents (relative to resin loading)Reaction TimeSolvent
NHS Ester (e.g., FAM-NHS, TAMRA-NHS)Diisopropylethylamine (DIPEA)1.5 - 52 - 24 hoursDMF
Carboxylic Acid (e.g., Carboxyfluorescein)HATU/DIPEA or HBTU/DIPEA or PyBOP/DIPEA41 - 2 hours (can be repeated)DMF
Isothiocyanate (e.g., FITC)DIPEA (or other non-nucleophilic base)1.5 - 52 - 12 hoursDMF

Experimental Protocols

Protocol 1: On-Resin Mtt Deprotection

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • 10% Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the Mtt deprotection solution: 1% TFA and 5% TIS in DCM.

  • Add the deprotection solution to the resin and shake gently for 30 minutes at room temperature.

  • Drain the solution. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Repeat steps 4 and 5 until the solution remains colorless upon addition of fresh deprotection solution.

  • Wash the resin thoroughly with DCM (3x).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2x for 5 minutes each).

  • Wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the fluorescent dye coupling step.

Protocol 2: On-Resin Fluorescent Labeling with an NHS-Ester Dye

Materials:

  • Mtt-deprotected peptide-resin

  • Fluorescent dye N-hydroxysuccinimide (NHS) ester (e.g., FAM-NHS, TAMRA-NHS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Mtt-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve the fluorescent dye NHS ester (1.5-5 equivalents relative to the resin loading) in DMF.

  • Add DIPEA (2 equivalents relative to the dye) to the dye solution.

  • Drain the DMF from the resin and add the dye solution.

  • Shake the reaction mixture in the dark at room temperature for 2-24 hours. The reaction progress can be monitored by a Kaiser test on a small sample of beads (a negative result indicates complete coupling).

  • Drain the dye solution and wash the resin extensively with DMF until the filtrate is colorless.

  • Wash the resin with DCM (3x).

  • The resin is now ready for final cleavage and purification.

Protocol 3: Final Cleavage and Purification

Materials:

  • Fluorescently labeled peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dry the labeled peptide-resin under vacuum.

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and centrifuge again.

  • Air-dry the crude peptide pellet to remove residual ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the fluorescently labeled peptide by RP-HPLC.[5]

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Overall Workflow for Fluorescent Labeling using this compound cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps start Start with Resin synthesis Peptide Chain Elongation with Fmoc-Amino Acids start->synthesis lys_mtt Incorporate this compound at desired position synthesis->lys_mtt mtt_deprotection Selective Mtt Group Deprotection lys_mtt->mtt_deprotection dye_coupling Couple Amine-Reactive Fluorescent Dye mtt_deprotection->dye_coupling cleavage Cleavage from Resin & Global Deprotection dye_coupling->cleavage purification RP-HPLC Purification cleavage->purification final_product Pure Fluorescently Labeled Peptide purification->final_product

Caption: Experimental workflow for site-specific fluorescent labeling.

Mtt Deprotection and Dye Coupling Reaction peptide_mtt Peptide-Resin-Lys(Mtt) peptide_nh2 Peptide-Resin-Lys(NH2) peptide_mtt->peptide_nh2 Mtt Deprotection deprotection_reagents 1% TFA / DCM labeled_peptide Peptide-Resin-Lys(NH-Dye) peptide_nh2->labeled_peptide Dye Coupling dye_nhs Fluorescent Dye-NHS base DIPEA

Caption: Chemical steps of Mtt deprotection and fluorescent dye coupling.

Logical Pathway for Orthogonal Protection Strategy start Start with Fully Protected Peptide on Resin (Fmoc-N-terminus, Acid-labile side chains, Lys(Mtt)) fmoc_deprotection Fmoc Deprotection (Piperidine) start->fmoc_deprotection Step 1 mtt_deprotection Mtt Deprotection (Mild Acid, e.g., 1% TFA) start->mtt_deprotection Step 2 (After chain elongation) chain_elongation Chain Elongation fmoc_deprotection->chain_elongation chain_elongation->start Repeat for each AA side_chain_modification Side-Chain Modification (e.g., Fluorescent Labeling) mtt_deprotection->side_chain_modification global_deprotection Global Deprotection & Cleavage (Strong Acid, e.g., 95% TFA) side_chain_modification->global_deprotection Step 3 final_product Final Modified Peptide global_deprotection->final_product

Caption: Orthogonal protection strategy using Fmoc, Mtt, and acid-labile groups.

References

Application Notes and Protocols for Fmoc-D-Lys(Mtt)-OH in Peptide Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Mtt)-OH in the solid-phase synthesis of peptide dendrimers. This building block is instrumental in constructing well-defined, branched peptide architectures with applications in drug delivery, diagnostics, and biomaterial science. The orthogonal protection strategy afforded by the fluorenylmethyloxycarbonyl (Fmoc) and methyltrityl (Mtt) groups allows for precise, stepwise construction of dendritic structures.

Principle of Orthogonal Protection in Dendrimer Synthesis

The synthesis of peptide dendrimers relies on a divergent approach, where successive generations of amino acids are built upon a central core. The key to this methodology is the use of an orthogonally protected lysine derivative, such as this compound.[1] In this strategy:

  • The Fmoc group protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for the elongation of the peptide backbone.

  • The Mtt group protects the ε-amino group of the lysine side chain and is labile to mildly acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane), which do not cleave the Fmoc group or other acid-labile side-chain protecting groups like tert-butyl (tBu).[2]

This differential stability enables the selective deprotection of the lysine side chain to create branching points for the next generation of the dendrimer.

Applications in Research and Drug Development

Peptide dendrimers synthesized using this compound offer several advantages in biomedical applications:

  • Drug Delivery: Their multivalent nature allows for the attachment of multiple copies of a drug molecule, leading to high drug loading capacity.[3] The dendritic architecture can also improve the solubility and bioavailability of hydrophobic drugs.

  • Gene Delivery: Cationic peptide dendrimers can effectively complex with nucleic acids (DNA and siRNA) and facilitate their delivery into cells.

  • Diagnostics: The high density of functional groups on the dendrimer surface allows for the attachment of imaging agents or targeting ligands for diagnostic applications.

  • Biomaterials: Peptide dendrimers can be used to create novel biomaterials with controlled properties for tissue engineering and other applications.

Quantitative Data on Peptide Dendrimer Synthesis

The synthesis of peptide dendrimers is a stepwise process, and the yield can vary at each generation. The following table summarizes typical yields for the synthesis of lysine-based dendrimers using an orthogonal protection strategy.

Dendrimer GenerationNumber of Surface GroupsTypical Yield (%)
Generation 1 (G1)2>95
Generation 2 (G2)482-88[4]
Generation 3 (G3)8~79[4]
Generation 4 (G4)16~48[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Mtt deprotection solution: 1-2% TFA (trifluoroacetic acid) and 2-5% TIS (triisopropylsilane) in DCM (dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water

Protocol 1: Solid-Phase Synthesis of a Generation 2 (G2) Peptide Dendrimer

This protocol describes the manual solid-phase synthesis of a G2 lysine dendrimer on Rink Amide resin.

1. Resin Preparation and First Amino Acid Coupling: a. Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour. b. Drain the DMF and perform Fmoc deprotection by adding 20% piperidine in DMF. Agitate for 10 minutes and repeat once. c. Wash the resin thoroughly with DMF and DCM. d. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using HBTU/HOBt/DIPEA in DMF for 2 hours. e. Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

2. Synthesis of the Dendrimer Core (Generation 0): a. Deprotect the Fmoc group of the first amino acid as described in step 1b. b. Wash the resin with DMF and DCM. c. Couple this compound using HBTU/HOBt/DIPEA in DMF for 2 hours. d. Wash the resin with DMF and DCM.

3. Synthesis of Generation 1: a. Deprotect the α-Fmoc group of the G0 lysine with 20% piperidine in DMF. b. Wash the resin thoroughly. c. Couple the desired Fmoc-amino acid to the deprotected α-amino group. d. Wash the resin.

4. Branching for Generation 2: a. Selectively deprotect the ε-Mtt group of the G0 lysine by treating the resin with 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this step until the yellow color of the trityl cation is no longer observed in the filtrate.[5] b. Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF to neutralize the resin. c. Couple two equivalents of this compound to the two newly deprotected ε-amino groups of the G0 and G1 lysines using HBTU/HOBt/DIPEA in DMF. d. Wash the resin with DMF and DCM.

5. Capping the Dendrimer: a. Deprotect the α-Fmoc groups of the G2 lysines with 20% piperidine in DMF. b. Wash the resin. c. Couple the final desired amino acid or capping agent (e.g., Acetic Anhydride for acetylation) to the surface amino groups. d. Wash the resin.

6. Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the dendrimer from the resin and remove all side-chain protecting groups. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide dendrimer by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the dendrimer, wash with cold diethyl ether, and dry under vacuum.

7. Purification and Characterization: a. Purify the crude dendrimer by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified dendrimer by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to confirm its molecular weight.

Protocol 2: Selective Mtt Group Deprotection

This protocol provides details on the selective removal of the Mtt protecting group from the lysine side chain on the solid support.

Reagent CocktailProcedureNotes
1-2% TFA, 2-5% TIS in DCMTreat the resin with the solution for 2-minute intervals. Repeat until the yellow color of the Mtt cation disappears.A commonly used and effective method. TIS acts as a scavenger for the cleaved Mtt cation.[5]
DCM/HFIP/TFE/TES (6.5:2:1:0.5)Treat the resin with the mixture and agitate gently for 1 hour. Monitor completion with a trityl test.A milder alternative to TFA-based deprotection.[6]
Acetic acid/TFE/DCM (1:2:7)Treat the resin with the mixture for 1 hour at room temperature.Another mild condition for Mtt removal.[7]

Visualizing the Workflow and Logic

Divergent Synthesis of a G2 Peptide Dendrimer

G2_Dendrimer_Synthesis cluster_resin Solid Support cluster_G0 Generation 0 cluster_G1 Generation 1 cluster_G2 Generation 2 cluster_final Final Steps Resin Rink Amide Resin G0 Couple this compound Resin->G0 SPPS Fmoc_deprotection_alpha Fmoc Deprotection (α-NH2) G0->Fmoc_deprotection_alpha Couple_AA Couple Fmoc-AA-OH Fmoc_deprotection_alpha->Couple_AA Mtt_deprotection Mtt Deprotection (ε-NH2) Couple_AA->Mtt_deprotection Couple_Lys Couple 2x this compound Mtt_deprotection->Couple_Lys Final_deprotection Final Fmoc Deprotection Couple_Lys->Final_deprotection Capping Capping Final_deprotection->Capping Cleavage Cleavage & Purification Capping->Cleavage Orthogonal_Deprotection cluster_alpha α-Chain Elongation cluster_epsilon ε-Chain Branching (Dendrimer Growth) start Resin-Bound Peptide with Fmoc-Lys(Mtt) Fmoc_off Fmoc Deprotection (20% Piperidine/DMF) start->Fmoc_off Base Labile Mtt_off Mtt Deprotection (1% TFA/DCM) start->Mtt_off Mild Acid Labile Couple_alpha Couple next Fmoc-AA-OH to α-NH2 Fmoc_off->Couple_alpha Couple_alpha->start Repeat for linear chain Couple_epsilon Couple 2x Fmoc-AA-OH to ε-NH2 Mtt_off->Couple_epsilon Couple_epsilon->start Creates branch point

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Lys(Mtt)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions regarding the incomplete deprotection of the 4-methyltrityl (Mtt) group from Fmoc-D-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt protecting group and why is it used?

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group used for the side-chain amino group of lysine. Its primary advantage is its orthogonality to the Nα-Fmoc protecting group and other acid-labile side-chain protecting groups like Boc and Trt, which require stronger acidic conditions for removal.[1][2] This allows for selective deprotection of the lysine side-chain on-resin, enabling the synthesis of branched or cyclic peptides, or for site-specific labeling.[3]

Q2: What are the standard conditions for Mtt deprotection?

The most common method for Mtt deprotection involves treating the peptide-resin with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] To prevent the cleaved Mtt cation from reattaching to the peptide, a scavenger such as 1-5% triisopropylsilane (TIS) is typically added to the deprotection solution.[3][6]

Q3: How can I monitor the progress of the Mtt deprotection reaction?

Several methods can be used to monitor the deprotection:

  • Visual Inspection: The release of the Mtt cation into the solution results in a yellow-orange color.[6] The deprotection is considered complete when the solution remains colorless after successive treatments.

  • TFA Test: A few resin beads can be removed, washed, and treated with a drop of TFA. An immediate orange color indicates the presence of remaining Mtt groups.[4][7]

  • Analytical HPLC: A small amount of the peptidyl-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC to quantify the extent of deprotection.[2][8]

Q4: What are the most common causes of incomplete Mtt deprotection?

Incomplete deprotection can arise from several factors:

  • Insufficient reaction time or repetitions: A single, short treatment may not be sufficient for complete removal.[1][3]

  • Steric hindrance: The accessibility of the Mtt group can be limited by the surrounding peptide sequence or by peptide aggregation on the resin.[9]

  • Inefficient reagents: Degradation of TFA or inadequate scavenger concentration can lead to poor deprotection efficiency.

  • Resin type: Hydrophilic resins may show different deprotection kinetics compared to more hydrophobic resins.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete or slow deprotection Steric hindrance from the peptide sequence or resin aggregation.Increase the number of deprotection cycles (e.g., 9-12 washes for 2 minutes each).[1] Consider using alternative, less sterically hindered protecting groups if the issue persists in a specific sequence.
Deprotection reagent is not effective enough.Increase the TFA concentration slightly (e.g., up to 5%), but be cautious of premature cleavage of other acid-labile groups.[6] Alternatively, use a stronger deprotection cocktail such as hexafluoroisopropanol (HFIP) based solutions.[1][3]
Insufficient reaction time.Increase the duration of each deprotection step (e.g., from 2 minutes to 5-10 minutes) and the number of repetitions.[3]
Premature cleavage of other protecting groups (e.g., Boc) TFA concentration is too high or treatment time is too long.Reduce the TFA concentration to the lower end of the recommended range (e.g., 1%).[1][3] Use milder deprotection conditions, such as those based on HFIP, which have been shown to be effective for Mtt removal while preserving Boc groups.[3]
Yellow color persists after multiple washes Mtt cation is reattaching to the peptide.Ensure an adequate concentration of a scavenger like TIS (e.g., 2-5%) in the deprotection solution.[6]
Inefficient washing between deprotection steps.After each deprotection step, wash the resin thoroughly with DCM to remove the cleaved Mtt cation before the next treatment.[4][7]

Quantitative Data Summary: Mtt Deprotection Conditions

Deprotection CocktailComposition (v/v/v)Typical TreatmentNotes
Standard TFA/DCM 1-2% TFA, 2-5% TIS in DCM5-12 cycles of 2-5 min eachMost common method; may be inefficient in some cases.[1][3]
HFIP-based 30% HFIP in DCM3 cycles of 5 min eachA milder alternative that can prevent premature cleavage of Boc groups.[1][3]
TES/HFIP/TFE/DCM 2% TES, 20% HFIP, 10% TFE in DCM1-2 cycles of 60 min eachAn alternative protocol for selective Mtt removal.[4]
Acetic Acid-based Acetic Acid/TFE/DCM (1:2:7)1 hour at room temperatureGenerally used for more hydrophobic resins.[3][4]

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA/DCM
  • Swell the this compound containing peptide-resin in dichloromethane (DCM).

  • Prepare the deprotection solution: 1% TFA and 5% TIS in DCM.

  • Drain the swelling solvent from the resin.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and gently agitate for 2 minutes.[1] The solution should turn yellow.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM.

  • Repeat steps 4-6 until the deprotection solution remains colorless after addition to the resin (typically 9-12 times).[1]

  • Perform a final series of washes with DCM, followed by a neutralization wash with 10% DIEA in DMF if the subsequent step is a coupling reaction.

Protocol 2: Mtt Deprotection using HFIP
  • Swell the peptide-resin in DCM.

  • Prepare the deprotection solution: 30% hexafluoroisopropanol (HFIP) in DCM.[1][3]

  • Drain the swelling solvent.

  • Add the HFIP deprotection solution to the resin and agitate for 5 minutes.

  • Drain the solution and wash the resin with DCM.

  • Repeat steps 4 and 5 two more times (for a total of three treatments).[3]

  • Wash the resin thoroughly with DCM and then DMF before proceeding to the next step.

Visualizations

Mtt_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_monitoring Monitoring cluster_final Final Steps Start Start with Peptide-Resin (this compound incorporated) Swell Swell Resin in DCM Start->Swell Add_Reagent Add Deprotection Solution (e.g., 1% TFA/TIS in DCM) Swell->Add_Reagent Agitate Agitate for 2-5 min Add_Reagent->Agitate Drain Drain Solution Agitate->Drain Wash_DCM Wash with DCM Drain->Wash_DCM Check_Color Solution Colorless? Wash_DCM->Check_Color Check_Color->Add_Reagent No (Repeat Cycle) Final_Wash Final Washes (DCM, DMF) Check_Color->Final_Wash Yes End Proceed to Next Step (e.g., Coupling) Final_Wash->End Troubleshooting_Mtt_Deprotection Start Incomplete Mtt Deprotection Observed Q1 Are you using a scavenger (e.g., TIS)? Start->Q1 A1_No Add 2-5% TIS to the deprotection solution Q1->A1_No No Q2 Is the reaction slow or incomplete after multiple standard cycles? Q1->Q2 Yes A1_No->Q2 A2_Yes Increase number of cycles (9-12x) and/or reaction time per cycle Q2->A2_Yes Yes Q3 Is premature cleavage of other acid-labile groups observed? Q2->Q3 No A2_Yes->Q3 A3_Yes Use milder conditions: - Reduce TFA to 1% - Switch to HFIP-based deprotection Q3->A3_Yes Yes A3_No Consider increasing TFA concentration (up to 5%) cautiously Q3->A3_No No End Problem Resolved A3_Yes->End A3_No->End

References

Premature cleavage of other protecting groups during Mtt removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the selective removal of the 4-Methyltrityl (Mtt) protecting group in solid-phase peptide synthesis (SPPS). It specifically addresses the common issue of premature cleavage of other acid-labile protecting groups and provides optimized protocols to ensure reaction specificity.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for removing the Mtt protecting group?

The Mtt group is designed to be selectively cleaved under mild acidic conditions that leave more robust, acid-labile groups like tert-Butyl (tBu) or Boc intact.[1][2] Standard methods often involve low concentrations (1-2%) of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3] Alternative, milder cocktails include mixtures of hexafluoroisopropanol (HFIP) or acetic acid with trifluoroethanol (TFE) and DCM.[1]

Q2: Why am I observing loss of mass corresponding to other protecting groups (e.g., tBu, Trt) during Mtt deprotection?

This is a common problem known as loss of orthogonality. While Mtt cleavage conditions are mild, they can still be acidic enough to partially cleave other sensitive protecting groups, especially with prolonged exposure.[1] Groups that are particularly susceptible include:

  • tert-Butyl (tBu) ethers/esters: Used on Tyr, Ser, Thr, Asp, and Glu. Studies have shown that significant tBu cleavage can occur using standard 1% TFA in DCM.[4]

  • Trityl (Trt) groups: Often used for Cys, Ser, or His protection. Trt is generally more acid-labile than Mtt.[5][6]

  • 2-Phenylisopropyl (2-PhiPr) esters: Used for Asp and Glu, these can also be cleaved by 1% TFA.

The issue is often exacerbated by the reactive Mtt carbocation generated during cleavage, which can promote side reactions if not properly quenched.[4]

Q3: My peptide is cleaving from the resin during Mtt removal. How can I prevent this?

Premature cleavage of the peptide from the solid support occurs when using highly acid-labile linkers, such as those on Wang or Rink Amide resins.[4] The acidic conditions for Mtt removal, even at 1% TFA, can be sufficient to cause a slow release of the peptide chain, leading to yield loss.[4][7] Adding a cation scavenger like methanol (MeOH) has been shown to suppress this side reaction effectively.[4]

Q4: What is the role of scavengers like triisopropylsilane (TIS) and methanol (MeOH), and which one should I choose?

Scavengers are critical for quenching the highly reactive trityl cations released during Mtt deprotection, preventing them from reattaching to the peptide or causing other side reactions.[3][4]

  • Trialkylsilanes (TIS/TES): These are commonly used scavengers.[3] However, some studies indicate that even in the presence of TIS, premature cleavage of other acid-labile groups like tBu can still occur.[4]

  • Methanol (MeOH): Adding 1-5% methanol to the cleavage cocktail has proven to be highly effective at not only quenching the Mtt cation but also preventing the loss of tBu groups and premature cleavage from acid-sensitive resins.[4] For maximizing selectivity, methanol is often the superior choice.

Q5: Are there non-TFA-based alternatives for Mtt removal?

Yes. To avoid the harshness of even diluted TFA, cocktails containing hexafluoroisopropanol (HFIP) are excellent alternatives. A common mixture is DCM/HFIP/TFE/TES (6.5:2:1:0.5). Another mild option involves using 30% HFIP in DCM.[1][8] These conditions are often sufficient for complete Mtt removal while minimizing side reactions. However, even these systems can cause minor premature cleavage of tBu groups, which can be further suppressed by the addition of 1% methanol.[4]

Q6: How can I effectively monitor the completion of the Mtt removal reaction?

A simple qualitative method is the "trityl test". After the reaction time, a few resin beads are removed, washed with DCM, and a drop of concentrated acid (like neat TFA) is added.[3][9] An immediate and strong orange or yellow color indicates the presence of remaining Mtt groups.[3][9] The deprotection reaction should be continued until this test is negative. For quantitative analysis, a small sample of the peptidyl-resin can be cleaved, and the product analyzed by HPLC.[6]

Troubleshooting Guide

Problem Primary Cause(s) Recommended Solution(s)
Premature Cleavage of tBu Groups Cleavage cocktail is too acidic; Mtt cation is not effectively quenched.1. Add 1-5% methanol (MeOH) to the 1% TFA/DCM cleavage cocktail.[4]2. Switch to a milder, HFIP-based cleavage cocktail.[8]3. Reduce reaction time and perform multiple, shorter treatments.[1]
Premature Cleavage of Trt Groups Trt is inherently more acid-labile than Mtt. The selected conditions are not sufficiently orthogonal.1. This combination is challenging. Use the mildest possible conditions (e.g., 30% HFIP in DCM) with very short, repeated treatments.[1][8]2. Re-evaluate the protecting group strategy for future syntheses to ensure orthogonality.
Loss of Peptide from Resin The acid-labile linker (e.g., on Rink Amide or Wang resin) is being cleaved by the deprotection cocktail.1. Add 1-5% methanol (MeOH) to the cleavage cocktail to suppress linker cleavage.[4]2. Use a less acid-sensitive resin if Mtt removal is required.
Incomplete Mtt Removal Insufficient reaction time; steric hindrance; inefficient cleavage cocktail for the specific peptide sequence or resin type.1. Increase the number of treatments or the duration of each treatment.[1]2. Ensure efficient agitation of the resin during the reaction.3. Switch to a stronger cleavage cocktail (e.g., increase TFA concentration slightly to 2%, or use an HFIP-based system if starting with AcOH).[3][8]

Quantitative Data Summary

The choice of scavenger has a significant impact on the preservation of other acid-labile protecting groups during Mtt removal.

Table 1: Effect of Scavenger on Premature Cleavage of a tBu Group During Mtt Deprotection

Cleavage Cocktail (16-hour exposure)Premature tBu Cleavage (%)Reference
1% TFA in DCMSubstantial (~15%)[4]
1% TFA / 1% TIS in DCMSubstantial[4]
1% TFA / 1% MeOH in DCMCompletely Prevented[4]
10% TFE / 20% HFIP in DCMMinor (~2%)[4]
10% TFE / 20% HFIP / 1% MeOH in DCMCompletely Prevented[4]

Table 2: General Order of Acid Lability for Common Protecting Groups

Protecting GroupRelative Acid Lability
Mmt (4-methoxytrityl)Most Labile
Trt (trityl)
Mtt (4-methyltrityl)
2-ClTrt (2-chlorotrityl)
tBu (tert-butyl)Least Labile

Note: This is a generalized order and can be influenced by sequence, solvent, and specific reaction conditions.[5][7]

Experimental Protocols

Protocol 1: Optimized Mtt Removal using TFA/MeOH in DCM

This protocol is designed to maximize the retention of other acid-labile groups like tBu.

  • Swell the Mtt-protected peptidyl-resin in dichloromethane (DCM).

  • Prepare the cleavage cocktail: 1% TFA / 1% MeOH in DCM (v/v/v) .

  • Pre-wash the resin with the cleavage cocktail for 1 minute, then drain.[4]

  • Add the cleavage cocktail (approx. 15 mL per gram of resin) and gently agitate at room temperature.

  • Reaction time can vary significantly (from 1 to 16 hours depending on the sequence).[4] It is recommended to perform the reaction in repeated cycles of 30-60 minutes.

  • After each cycle, perform a trityl test on a few beads. If the test is positive (orange color), repeat the treatment with fresh cocktail.

  • Once the trityl test is negative, filter the resin and wash thoroughly with DCM.

  • Neutralize the resin by washing with 10% Diisopropylethylamine (DIPEA) in DMF, followed by extensive washing with DMF to prepare for the next step.

Protocol 2: Mtt Removal using an HFIP-Based Cocktail

This protocol is a milder alternative to TFA-based methods.

  • Swell the Mtt-protected peptidyl-resin in DCM.

  • Prepare the cleavage cocktail: DCM / HFIP / TFE / TES (6.5 : 2 : 1 : 0.5 v/v/v/v) .

  • Add the cleavage cocktail (approx. 20 mL per gram of resin) and gently agitate at room temperature for 1 hour.

  • Perform a trityl test. If the test is positive, continue the reaction for another hour and re-test.

  • Once the test is negative, filter the resin and wash with DCM.

  • Neutralize by washing with 10% DIPEA in DMF, followed by washing with DMF.

Visualizations

G cluster_0 cluster_1 cluster_2 start Start: Mtt Deprotection observe Observe Side Reactions (Mass Spec / HPLC) start->observe decision What is the primary side reaction? observe->decision loss_pg Premature Cleavage of tBu or other PGs decision->loss_pg Loss of Mass loss_resin Peptide Cleavage from Resin decision->loss_resin Low Peptide Yield incomplete Incomplete Mtt Removal decision->incomplete Starting Material Remains sol_pg 1. Add 1-5% MeOH to Cocktail 2. Switch to HFIP-based system loss_pg->sol_pg sol_resin 1. Add 1-5% MeOH to Cocktail 2. Use less acid-labile resin loss_resin->sol_resin sol_incomplete 1. Increase reaction time / repetitions 2. Use stronger cocktail (e.g., HFIP) incomplete->sol_incomplete

References

Side reactions associated with Fmoc-D-Lys(Mtt)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the coupling of Fmoc-D-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Mtt group on this compound?

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino group of the lysine side chain. Its primary function is to allow for orthogonal deprotection, meaning it can be selectively removed under mild acidic conditions without affecting other acid-labile protecting groups (like Boc) or the peptide's linkage to the resin.[1][2] This enables the synthesis of branched peptides, the attachment of labels or tags to the lysine side chain, or the formation of cyclic peptides.[3][4]

Q2: What is the most common side reaction associated with the use of this compound?

The most frequently encountered side reaction is the premature cleavage of the Mtt protecting group.[5] The high acid sensitivity of the Mtt group makes it susceptible to removal by the mild acidic conditions often used during SPPS, particularly during the cleavage of other protecting groups or prolonged exposure to acidic reagents.

Q3: Can side reactions occur during the coupling step of this compound itself?

While less documented than premature deprotection, side reactions during the coupling step are possible, primarily influenced by the stability of the Mtt group under the activation conditions. Aggressive activation methods or extended coupling times could potentially lead to partial Mtt removal, exposing the ε-amino group to undesired reactions such as diacylation. However, this is not a commonly reported issue, and the primary concern remains the acid-lability of the Mtt group.

Q4: Are there alternatives to the Mtt group for orthogonal lysine protection?

Yes, several other protecting groups offer orthogonal protection for the lysine side chain, each with its own cleavage conditions. Common alternatives include:

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved by hydrazine.

  • Alloc (Allyloxycarbonyl): Removed by palladium catalysis.

  • Boc (tert-butyloxycarbonyl): While also acid-labile, it requires stronger acidic conditions for removal than Mtt, allowing for some degree of selectivity.

The choice of protecting group depends on the specific synthetic strategy and the desired orthogonality.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound and provides systematic approaches to their resolution.

Issue 1: Premature Deprotection of the Mtt Group

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide with an unmodified lysine side chain or a doubly acylated lysine, indicating loss of the Mtt group before its intended removal.

Root Cause: The Mtt group is highly sensitive to acid. Premature deprotection can be caused by:

  • Repetitive exposure to mild acids during the synthesis cycles.

  • The acidity of the coupling reagents or additives.

  • Prolonged reaction times in an acidic environment.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Analyze Synthesis Conditions Review your SPPS protocol to identify all steps involving acidic reagents.Pinpoint the source of premature Mtt cleavage.
2. Modify Coupling Protocol Minimize pre-activation times and overall coupling duration.Reduce the exposure of the Mtt group to potentially acidic conditions.
3. Optimize Mtt Deprotection If partial deprotection is intended, use milder and more controlled conditions.Ensure selective and complete removal only when desired.
4. Scavenger Use When intentionally cleaving the Mtt group, use scavengers like triisopropylsilane (TIS) or triethylsilane (TES).[6]These scavengers trap the liberated Mtt cation, preventing potential side reactions with other residues like tryptophan.
Issue 2: Incomplete Mtt Deprotection

Symptom: After the selective deprotection step, subsequent reaction on the lysine side chain is inefficient, and mass spectrometry shows a mixture of the desired product and the Mtt-protected peptide.

Root Cause:

  • Insufficient concentration of the deprotecting acid (e.g., TFA).

  • Inadequate reaction time or number of deprotection cycles.

  • Poor swelling of the resin, hindering reagent access.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Verify Deprotection Reagent Prepare a fresh solution of the deprotection cocktail (e.g., 1-5% TFA in DCM).Ensure the reagent is active and at the correct concentration.
2. Increase Reaction Time/Cycles Extend the deprotection time or increase the number of treatments.[5]Drive the deprotection reaction to completion.
3. Monitor Deprotection A qualitative colorimetric test can be used. The release of the Mtt cation often produces a yellow-orange color.Visually confirm the progress of the deprotection.
4. Ensure Proper Resin Swelling Pre-swell the resin adequately in a suitable solvent (e.g., DCM) before deprotection.Facilitate efficient diffusion of reagents to the reaction sites.

Data Summary

The following table summarizes common conditions for the selective deprotection of the Mtt group.

Reagent CompositionTypical ConcentrationScavengersReference
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1-5% (v/v)1-5% Triisopropylsilane (TIS) or Triethylsilane (TES)[7]
Acetic Acid/Trifluoroethanol/DCM1:2:7 (v/v/v)None typically required
Hexafluoroisopropanol (HFIP) in DCM20-30% (v/v)1-5% TIS or TES[5]

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt protecting group from the lysine side chain while the peptide remains attached to the solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2 minutes. The solution will typically turn yellow, indicating the release of the Mtt cation.

    • Drain the solution.

  • Repetitive Treatment: Repeat the deprotection step (Step 3) multiple times (typically 5-10 times) until no more yellow color is observed upon addition of the fresh reagent.

  • Washing:

    • Wash the resin thoroughly with DCM (3 x 10 mL).

    • Wash with 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) (2 x 10 mL) to neutralize any residual acid.

    • Wash with DMF (3 x 10 mL).

    • Wash with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The resin is now ready for the subsequent reaction on the deprotected lysine side chain.

Visualizations

Diagram 1: Orthogonal Deprotection Strategy with this compound

G cluster_peptide Peptide Synthesis Cycle cluster_modification Side Chain Modification Start Start Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection 1. Amino_Acid_Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling 2. Amino_Acid_Coupling->Fmoc_Deprotection Repeat n times Fmoc_Lys_Mtt_Coupling Couple This compound Amino_Acid_Coupling->Fmoc_Lys_Mtt_Coupling Chain_Elongation Continue Chain Elongation Fmoc_Lys_Mtt_Coupling->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Selective_Mtt_Deprotection Selective Mtt Deprotection (Mild Acid, e.g., 1% TFA/DCM) Chain_Elongation->Selective_Mtt_Deprotection Side_Chain_Reaction Reaction on Lysine Side Chain Selective_Mtt_Deprotection->Side_Chain_Reaction Final_Cleavage Final Cleavage & Global Deprotection Side_Chain_Reaction->Final_Cleavage

Caption: Workflow for SPPS using this compound for orthogonal modification.

Diagram 2: Troubleshooting Logic for Premature Mtt Deprotection

G Start Symptom: Premature Mtt Loss Check_Coupling Review Coupling Protocol Start->Check_Coupling Check_Deprotection Review Other Deprotection Steps Start->Check_Deprotection Solution_Coupling Reduce Activation Time Use Milder Reagents Check_Coupling->Solution_Coupling Solution_Deprotection Minimize Acid Exposure Use Alternative Protecting Groups Check_Deprotection->Solution_Deprotection

Caption: Troubleshooting workflow for premature Mtt group removal.

References

Optimizing MTT Cleavage: A Technical Support Guide to Prevent Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize MTT cleavage conditions and mitigate the formation of side products for reliable cell viability and cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error and side product formation in the MTT assay?

A: The most frequent issues include incomplete solubilization of formazan crystals, interference from serum and phenol red in the culture medium, and direct reduction of MTT by the tested compounds.[1][2] Each of these can lead to inaccurate absorbance readings, either by artificially inflating or decreasing the perceived cell viability.

Q2: My absorbance readings are very low, even in my control wells. What could be the cause?

A: Low absorbance readings can stem from several factors:

  • Insufficient cell number: The optimal cell seeding density varies between cell types and should be determined experimentally.[3][4]

  • Short incubation time: The incubation period with the MTT reagent may be too short for sufficient formazan to be produced. This is particularly true for cells with lower metabolic activity.[3]

  • Incomplete formazan solubilization: If the formazan crystals are not fully dissolved, the absorbance readings will be artificially low.[2]

  • Loss of cells: For adherent cells, aspiration of the media or MTT solution might remove some cells. For suspension cells, incomplete pelleting can lead to cell loss.

Q3: The background absorbance in my cell-free control wells is high. What is causing this?

A: High background absorbance is often due to:

  • Contamination: Bacterial or yeast contamination in the culture medium can reduce MTT.[3]

  • Interference from media components: Phenol red and serum in the culture medium can interfere with absorbance readings.[1][2] Using serum-free and phenol red-free medium during the MTT incubation step is recommended.[2][4]

  • Light exposure: The MTT reagent is light-sensitive, and excessive exposure can lead to spontaneous reduction.[5]

Q4: I suspect my test compound is directly reducing MTT. How can I confirm this?

A: A cell-free assay is the most definitive way to test for direct MTT reduction by a compound.[1] This involves incubating your compound with the MTT reagent in cell-free culture medium and measuring the absorbance. A dose-dependent increase in absorbance indicates chemical reduction of MTT by your compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Absorbance Signal 1. Cell number per well is too low.[3] 2. Incubation time with MTT reagent is too short.[3] 3. Incomplete solubilization of formazan crystals.[2]1. Increase the cell seeding density. The optimal density should be determined for each cell line and falls within the linear range of a cell number vs. absorbance curve.[3][5] 2. Increase the incubation time with the MTT reagent. Monitor formazan formation under a microscope.[3] 3. Ensure thorough mixing after adding the solubilization solvent. Consider using a plate shaker or trying an alternative solvent.[2]
High Background Absorbance 1. Contamination of the culture medium.[3] 2. Interference from phenol red or serum in the medium.[1][2] 3. Test compound directly reduces MTT.1. Use sterile technique and check cultures for contamination. 2. Use serum-free and phenol red-free medium during the MTT incubation step.[2][4] Run a "medium only" blank for background subtraction.[3] 3. Perform a cell-free assay to test for direct MTT reduction by the compound.
Inconsistent Results Between Replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in the 96-well plate.1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate pipettes and use consistent pipetting techniques. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium.
Formation of Insoluble Crystals 1. Incomplete formazan dissolution.[2] 2. Precipitation of the test compound.1. Increase mixing time or try a different solubilization agent (see Table 2). 2. Check the solubility of your compound in the culture medium at the concentrations tested.

Data Presentation

Table 1: Optimizing MTT Assay Parameters - A Summary

ParameterRecommendationRationale
Cell Seeding Density 1,000 - 100,000 cells/well (cell line dependent)[3][4]To ensure the absorbance values fall within the linear range of the assay.[3]
MTT Concentration 0.2 - 0.5 mg/mL (final concentration)[1]Higher concentrations can be toxic to cells.[4]
MTT Incubation Time 1 - 4 hours (cell line dependent)[1]Sufficient time for formazan formation without causing cytotoxicity from the MTT itself.[1]
Wavelength 570 nm (measurement), 630 nm (reference)[2][4]Maximizes signal from formazan while correcting for background absorbance.[2]

Table 2: Comparison of Formazan Solubilization Agents

Solubilization AgentCompositionAdvantagesDisadvantages
DMSO Dimethyl sulfoxideGood solubilizing power.Can be toxic to cells at higher concentrations.[4][6]
Acidified Isopropanol Isopropanol with ~0.04 N HClEffective alternative to DMSO. The acidic pH can enhance formazan solubility and stability.[4]Acidic nature requires careful handling.
SDS-HCl 10% Sodium dodecyl sulfate in 0.01 M HClCan be added directly to the media, avoiding a media removal step.Requires longer incubation (overnight) for complete solubilization.
Buffered DMSO/DMF with SDS 5% SDS in buffered DMSO or DMF (pH 10)Provides rapid and complete solubilization with high sensitivity and color stability for at least 24 hours.[7][8]Requires preparation of a buffered solution.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

  • Harvest and count cells that are in the logarithmic growth phase.

  • Prepare a series of cell dilutions in culture medium.

  • Seed a 96-well plate with increasing cell numbers (e.g., 1,000 to 100,000 cells per well) in triplicate. Include control wells with medium only for background measurement.

  • Incubate the plate under standard culture conditions for 24 hours to allow for cell attachment and recovery.

  • Proceed with the standard MTT assay protocol (add MTT reagent, incubate, solubilize formazan).

  • Measure the absorbance at 570 nm.

  • Subtract the average absorbance of the medium-only blanks from all other values.

  • Plot the corrected absorbance versus the number of cells seeded. The optimal cell number for future experiments will be within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25.[3][5]

Protocol 2: Cell-Free Assay to Test for Compound Interference

  • Prepare a series of dilutions of your test compound in cell-free culture medium in a 96-well plate.

  • Include control wells with medium only (blank) and wells with the highest concentration of the compound vehicle (vehicle control).

  • Add MTT reagent to each well to the final working concentration (e.g., 0.5 mg/mL).

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Add the solubilization solution to each well.

  • Mix thoroughly and measure the absorbance at 570 nm.

  • A significant, dose-dependent increase in absorbance in the compound-treated wells compared to the vehicle control indicates direct reduction of MTT by your compound.[1]

Visualizations

MTT_Assay_Workflow MTT Assay Optimization Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B C Incubate for Cell Adhesion (24h) B->C D Add Test Compound C->D E Incubate for Exposure Period D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate (1-4h) F->G H Add Solubilization Solution G->H I Incubate to Dissolve Formazan H->I J Read Absorbance at 570 nm I->J K Analyze Data J->K MTT_Reduction_Pathway MTT Reduction and Potential Interferences cluster_cellular Cellular Reduction cluster_interference Potential Interference MTT MTT (Yellow, Water-Soluble) Enzymes Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzymes ReducingAgents Test Compounds (e.g., Antioxidants) MTT->ReducingAgents Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Viable Cells Formazan_SideProduct Formazan (Side Product) ReducingAgents->Formazan_SideProduct Direct Chemical Reduction

References

Technical Support Center: Aggregation Issues with Peptides Containing Fmoc-D-Lys(Mt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) of peptides containing the bulky and hydrophobic Fmoc-D-Lys(Mtt)-OH residue.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during SPPS?

A: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[2][3] Aggregation can physically block reactive sites, leading to incomplete deprotection of the N-terminal Fmoc group and subsequent poor amino acid coupling.[1] The consequences of on-resin aggregation range from decreased crude peptide purity and yield to complete synthesis failure.[2]

Q2: How does the presence of this compound contribute to peptide aggregation?

Q3: What are the primary signs of on-resin peptide aggregation when working with peptides containing this compound?

A: The most common indicators of on-resin aggregation include:

  • Poor Resin Swelling: A noticeable decrease in the swollen resin volume or shrinking of the resin beads is a strong indication of on-resin aggregation.[1][5]

  • Incomplete Fmoc Deprotection: Aggregation can hinder the access of the piperidine solution to the N-terminal Fmoc group.[1][5]

  • Difficult Coupling: Slow or incomplete coupling reactions, often indicated by a positive Kaiser test after the coupling step.[5]

  • Low Yield and Purity of Crude Peptide: The final product may have a low yield and analysis may show the presence of deletion sequences.[5]

Q4: When is it appropriate to use this compound despite its potential for causing aggregation?

A: this compound is a valuable building block for the synthesis of branched or cyclic peptides, and for peptides that require modification at the lysine side-chain.[6][7] The Mtt group is selectively removable under mild acidic conditions, which allows for further chemical manipulations while the peptide is still attached to the resin.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues encountered during the synthesis of peptides containing this compound.

Issue 1: Poor Resin Swelling and Incomplete Reactions

Symptoms:

  • The peptide-resin beads appear clumped or have a reduced volume compared to earlier stages of the synthesis.

  • Incomplete Fmoc deprotection, as indicated by monitoring.

  • Positive Kaiser test after coupling, indicating free amines.

Potential Cause: On-resin peptide aggregation is hindering solvent and reagent access to the growing peptide chains.

Recommended Solutions:

StrategyDescriptionExpected Outcome
Solvent Exchange Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[8][9]Improved solvation of the peptide-resin and disruption of aggregates.
Chaotropic Salt Washes Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step.[2][8]Disruption of hydrogen bonds that cause aggregation.
Elevated Temperature Increase the temperature during coupling and/or deprotection steps.Increased kinetic energy can help to break up aggregates.
Microwave-Assisted Synthesis Utilize microwave irradiation for both coupling and deprotection steps.[10][11]Rapid and uniform heating can efficiently prevent aggregation and significantly shorten reaction times.[10]
Issue 2: Low Crude Peptide Purity and Yield

Symptoms:

  • HPLC analysis of the crude peptide shows multiple peaks, including deletion and truncated sequences.

  • The overall yield of the desired peptide is low.

Potential Cause: Persistent aggregation throughout the synthesis has led to a cumulative effect of incomplete deprotection and coupling steps.

Recommended Solutions:

StrategyDescriptionExpected Outcome
Incorporate Pseudoproline Dipeptides Strategically replace a Ser or Thr residue in the peptide sequence with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures.Significant improvement in synthetic efficiency, leading to higher purity and yield.
Use Low-Substitution Resin Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).Increased distance between the growing peptide chains on the resin reduces the likelihood of inter-chain aggregation.
Backbone Protection Incorporate amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), at strategic locations in the peptide sequence.[1]Steric hindrance from the backbone protecting group prevents the hydrogen bonding that leads to aggregation.[1]
Quantitative Data Summary

The following table summarizes the reported effectiveness of various strategies in improving the synthesis of known aggregation-prone peptides. While not specific to peptides containing this compound, this data provides a general indication of the potential improvements.

Synthetic StrategyPurity of Crude Peptide (%)Yield (%)Reference
Standard SPPS (HBTU/HOBt)6555[2]
Standard SPPS (HATU/HOAt)7568[2]
Microwave-Assisted SPPS>90>80[2]
Pseudoproline Dipeptide Insertion>95>90[2]

Key Experimental Protocols

Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)

This protocol provides a qualitative method to assess on-resin aggregation by monitoring changes in resin volume.

  • Initial Volume Measurement: Before starting the synthesis, swell a known mass of resin in DMF in a graduated vessel and record the initial swollen volume.

  • Synthesis Progression: Proceed with the SPPS cycles.

  • Volume Measurement at Intervals: After every 5-10 coupling cycles, or if aggregation is suspected, ensure the peptide-resin is in a known volume of DMF, allow the resin to settle, and record the volume of the swollen peptide-resin.

  • Interpretation: A significant decrease in the swollen resin volume is a strong indicator of on-resin aggregation.[2]

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[2] This step helps to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction.

  • Coupling: Proceed with the standard amino acid coupling protocol.

Protocol 3: Microwave-Assisted Peptide Synthesis

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation. Specific parameters will vary depending on the instrument and the peptide sequence.

  • Resin and Reagents: Place the peptide-resin in the reaction vessel of the microwave synthesizer. Use standard excesses of Fmoc-protected amino acids, coupling reagents, and activation base.

  • Deprotection: Perform the Fmoc deprotection step with microwave irradiation. A typical condition is 3 minutes at a controlled temperature.[11]

  • Coupling: Perform the amino acid coupling step with microwave irradiation. A typical condition is 5 minutes at a controlled temperature.[11]

  • Washing: Perform standard DMF washes between deprotection and coupling steps.

  • Monitoring: Monitor the synthesis as you would with a conventional synthesizer.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies Start Start Synthesis Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Next Cycle Signs Signs of Aggregation? (Poor Swelling, Incomplete Reactions) Coupling->Signs Completion Synthesis Complete Coupling->Completion Final Cycle Signs->Deprotection No Solvent Modify Solvents (NMP, DMSO) Signs->Solvent Yes Chaotropic Chaotropic Salt Wash (LiCl, NaClO₄) Signs->Chaotropic Yes Microwave Microwave Synthesis Signs->Microwave Yes Pseudoproline Incorporate Pseudoproline Dipeptides Signs->Pseudoproline Persistent Issues LowSubResin Use Low-Substitution Resin Signs->LowSubResin Persistent Issues

Caption: Troubleshooting workflow for aggregation in SPPS.

Aggregation_Mechanism cluster_chains Peptide Chains on Resin cluster_factors Contributing Factors Peptide1 Growing Peptide Chain 1 Aggregation On-Resin Aggregation (β-sheet formation) Peptide1->Aggregation Peptide2 Growing Peptide Chain 2 Peptide2->Aggregation Peptide3 Growing Peptide Chain 3 Peptide3->Aggregation Hydrophobic Hydrophobic Residues (e.g., from Mtt group) Hydrophobic->Aggregation HBonding Inter-chain Hydrogen Bonding HBonding->Aggregation Consequences Consequences: - Poor Solvation - Incomplete Reactions - Low Yield & Purity Aggregation->Consequences

Caption: Mechanism of on-resin peptide aggregation.

References

Monitoring the completion of Mtt group removal on-resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the completion of 4-methyltrityl (Mtt) group removal from peptides synthesized on-resin.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for on-resin Mtt group removal?

A1: The Mtt group is an acid-labile protecting group. It is typically removed by treating the peptide-resin with a mild acidic solution. Common conditions involve low concentrations (1-3%) of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3] To prevent the reattachment of the cleaved Mtt cation, a scavenger such as triisopropylsilane (TIS) is often added to the deprotection solution.[2][4]

Q2: How can I qualitatively monitor the completion of Mtt deprotection?

A2: There are two primary qualitative methods:

  • Visual Inspection: The release of the Mtt cation into the deprotection solution imparts a distinct yellow color.[2] Repeated treatments with the acidic solution should be performed until the solution no longer turns yellow, indicating that no more Mtt groups are being cleaved.

  • Kaiser Test (Ninhydrin Test): After the Mtt group is removed, a primary amine is exposed. The Kaiser test can be used to detect the presence of this free amine.[5] A positive test (indicated by a blue color on the resin beads) confirms the presence of the deprotected amine. It is important to perform this test after washing the resin to remove any residual acid.

Q3: What quantitative methods can be used to confirm complete Mtt removal?

A3: For more precise confirmation, the following quantitative methods are recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC.[1][6] Comparison of the chromatograms before and after Mtt deprotection will show a shift in the retention time, and integration of the peak areas can be used to quantify the extent of deprotection.

  • UV-Vis Spectrophotometry of the Filtrate: The Mtt carbocation has a characteristic absorbance around 470 nm.[1][6] However, this method can be unreliable as other trityl-based protecting groups, which may be present in the peptide, can also absorb at a similar wavelength, leading to an overestimation of the remaining Mtt group.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Mtt Deprotection Insufficient reaction time or TFA concentration.Increase the number of deprotection cycles or the duration of each treatment.[3][7] A slight increase in the TFA concentration (e.g., from 1% to 2%) may also be beneficial, but caution should be exercised to avoid premature cleavage of other acid-labile protecting groups or the peptide from the resin.[3]
Steric hindrance around the Mtt-protected residue.For sequences known to be difficult, consider using alternative deprotection cocktails such as those containing hexafluoroisopropanol (HFIP).[2][3]
Premature Cleavage of Peptide from Resin The resin linker is too acid-sensitive for the deprotection conditions.Use a milder deprotection cocktail, such as a lower concentration of TFA or alternative acids like acetic acid in combination with trifluoroethanol (TFE) and DCM, especially for very acid-labile resins.[2][4][5]
Side Reactions During Deprotection Reattachment of the Mtt cation to the peptide.Ensure an adequate amount of a scavenger, like triisopropylsilane (TIS), is included in the deprotection solution to quench the Mtt cation as it is formed.[2][4]
Yellow Color Persists on Resin After Extensive Washing This may not always indicate incomplete deprotection but could be due to trapped Mtt cations within the resin matrix.After the final acidic wash, perform thorough washes with DCM and then a neutralization step with a base solution, such as 1-5% N,N-diisopropylethylamine (DIEA) in DMF, to ensure all acidic residues are removed and the deprotected amine is in its free base form.[4] If subsequent steps are successful, the persistent color may not be an issue.

Experimental Protocols

Protocol 1: Qualitative Monitoring of Mtt Deprotection using the Kaiser Test

Objective: To qualitatively confirm the presence of free primary amines on the resin following Mtt group removal.

Materials:

  • Peptide-resin with Mtt-protected amino acid(s)

  • Mtt deprotection solution (e.g., 1% TFA, 5% TIS in DCM)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • 10% DIEA in DMF

  • Kaiser Test Solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Treat the peptide-resin with the Mtt deprotection solution. Repeat until the wash solution is colorless.

  • Wash the resin thoroughly with DCM (3 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

  • Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes).

  • Wash the resin with DMF (3 x resin volume).

  • Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 3-5 minutes.

  • Observe the color of the resin beads. A dark blue color indicates the presence of free primary amines and successful deprotection. A yellow or faint blue color suggests incomplete deprotection.

Protocol 2: Quantitative Monitoring by Test Cleavage and RP-HPLC Analysis

Objective: To quantitatively determine the percentage of Mtt deprotection by analyzing a small sample of the cleaved peptide.

Materials:

  • Peptide-resin (before and after Mtt deprotection)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Solvents for HPLC (e.g., Acetonitrile and Water with 0.1% TFA)

Procedure:

  • Take a small, known amount of dried peptide-resin (e.g., 5-10 mg) both before and after the Mtt deprotection procedure.

  • Place each resin sample in a separate microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to each tube and allow the reaction to proceed for 2-3 hours at room temperature.[8]

  • Filter the cleavage mixture to separate the resin beads.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze both samples by RP-HPLC.

  • Compare the chromatograms. Successful deprotection will result in a single major peak corresponding to the deprotected peptide. Incomplete deprotection will show a mixture of the Mtt-protected and deprotected peptides. The percentage of deprotection can be calculated from the peak areas.

Visualizations

Mtt_Deprotection_Workflow Resin_Mtt Peptide-Resin (Mtt-Protected) Deprotection Treat with 1% TFA / 5% TIS in DCM Resin_Mtt->Deprotection Wash_DCM Wash with DCM Deprotection->Wash_DCM Collect_Filtrate Collect Filtrate Wash_DCM->Collect_Filtrate Visual_Check Visual Check: Filtrate Colorless? Collect_Filtrate->Visual_Check Visual_Check->Deprotection No Neutralize Neutralize with DIEA in DMF Visual_Check->Neutralize Yes Wash_DMF Wash with DMF Neutralize->Wash_DMF Kaiser_Test Kaiser Test Wash_DMF->Kaiser_Test Test_Result Beads Blue? Kaiser_Test->Test_Result Test_Result->Deprotection No Resin_Deprotected Peptide-Resin (Deprotected) Test_Result->Resin_Deprotected Yes Proceed Proceed to Next Step Resin_Deprotected->Proceed

Caption: Workflow for Mtt deprotection and qualitative monitoring.

Troubleshooting_Logic Start Incomplete Mtt Deprotection (Based on Kaiser Test or HPLC) Check_Time Increase Deprotection Time/Cycles? Start->Check_Time Check_TFA Increase TFA Concentration (e.g., to 2%)? Check_Time->Check_TFA No Re_evaluate Re-evaluate Deprotection Check_Time->Re_evaluate Yes Check_Scavenger Sufficient Scavenger (e.g., TIS) Present? Check_TFA->Check_Scavenger No Check_TFA->Re_evaluate Yes Consider_Steric Potential Steric Hindrance? Check_Scavenger->Consider_Steric No Check_Scavenger->Re_evaluate Yes, add more Use_HFIP Use Alternative: HFIP-based Cocktail Consider_Steric->Use_HFIP Yes Consider_Steric->Re_evaluate No Use_HFIP->Re_evaluate

Caption: Troubleshooting logic for incomplete Mtt deprotection.

References

Impact of scavengers on the efficiency of Mtt deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of scavengers on the efficiency of Mtt (4-Methyltrityl) deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the function of the Mtt protecting group in peptide synthesis?

A1: The Mtt group is an acid-labile protecting group commonly used for the side chains of amino acids like Lysine (Lys) and Ornithine (Orn). Its primary advantage is its orthogonality with the more acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used for the α-amine, and the more acid-resistant Boc (tert-butyloxycarbonyl) group. This allows for the selective deprotection of the Mtt group on the solid support to enable site-specific modifications of the peptide, such as branching, cyclization, or the attachment of labels.

Q2: Why are scavengers necessary during Mtt deprotection?

A2: During the acidic cleavage of the Mtt group, a stable Mtt carbocation is generated. This carbocation is a reactive electrophile that can re-attach to the deprotected amine or react with other nucleophilic residues in the peptide chain (e.g., Tryptophan or Methionine), leading to undesired side products and reduced yield of the target peptide. Scavengers are added to the deprotection cocktail to trap these reactive carbocations, thereby preventing side reactions and improving the efficiency and purity of the final product.[1]

Q3: What are the most commonly used scavengers for Mtt deprotection?

A3: The most frequently used scavengers for Mtt deprotection are silanes, such as triisopropylsilane (TIS) and triethylsilane (TES).[2][3] These effectively quench the Mtt carbocation. Other scavengers, like phenol, thioanisole, and ethanedithiol (EDT), are also used in global deprotection cocktails to scavenge other types of reactive species, but for selective Mtt removal, TIS and TES are the standards.[4]

Q4: What are the signs of incomplete Mtt deprotection?

A4: Incomplete Mtt deprotection can be identified by several means. Visually, the resin beads may retain a yellow color, which is characteristic of the Mtt cation.[1] Analytically, HPLC or LC-MS analysis of a small cleavage sample will show the presence of the Mtt-protected peptide alongside the deprotected product. A ninhydrin test can also be performed; a negative result (no color change) indicates that the primary amine is not free, suggesting the Mtt group is still attached.

Q5: Can the choice of scavenger affect the deprotection of other protecting groups?

A5: Yes, while the goal is selective Mtt deprotection, the reaction conditions, including the scavenger, can potentially affect other acid-labile protecting groups. For instance, prolonged exposure to even dilute acid can lead to partial cleavage of highly acid-sensitive groups like Trityl (Trt) or even Boc groups. The choice of a mild deprotection cocktail and the appropriate scavenger is crucial to maintain orthogonality.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Mtt Deprotection 1. Insufficient acid concentration or reaction time.2. Poor swelling of the resin.3. Steric hindrance around the Mtt-protected residue.1. Increase the number of deprotection cycles or the duration of each cycle.2. Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the deprotection cocktail.3. Consider using a stronger, yet still selective, deprotection cocktail (e.g., increasing TFA concentration slightly, or using an HFIP-based cocktail).
Presence of Side Products in HPLC/LC-MS 1. Inefficient scavenging of the Mtt carbocation.2. Partial deprotection of other acid-labile groups.1. Ensure the scavenger (e.g., TIS or TES) is fresh and used in the correct concentration (typically 1-5%).2. Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction times) to minimize cleavage of other protecting groups.
Loss of Peptide from the Resin The cleavage conditions are too harsh for the linker used.Use a milder deprotection cocktail. For very acid-sensitive resins, consider using non-acidic deprotection methods if available, or a more robust linker.
Persistent Yellow Color on Resin Residual Mtt carbocations adsorbed to the resin.Even with some persistent yellow color, deprotection may be complete. Extensive washing with DCM after the deprotection steps is recommended. A test cleavage and HPLC analysis is the most reliable way to confirm complete deprotection.[1]

Quantitative Data on Scavenger Efficiency

Deprotection Cocktail Composition (v/v/v) Recommended Scavenger Typical Application Notes
TFA/TIS/DCM 1:2:97 to 2:5:93Triisopropylsilane (TIS)The most common and generally effective cocktail for selective Mtt deprotection. The concentration of TFA can be adjusted based on the stability of other protecting groups.[5]
TES/HFIP/TFE/DCM 2:1:0.5:6.5Triethylsilane (TES)An alternative cocktail, particularly useful when TFA-based methods are not optimal. Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) provide a less acidic but effective deprotection environment.[5]
AcOH/TFE/DCM 1:2:7-A very mild deprotection cocktail suitable for highly acid-sensitive peptides and resins. May require longer reaction times.[6]

Experimental Protocols

Protocol 1: Mtt Deprotection using TFA/TIS/DCM
  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add the deprotection cocktail (e.g., 1% TFA, 2% TIS in DCM).

    • Agitate the resin for 30 minutes at room temperature. The solution will typically turn yellow.

    • Drain the deprotection solution.

    • Repeat the addition of the deprotection cocktail and agitation for another 30 minutes.

  • Washing:

    • Wash the resin thoroughly with DCM (5 x 1 min).

    • Wash with a neutralization solution of 10% Diisopropylethylamine (DIPEA) in DCM (2 x 2 min).

    • Wash again with DCM (5 x 1 min) to remove excess base.

  • Confirmation (Optional):

    • Take a small sample of the resin beads for a ninhydrin test. A positive result (blue color) confirms the presence of a free primary amine.

    • Alternatively, cleave a small amount of peptide from the resin and analyze by HPLC/LC-MS to confirm complete deprotection.

Protocol 2: Mtt Deprotection using HFIP
  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 30% Hexafluoroisopropanol (HFIP) in DCM.

    • Agitate the resin for 5-15 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat this deprotection step 2-3 times.

  • Washing:

    • Wash the resin thoroughly with DCM (5 x 1 min).

    • Wash with a neutralization solution of 10% DIPEA in DCM (2 x 2 min).

    • Wash again with DCM (5 x 1 min).

Visualizations

Mtt_Deprotection_Workflow Start Start: Mtt-Protected Peptide on Resin Swell Swell Resin in DCM Start->Swell Deprotect Add Deprotection Cocktail (e.g., TFA/TIS/DCM) Swell->Deprotect Wash_DCM1 Wash with DCM Deprotect->Wash_DCM1 Repeat as necessary Neutralize Neutralize with DIPEA/DCM Wash_DCM1->Neutralize Wash_DCM2 Wash with DCM Neutralize->Wash_DCM2 End End: Deprotected Peptide on Resin Wash_DCM2->End Scavenger_Mechanism Mtt_Peptide Lys(Mtt)-Peptide Deprotected_Peptide Lys(NH3+)-Peptide Mtt_Peptide->Deprotected_Peptide  Acid Cleavage Mtt_Carbocation Mtt+ Carbocation (Reactive) Mtt_Peptide->Mtt_Carbocation  Acid Cleavage Acid H+ Scavenged_Product Scavenged Product (e.g., Mtt-TIS) Mtt_Carbocation->Scavenged_Product Trapped by Side_Product Side Product (e.g., Re-attachment) Mtt_Carbocation->Side_Product Unwanted Reaction Scavenger Scavenger (e.g., TIS) Scavenger->Scavenged_Product

References

Technical Support Center: Branched Peptide Synthesis with Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in branched peptide synthesis using Fmoc-D-Lys(Mtt)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield when synthesizing branched peptides with this compound?

Low yields in this specific type of synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Mtt Deprotection: The 4-methyltrityl (Mtt) group is known for its acid lability, but its complete removal can sometimes be sluggish. This leads to the primary peptide chain not being fully available for the subsequent coupling of the branch, resulting in a lower yield of the final branched product.

  • Steric Hindrance: The bulky nature of the growing peptide chains can physically obstruct the coupling site on the lysine side chain, especially as the branch elongates. This steric hindrance can lead to incomplete reactions and lower overall yields.[1]

  • Side Reactions During Mtt Cleavage: The acidic conditions required for Mtt removal can sometimes lead to premature cleavage of other acid-sensitive protecting groups or even cleavage of the peptide from highly acid-labile resins.[2][3] The released trityl cation can also cause unwanted side reactions if not properly scavenged.[4]

  • Aggregation: The growing branched peptide can aggregate on the solid support, limiting reagent access to the reaction sites and hindering both deprotection and coupling steps.[5][6]

Q2: How can I determine if the Mtt group has been completely removed?

A simple visual test is often effective. The Mtt cation released during deprotection imparts a bright yellow or orange color to the cleavage solution.[3][7] Repeated treatments with the cleavage solution should be performed until the solution remains colorless, indicating the absence of further Mtt group removal.[3][7] For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by mass spectrometry to check for the presence of the Mtt-protected peptide.

Q3: What are the optimal conditions for Mtt group cleavage?

The Mtt group can be cleaved under mildly acidic conditions. A common and effective method is treatment with a solution of 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2][8][9][10] The addition of a scavenger, such as Triisopropylsilane (TIS), is crucial to quench the reactive Mtt cations and prevent side reactions.[4][7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Problem: Low yield of the final branched peptide.
Step 1: Diagnose the Potential Cause

A critical first step is to identify the stage at which the synthesis is failing. This can be achieved through a combination of qualitative tests during synthesis and analytical checks of the crude product.

Diagnostic TestProcedurePositive Result InterpretationNegative Result Interpretation
Kaiser Test (Post-Branch Coupling) After coupling the first amino acid of the branch, take a small sample of resin beads and perform a Kaiser test.Blue/Purple Beads: Indicates the presence of unreacted primary amines on the lysine side chain, confirming incomplete coupling.Yellow/Colorless Beads: Suggests that the coupling reaction has proceeded, and the low yield may be due to issues in subsequent steps or Mtt deprotection.
Visual Mtt Cleavage Monitoring Observe the color of the TFA/DCM solution during the Mtt deprotection step.Persistent Yellow/Orange Color: Indicates that the Mtt group is still being removed.Clear Solution: Suggests that Mtt deprotection is likely complete.
Test Cleavage and Analysis (MS/HPLC) Cleave a small amount of resin after the Mtt deprotection step and after the full synthesis. Analyze the crude product by Mass Spectrometry (MS) and HPLC.Presence of Mtt-protected peptide mass: Confirms incomplete Mtt deprotection. Presence of deletion sequences: Confirms incomplete coupling at one or more steps.Clean peak of the desired product: Suggests that the low yield may be due to physical loss during workup or purification.
Step 2: Implement Solutions

Based on the diagnosis, implement the following targeted solutions.

IssueRecommended SolutionDetailed Protocol
Incomplete Mtt Deprotection Increase the number and duration of Mtt cleavage treatments.1. Suspend the resin in a solution of 1-2% TFA and 2-5% TIS in DCM. 2. Gently agitate for 2-10 minutes. 3. Drain the solution and wash the resin with DCM. 4. Repeat steps 1-3 until the cleavage solution is colorless.[7][8]
Inefficient Branch Coupling Utilize a more potent coupling reagent and/or perform a double coupling.1. For the branch coupling step, use a highly efficient coupling reagent such as HATU or HCTU. 2. After the initial coupling reaction, wash the resin thoroughly with DMF. 3. Repeat the coupling step with a fresh solution of the activated amino acid.[11][12]
Peptide Aggregation Incorporate "difficult sequence" protocols.1. Use a higher temperature or microwave-assisted synthesis for the coupling steps.[13] 2. Add chaotropic salts like LiCl to the coupling and washing solutions to disrupt secondary structures.[12] 3. Use solvents known to reduce aggregation, such as N-Methyl-2-pyrrolidone (NMP).[12]
Side Reactions Ensure efficient scavenging of Mtt cations.Always include a scavenger like TIS (2-5%) in the Mtt cleavage cocktail to prevent side reactions caused by the liberated Mtt cation.[4][7][8]

Experimental Protocols

Protocol 1: Optimized Mtt Deprotection
  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1% TFA and 5% TIS in DCM.

  • Initial Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate gently for 2 minutes.[7]

  • Monitoring: Drain the solution. A bright yellow color indicates the presence of the Mtt cation.[7]

  • Washing: Wash the resin thoroughly with DCM (3 x 10 mL).

  • Repeat: Repeat steps 3-5 until the drained cleavage solution is colorless.[7] This typically requires 3-5 cycles.

  • Final Wash: Wash the resin with DMF to prepare for the subsequent coupling step.

Protocol 2: High-Efficiency Coupling for Branched Chain Elongation
  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 40-50°C).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Data Presentation

Table 1: Comparison of Mtt Cleavage Conditions
Reagent CocktailTime per TreatmentNumber of TreatmentsTypical EfficacyNotes
1% TFA, 5% TIS in DCM2 minutes3 - 5>95%Most common and effective method. Visual monitoring is key.
90% DCM, 5% TFA, 5% TIS2 minutes3 - 5>95%Alternative formulation with similar efficacy.[7]
Acetic Acid/TFE/DCM (1:2:7)30 - 60 minutes1VariableCan be effective but may be slower than TFA-based methods.[2]
30% Hexafluoroisopropanol (HFIP) in DCM5 minutes3>90%A milder alternative to TFA-based cleavage.[3]

Visualizations

TroubleshootingWorkflow start Low Yield in Branched Peptide Synthesis diagnose Step 1: Diagnose Cause start->diagnose kaiser_test Kaiser Test on Branch diagnose->kaiser_test After branch coupling mtt_color Monitor Mtt Cleavage Color diagnose->mtt_color During Mtt deprotection test_cleavage Test Cleavage & MS/HPLC diagnose->test_cleavage Post-synthesis analysis incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Positive (Blue) incomplete_deprotection Incomplete Mtt Deprotection mtt_color->incomplete_deprotection Persistent Yellow test_cleavage->incomplete_coupling Deletion sequence found test_cleavage->incomplete_deprotection Mtt-adduct found side_reactions Side Reactions / Aggregation test_cleavage->side_reactions Multiple byproducts solution1 Use Potent Coupling Reagent (e.g., HATU) / Double Couple incomplete_coupling->solution1 solution2 Increase Mtt Cleavage Treatments incomplete_deprotection->solution2 solution3 Use Scavengers (TIS) & Aggregation Disrupters side_reactions->solution3

Caption: Troubleshooting workflow for low yield in branched peptide synthesis.

Mtt_Deprotection_Mechanism Peptide_LysMtt Peptide-Lys(Mtt) Protonated_Amine Peptide-Lys(Mtt)-H+ Peptide_LysMtt->Protonated_Amine Protonation TFA TFA (H+) TFA->Protonated_Amine Deprotected_Peptide Peptide-Lys-NH3+ Protonated_Amine->Deprotected_Peptide Cleavage Mtt_Cation Mtt+ Cation (Yellow Color) Protonated_Amine->Mtt_Cation Elimination Scavenged_Product Mtt-TIS Mtt_Cation->Scavenged_Product Quenching TIS TIS (Scavenger) TIS->Scavenged_Product

Caption: Mtt deprotection and scavenging pathway.

References

Technical Support Center: Ninhydrin Test for Fmoc-D-Lys(Mtt)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ninhydrin test to confirm the successful coupling of Fmoc-D-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the ninhydrin test in SPPS?

The ninhydrin test, also known as the Kaiser test, is a colorimetric method used to detect the presence of free primary amines.[1][2] In the context of SPPS, it is a crucial qualitative assay to monitor the completion of the coupling reaction.[2] After the coupling of an Fmoc-protected amino acid, a negative ninhydrin test (indicated by a yellow or colorless solution and beads) confirms the successful acylation of the N-terminal amine of the resin-bound peptide.[1] Conversely, a positive test (an intense blue or purple color) signifies the presence of unreacted primary amines, indicating an incomplete coupling reaction.[3] The reaction involves two molecules of ninhydrin reacting with a primary amine to produce a characteristic blue-purple chromophore called Ruhemann's purple.[1][4]

Q2: Is the ninhydrin test suitable for confirming the coupling of this compound?

Yes, the ninhydrin test is suitable for confirming the coupling of this compound. The test detects the free primary amine at the N-terminus of the growing peptide chain. If the coupling of this compound is successful, this primary amine will be acylated, and the ninhydrin test will be negative (yellow/colorless). The Mtt (4-methyltrityl) protecting group on the lysine side chain does not interfere with the ninhydrin test.

Q3: How do I interpret the results of the ninhydrin test?

The color of both the resin beads and the solution should be observed to accurately interpret the results.[3]

Resin Bead ColorSolution ColorInterpretationRecommended Action
Yellow / ColorlessYellow / ColorlessCoupling is complete.Proceed to the next deprotection step.
Dark BlueLight BlueIncomplete coupling.Recouple the amino acid.
ColorlessDark BlueNearly complete coupling.Extend the coupling time or cap the unreacted amines.
Intense BlueIntense BlueCoupling has failed.Check reagents and protocol; consider double coupling or capping.

Q4: Can the ninhydrin test give false positive or false negative results?

Yes, both false positives and false negatives can occur.

  • False Positives (blue color even with complete coupling):

    • Prolonged heating: Excessive heating during the test can cause the Fmoc protecting group to be prematurely removed by the pyridine in the reagents, exposing a primary amine and leading to a false positive result.[2][5]

    • Contamination: Contamination with primary amines or ammonia in the solvents or glassware can lead to a false positive result.[6]

  • False Negatives (yellow color even with incomplete coupling):

    • Steric hindrance: In long or sterically hindered peptide sequences, the ninhydrin reagent may not be able to access the free primary amine, resulting in a false negative.[4][6] This can sometimes be observed as the peptide chain elongates.[7]

    • Insufficient heating: The reaction requires heat to proceed efficiently. Not heating the sample sufficiently can lead to a lack of color development.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Blue Color (Positive Result) After Coupling this compound Incomplete coupling reaction.1. Recouple: Perform a second coupling reaction.[2] 2. Change Coupling Conditions: Switch to a different coupling reagent (e.g., HATU, HCTU) or solvent (e.g., NMP, DMSO).[2] 3. Capping: If a small amount of unreacted amine remains after recoupling, cap the unreacted sites with acetic anhydride to prevent the formation of deletion peptides.[2]
False positive result.1. Optimize Heating Time: Reduce the heating time to the minimum required for color development (typically 2-5 minutes).[8] 2. Ensure Reagent Purity: Use high-purity solvents and clean glassware to avoid contamination.[6]
No Color Change (Negative Result) After Deprotection Incomplete Fmoc deprotection.1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Use Fresh Deprotection Solution: Ensure the piperidine/DMF solution is freshly prepared.
False negative result due to steric hindrance.1. Use an alternative test: For long or difficult sequences, consider alternative tests like the chloranil test.[3] 2. Proceed with caution: If a false negative is suspected, one might proceed to the next coupling and monitor the synthesis by other means (e.g., mass spectrometry of a cleaved aliquot).
Inconsistent Results Improper sampling or washing.1. Representative Sampling: Ensure the resin bead sample is representative of the bulk resin. 2. Thorough Washing: Wash the resin beads thoroughly with DMF and DCM before the test to remove any residual reagents.[1]
Degradation of test reagents.Prepare fresh Kaiser test solutions, especially the KCN solution, as they have a limited shelf life.[1][3]

Experimental Protocols

Qualitative Ninhydrin (Kaiser) Test Protocol

This protocol is for the qualitative assessment of free primary amines on the resin during SPPS.[1][3]

Reagents:

  • Reagent A: 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[3]

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Procedure:

  • Sample Collection: Carefully withdraw a small sample of peptide-resin (approximately 10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with dichloromethane (DCM) and then dimethylformamide (DMF) to remove residual reagents. Decant the solvent.[1]

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[3]

  • Heating: Heat the test tube at 100-110°C for 2-5 minutes.[3][5]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[1]

Quantitative Ninhydrin Test Protocol

This protocol allows for the quantification of free amines on the resin.

Procedure:

  • Follow steps 1-3 of the qualitative protocol using a known quantity of resin (e.g., 5-10 mg).

  • Heating: Heat the mixture at 100°C for 5-10 minutes.[1]

  • Elution: After cooling to room temperature, add a known volume of 60% ethanol to the test tube and vortex thoroughly to elute the color from the beads.[1]

  • Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 570 nm.[9]

  • Calculation: The amount of free amine can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple, b is the path length, and c is the concentration of free amines.[1] A standard curve can be generated using a known standard (e.g., Fmoc-Gly-Wang resin after deprotection).

Visual Workflow

Ninhydrin_Test_Workflow cluster_SPPS_Cycle SPPS Cycle cluster_Ninhydrin_Test Ninhydrin Test Start Start Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash_Resin_1 Wash Resin (DMF) Coupling Couple this compound Wash_Resin_2 Wash Resin (DMF/DCM) Take_Resin_Sample Take Resin Sample (10-15 beads) Wash_Resin_2->Take_Resin_Sample Add_Reagents Add Reagents A, B, C Take_Resin_Sample->Add_Reagents Heat_Sample Heat at 100-110°C (2-5 min) Add_Reagents->Heat_Sample Observe_Color Observe Color of Beads and Solution Heat_Sample->Observe_Color Decision Result? Observe_Color->Decision Positive_Result Positive (Blue) Incomplete Coupling Decision->Positive_Result Blue Negative_Result Negative (Yellow) Complete Coupling Decision->Negative_Result Yellow Recouple Recouple or Cap Positive_Result->Recouple Next_Cycle Proceed to Next SPPS Cycle Negative_Result->Next_Cycle Recouple->Wash_Resin_2 Re-test Next_Cycle->Fmoc_Deprotection

Caption: Workflow for confirming this compound coupling using the ninhydrin test.

References

Technical Support Center: Troubleshooting Unexpected Mass in MS Analysis with Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common challenge encountered during solid-phase peptide synthesis (SPPS): the appearance of unexpected masses in mass spectrometry (MS) analysis when using Fmoc-D-Lys(Mtt)-OH. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for an unexpected higher mass after Mtt deprotection?

A1: The most frequent cause is incomplete removal of the 4-methyltrityl (Mtt) protecting group from the lysine side chain. This results in a significant mass addition corresponding to the Mtt group.

Q2: Can the Mtt group reattach to the peptide after cleavage?

A2: Yes, the cleaved Mtt cation is reactive and can reattach to the peptide, often at tryptophan residues or other nucleophilic sites, if not effectively scavenged. This leads to an unexpected mass addition. The use of scavengers like triisopropylsilane (TIS) is crucial to prevent this.[1]

Q3: Are there other common adducts I should be aware of in my MS analysis?

A3: Beyond issues related to the Mtt group, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially when using glass vials that are not properly cleaned or when these ions are present in the solvents.[2][3] These adducts will increase the observed mass of your peptide.

Q4: Can the cleavage conditions for the Mtt group affect other protecting groups?

A4: While the Mtt group is designed for selective removal under mild acidic conditions (e.g., 1-2% TFA in DCM), prolonged exposure or stronger acidic conditions can lead to partial cleavage of other acid-labile protecting groups like Boc or trityl, which could result in a heterogeneous mixture of peptides and unexpected masses.[4][5]

Troubleshooting Guide: Unexpected Mass Observations

Encountering an unexpected mass in your MS analysis can be perplexing. The following table summarizes potential causes and recommended solutions for common mass discrepancies observed when working with this compound.

Unexpected Mass Observed (Relative to Expected Mass)Potential CauseRecommended Solutions & Preventative Measures
+ 272.37 Da Incomplete removal of the Mtt group.- Extend the Mtt deprotection reaction time. - Increase the number of deprotection cycles.[4] - Ensure fresh deprotection solution is used for each cycle. - Monitor the deprotection reaction by taking a small resin sample and adding a drop of TFA; a persistent yellow color indicates the presence of the Mtt cation.[1][6]
+ 272.37 Da Reattachment of the Mtt cation to the peptide.- Use a scavenger such as 2-5% triisopropylsilane (TIS) or triethylsilane (TES) in the deprotection solution to quench the Mtt cation.[1] - For peptides containing tryptophan, which is particularly susceptible to modification by the Mtt cation, the use of scavengers is critical.
+ 22.99 Da or + 39.10 Da Adduct formation with sodium (Na⁺) or potassium (K⁺).- Use high-purity solvents and reagents.[7] - Ensure all glassware is thoroughly cleaned. Older glassware can be a source of sodium ions.[2] - Run a blank sample to check for background contamination in the LC-MS system.[7]
- 100.12 Da Loss of a Boc protecting group from another residue.- Strictly adhere to mild Mtt cleavage conditions (e.g., 1% TFA). - Minimize exposure time to the acidic cleavage solution.
Variable Masses Premature cleavage from the resin.- This is more likely on highly acid-sensitive resins like 2-chlorotrityl chloride resin.[8] - Use milder Mtt deprotection conditions, such as a mixture of acetic acid, trifluoroethanol (TFE), and DCM.[1][8]

Experimental Protocols

Accurate and consistent experimental procedures are critical for successful peptide synthesis. Below are detailed protocols for the selective removal of the Mtt group and a standard Fmoc-SPPS cycle.

Protocol 1: Selective Removal of the Mtt Group from Lysine

This protocol is designed for the selective deprotection of the Mtt group on a solid-supported peptide.

Reagents:

  • Deprotection Solution A: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[1][9]

  • Deprotection Solution B: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (6.5:2:1:0.5 v/v/v/v).[1]

  • Washing Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF.

Procedure using Deprotection Solution A:

  • Swell the peptidyl-resin in DCM.

  • Drain the DCM and add the deprotection solution (approx. 10 mL per gram of resin).

  • Gently agitate the resin at room temperature for 30 minutes.[1]

  • To monitor the reaction, remove a few resin beads and add a drop of TFA. An immediate orange or yellow color indicates the presence of the Mtt cation.[1]

  • Drain the deprotection solution.

  • Repeat steps 2-5 until the TFA test shows no color change.

  • Wash the resin thoroughly with DCM (3x).

  • Wash the resin with DMF (3x).

  • Neutralize the resin with 10% DIPEA in DMF (2x for 5 minutes each).

  • Wash the resin with DMF (3x) to prepare for the next coupling step.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard cycle for the addition of an Fmoc-protected amino acid to the growing peptide chain.

Reagents:

  • Fmoc-protected amino acid.

  • Coupling Reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/DIPEA.[10][11]

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Procedure:

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[11]

    • Monitor the coupling reaction using a ninhydrin test to check for free amines.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Visual Guides

To further clarify the troubleshooting process and the chemical reactions involved, the following diagrams are provided.

G start Unexpected Mass in MS check_mass Determine Mass Difference (Observed - Expected) start->check_mass mass_plus_272 Mass +272.37 Da? check_mass->mass_plus_272 Analyze incomplete_deprotection Incomplete Mtt Removal or Mtt Reattachment mass_plus_272->incomplete_deprotection Yes mass_adducts Mass +23 Da or +39 Da? mass_plus_272->mass_adducts No solution_deprotection Solution: - Extend deprotection time/cycles - Use fresh reagents - Add scavenger (TIS) incomplete_deprotection->solution_deprotection end Problem Resolved solution_deprotection->end na_k_adducts Na+ or K+ Adducts mass_adducts->na_k_adducts Yes other_mass Other Mass Difference? mass_adducts->other_mass No solution_adducts Solution: - Use high-purity solvents - Ensure clean glassware na_k_adducts->solution_adducts solution_adducts->end further_investigation Further Investigation: - Check for loss of other  protecting groups - Consider premature cleavage - Verify raw material purity other_mass->further_investigation Yes G cluster_0 Mtt Deprotection & Potential Side Reactions cluster_1 Desired Reaction cluster_2 Side Reactions Lys_Mtt Peptide-Lys(Mtt) Lys_NH2 Peptide-Lys(NH2) Lys_Mtt->Lys_NH2 1% TFA/DCM Incomplete_Removal Incomplete Removal (+272.37 Da) Lys_Mtt->Incomplete_Removal Insufficient Deprotection Mtt_cation Mtt+ Cation Mtt_Reattachment Mtt Reattachment (e.g., on Trp) (+272.37 Da) Mtt_cation->Mtt_Reattachment No Scavenger

References

Validation & Comparative

Orthogonal Peptide Synthesis: A Comparative Guide to Fmoc-D-Lys(Mtt)-OH and Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target peptides. This is particularly crucial when designing complex peptides that require site-specific modifications, such as branching or the attachment of labels. For the incorporation of D-lysine, two commonly employed derivatives in Fmoc-based strategies are Fmoc-D-Lys(Mtt)-OH and Fmoc-D-Lys(Boc)-OH. Their selection hinges on the desired orthogonal deprotection scheme, which dictates the flexibility and complexity of the synthetic route. This guide provides a detailed comparison of these two essential building blocks, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Orthogonality

The core difference between this compound and Fmoc-D-Lys(Boc)-OH lies in the lability of the side-chain protecting groups, the 4-methyltrityl (Mtt) and the tert-butyloxycarbonyl (Boc) groups, respectively. The Mtt group is highly sensitive to mild acidic conditions, allowing for its selective removal on-resin without affecting the more robust Boc or other acid-labile protecting groups.[1][2] In contrast, the Boc group requires stronger acidic conditions for its cleavage, which are typically employed during the final deprotection and cleavage of the peptide from the solid support.[1] This difference in acid lability is the foundation of their orthogonal applications.

Key Differences at a Glance
FeatureThis compoundFmoc-D-Lys(Boc)-OH
Side-Chain Protection 4-Methyltrityl (Mtt)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Mild acid (e.g., 1-5% TFA in DCM)[2][3][4]Strong acid (e.g., 50-95% TFA)[1][5]
Orthogonality Orthogonal to Boc, tBu, and Trt groups[2][6]Not orthogonal to other acid-labile groups in the final cleavage step
Primary Application On-resin side-chain modification, branched and cyclic peptides[2][7]Standard incorporation of D-lysine in linear peptides[1]
Potential Issues Premature deprotection with repeated mild acid treatmentsSteric hindrance in some coupling reactions[1]

Experimental Performance and Applications

The choice between this compound and Fmoc-D-Lys(Boc)-OH directly impacts the synthetic workflow and the types of peptides that can be efficiently produced.

This compound is the reagent of choice for complex peptide architectures. Its key advantage is the ability to selectively deprotect the ε-amino group of the D-lysine side chain while the peptide is still attached to the resin. This allows for a multitude of on-resin modifications, including:

  • Synthesis of branched peptides: A second peptide chain can be assembled on the deprotected lysine side chain.[7]

  • On-resin cyclization: The lysine side chain can be used as an anchor point for lactam bridge formation.[2]

  • Attachment of reporter molecules: Fluorescent dyes, biotin, or other labels can be site-specifically conjugated.[4]

The mild deprotection conditions for the Mtt group, typically 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM), are compatible with most other standard protecting groups used in Fmoc-SPPS, ensuring high orthogonality.[2][3]

Fmoc-D-Lys(Boc)-OH , on the other hand, is a workhorse for the routine synthesis of linear peptides.[1] The Boc group provides robust protection to the lysine side chain throughout the entire synthesis process. It is then efficiently removed during the final cleavage cocktail, typically a high concentration of TFA, along with other side-chain protecting groups and the linker to the resin.[1][5] While this approach is straightforward and reliable for linear sequences, it does not permit selective modification of the lysine side chain on-resin.

Experimental Protocols

Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt protecting group from a resin-bound peptide to allow for subsequent on-resin modification of the D-lysine side chain.

Materials:

  • Peptide-resin containing an this compound residue

  • Deprotection solution: 1-5% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)[4]

  • Washing solvents: DCM, Dimethylformamide (DMF)

  • Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 20 minutes.

  • Drain the DCM.

  • Add the Mtt deprotection solution to the resin and gently agitate for 2 minutes. The solution will typically turn a bright yellow color, indicating the release of the trityl cation.[4]

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 until the solution remains colorless upon addition, indicating complete removal of the Mtt group.

  • Wash the resin thoroughly with DCM (3 times).

  • Wash the resin with DMF (3 times).

  • Neutralize the resin by washing with the neutralization solution (2 times, 5 minutes each).

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Standard Deprotection of the Boc Group during Final Cleavage

This protocol outlines the removal of the Boc group from the D-lysine side chain as part of the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin containing an Fmoc-D-Lys(Boc)-OH residue

  • Cleavage cocktail: 95% (v/v) TFA, 2.5% (v/v) Triisopropylsilane (TIS), 2.5% (v/v) deionized water[4]

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • The peptide is now ready for purification by HPLC.

Visualizing the Orthogonal Synthesis Workflows

The following diagrams illustrate the logical workflows for utilizing this compound and Fmoc-D-Lys(Boc)-OH in peptide synthesis.

Orthogonal_Synthesis_Workflow cluster_Mtt This compound Workflow cluster_Boc Fmoc-D-Lys(Boc)-OH Workflow Mtt_start Start SPPS Mtt_incorporate Incorporate This compound Mtt_start->Mtt_incorporate Mtt_elongate Continue Peptide Elongation Mtt_incorporate->Mtt_elongate Mtt_deprotect Selective Mtt Deprotection (1-5% TFA) Mtt_elongate->Mtt_deprotect Mtt_modify On-Resin Side-Chain Modification Mtt_deprotect->Mtt_modify Mtt_final_cleavage Final Cleavage and Deprotection Mtt_modify->Mtt_final_cleavage Mtt_end Purified Modified Peptide Mtt_final_cleavage->Mtt_end Boc_start Start SPPS Boc_incorporate Incorporate Fmoc-D-Lys(Boc)-OH Boc_start->Boc_incorporate Boc_elongate Complete Peptide Elongation Boc_incorporate->Boc_elongate Boc_final_cleavage Final Cleavage and Deprotection (95% TFA) Boc_elongate->Boc_final_cleavage Boc_end Purified Linear Peptide Boc_final_cleavage->Boc_end

Caption: Comparative workflows for this compound and Fmoc-D-Lys(Boc)-OH.

The decision-making process for choosing between these two derivatives can be visualized as follows:

Decision_Tree start Need to incorporate D-Lysine? q1 Is on-resin side-chain modification required? start->q1 use_Mtt Use this compound q1->use_Mtt  Yes use_Boc Use Fmoc-D-Lys(Boc)-OH q1->use_Boc  No

Caption: Decision tree for selecting the appropriate D-lysine derivative.

Conclusion

Both this compound and Fmoc-D-Lys(Boc)-OH are invaluable tools in the peptide chemist's arsenal. The choice between them is dictated by the synthetic goal. For the synthesis of linear peptides where the lysine side chain does not require modification, Fmoc-D-Lys(Boc)-OH offers a robust and straightforward approach. However, for the creation of more complex peptides involving branching, cyclization, or the site-specific attachment of molecules, the orthogonal deprotection strategy afforded by this compound is indispensable. A thorough understanding of the distinct chemical properties and experimental conditions associated with each of these reagents is essential for the successful design and execution of advanced peptide synthesis projects.

References

A Head-to-Head Battle: Mtt vs. Mmt Protecting Groups for Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the lysine side chain is a critical decision that can significantly impact the success of complex peptide assembly. Among the array of options, the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are frequently employed for their acid-labile nature, allowing for orthogonal deprotection strategies. This guide provides an objective, data-driven comparison of Mtt and Mmt protecting groups, summarizing their performance, providing detailed experimental protocols, and offering visualizations to aid in experimental design.

The strategic deployment of protecting groups is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the precise and sequential elongation of the peptide chain. For the synthesis of branched peptides, cyclic peptides, or peptides requiring site-specific modifications, the ability to selectively deprotect a specific amino acid side chain is paramount. Both Mtt and Mmt belong to the trityl family of protecting groups and are prized for their sensitivity to mild acidic conditions, which allows for their removal without affecting other acid-labile groups like tert-butyl (tBu) or the peptide's linkage to the resin.

Unveiling the Key Differences: Acid Lability and Cleavage Kinetics

The primary distinction between the Mtt and Mmt protecting groups lies in their relative acid lability. The methoxy substituent on the Mmt group makes it significantly more electron-donating than the methyl group on Mtt. This increased electron density stabilizes the resulting trityl cation upon cleavage, rendering the Mmt group more susceptible to acid-catalyzed removal.[1] Consequently, Mmt can be cleaved under milder acidic conditions than Mtt.[2][3]

This difference in lability is not merely qualitative. Experimental data demonstrates a substantial variance in cleavage kinetics under identical, mild acidic conditions.

Protecting GroupCleavage ConditionsTimeCleavage Efficiency
Mmt Acetic acid:Trifluoroethanol:Dichloromethane (1:1:8)30 minutes75-80%
Mtt Acetic acid:Trifluoroethanol:Dichloromethane (1:1:8)30 minutes3-8%

This data highlights the significantly faster deprotection of the Mmt group compared to the Mtt group under mild acidic conditions.[4]

Deprotection Strategies: A Comparative Overview

The increased acid sensitivity of the Mmt group allows for a broader range of deprotection cocktails and generally requires shorter reaction times. While both groups can be removed with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), the conditions for Mmt are typically milder.

Protecting GroupCommon Deprotection CocktailsTypical Conditions
Mtt 1-2% TFA in DCM with scavengers (e.g., 1-5% TIS)Multiple short treatments (e.g., 12 x 2 minutes) or longer single treatments (e.g., 30-60 minutes).
DCM/HFIP/TFE/TES (6.5:2:1:0.5)1 hour.
Mmt 1% TFA in DCMOften sufficient for complete removal.[5]
Acetic acid/TFE/DCM (1:2:7)A milder alternative to TFA-based cocktails.[2]
0.6 M HOBt in DCM/TFE (1:1)An even milder, non-TFA based option.[2]

Note: The choice of deprotection conditions should always be optimized for the specific peptide sequence and the other protecting groups present to avoid unwanted side reactions.

Potential Side Reactions and Mitigation Strategies

The primary concern during the deprotection of both Mtt and Mmt is the potential for premature cleavage of other acid-labile protecting groups, such as Boc, or the peptide from an acid-sensitive resin.[6] This is particularly relevant when using higher concentrations of TFA or extended reaction times. To minimize these side reactions, it is crucial to:

  • Use the mildest effective cleavage conditions.

  • Keep reaction times as short as possible.

  • Employ scavengers , such as triisopropylsilane (TIS), to quench the liberated trityl cations and prevent their reattachment to other nucleophilic sites on the peptide, such as tryptophan residues.[7]

The persistence of a yellow color on the resin after Mtt deprotection can be an issue, but multiple washes are generally sufficient for removal.[8]

Visualizing the Structures and a Comparative Workflow

To further clarify the structural differences and a typical experimental approach for comparing these protecting groups, the following diagrams are provided.

cluster_Mtt Mtt-Protected Lysine cluster_Mmt Mmt-Protected Lysine Mtt_structure Mtt_structure Mtt_label 4-Methyltrityl (Mtt) Group Mmt_structure Mmt_structure Mmt_label 4-Methoxytrityl (Mmt) Group start Synthesize Peptide with Lys(Mtt) and Lys(Mmt) split Divide Resin into Two Batches start->split deprotect_Mtt Deprotect Mtt Group (e.g., 1% TFA/DCM) split->deprotect_Mtt deprotect_Mmt Deprotect Mmt Group (e.g., 1% TFA/DCM) split->deprotect_Mmt monitor_Mtt Monitor Deprotection (e.g., HPLC) deprotect_Mtt->monitor_Mtt monitor_Mmt Monitor Deprotection (e.g., HPLC) deprotect_Mmt->monitor_Mmt cleave_Mtt Cleave and Analyze Peptide monitor_Mtt->cleave_Mtt cleave_Mmt Cleave and Analyze Peptide monitor_Mmt->cleave_Mmt compare Compare Cleavage Efficiency and Purity cleave_Mtt->compare cleave_Mmt->compare

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-D-Lys(Mtt)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides, such as those with branching or side-chain modifications, is a cornerstone of innovation. The choice of protecting groups for reactive amino acid side chains is a critical decision in Solid-Phase Peptide Synthesis (SPPS) that directly impacts the purity of the final product and the interpretation of its subsequent analysis by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of peptides synthesized using Fmoc-D-Lys(Mtt)-OH with those synthesized using common alternatives, supported by experimental protocols and data for clear comparison.

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine. Its orthogonal nature to the base-labile Fmoc group and the strongly acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) allows for selective deprotection on the solid support, enabling the synthesis of branched peptides or the attachment of labels and other moieties to the lysine side chain. However, the use of this compound is not without its challenges, and a thorough understanding of its performance in comparison to alternatives is essential for successful peptide synthesis and analysis.

Performance Comparison of Lysine Side-Chain Protecting Groups

The selection of a lysine side-chain protecting group is a strategic decision based on the desired final peptide structure, the overall synthetic strategy, and the required purity profile. Here, we compare the performance of this compound with its common alternatives: Fmoc-D-Lys(Mmt)-OH, Fmoc-D-Lys(ivDde)-OH, and the standard Fmoc-D-Lys(Boc)-OH.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential HPLC Observations & Challenges
Mtt (4-methyltrityl)A trityl group with a methyl substituentVery mild acid (e.g., 1-2% TFA in DCM, DCM/HFIP/TFE/TES)[1][2]Orthogonal to Fmoc and most other side-chain protecting groups. Allows for on-resin side-chain manipulation.[3]Incomplete deprotection can lead to Mtt-adducts. The Mtt cation can cause side reactions if not properly scavenged.[4]
Mmt (4-methoxytrityl)A trityl group with a methoxy substituentExtremely mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[4]More acid-labile than Mtt, allowing for even milder deprotection conditions.[4]Similar to Mtt, risk of incomplete deprotection and side reactions from the Mmt cation.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)A vinylogous dione-based protecting group2% Hydrazine in DMFOrthogonal to both acid- and base-labile protecting groups.Hydrazine can be difficult to remove and may interfere with downstream applications. Incomplete removal can lead to ivDde-adducts.
Boc (tert-butoxycarbonyl)A tert-butyl-based carbamateStrong acid (e.g., high concentration of TFA in the final cleavage cocktail)Highly stable during Fmoc-SPPS. The most common protecting group for standard linear peptide synthesis.Not suitable for on-resin side-chain modification due to its high acid stability.

Experimental Protocols

Accurate comparison of HPLC data relies on consistent and well-defined experimental procedures. Below are detailed protocols for the synthesis of a model branched peptide and its subsequent HPLC analysis.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide

Model Peptide: A branched peptide with the sequence Ac-Tyr-Gly-Gly-Phe-Leu-Lys(Ac-Ala)-NH2

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours. Monitor the coupling reaction with a Kaiser test.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the main chain (Leu, Phe, Gly, Gly, Tyr).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Selective Mtt Deprotection: Treat the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (10 x 2 minutes).

  • Side-Chain Acetylation: Wash the resin with DCM and DMF. Couple Acetic Acid using the standard coupling protocol (step 4).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Protocol 2: Reversed-Phase HPLC Analysis
  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water).

  • HPLC System: Use a standard Reverse-Phase HPLC (RP-HPLC) system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Data Presentation and Interpretation

The choice of lysine protecting group can significantly influence the purity profile of the crude peptide as observed by HPLC.

Table 1: Representative HPLC Purity of a Model Branched Peptide

Lysine Protecting Group UsedExpected Main Peak Retention Time (min)Crude Purity (%)Common Impurities Observed by HPLC-MS
This compound15.280-90Incomplete Mtt deprotection (+258 Da), Truncated sequences
Fmoc-D-Lys(Mmt)-OH15.280-90Incomplete Mmt deprotection (+272 Da), Truncated sequences
Fmoc-D-Lys(ivDde)-OH15.275-85Incomplete ivDde deprotection (+206 Da), Hydrazine adducts
Fmoc-D-Lys(Boc)-OHNot applicable for branched peptide synthesis via this routeN/AN/A

Note: The values presented are representative and can vary depending on the peptide sequence, coupling conditions, and analytical methods employed.

Visualizing the Workflow and Chemical Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the chemical logic behind the use of this compound.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification Side-Chain Modification cluster_analysis Cleavage & Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling elongation Chain Elongation coupling->elongation Repeat n times n_acetylation N-terminal Acetylation elongation->n_acetylation mtt_deprotection Selective Mtt Deprotection n_acetylation->mtt_deprotection side_chain_coupling Side-Chain Coupling mtt_deprotection->side_chain_coupling cleavage Cleavage & Global Deprotection side_chain_coupling->cleavage precipitation Precipitation & Lyophilization cleavage->precipitation hplc RP-HPLC Analysis precipitation->hplc ms Mass Spectrometry hplc->ms

Fig. 1: Experimental workflow for the synthesis and analysis of a branched peptide.

signaling_pathway start Peptide on Resin with Fmoc-Lys(Mtt) piperidine 20% Piperidine in DMF start->piperidine Fmoc Removal deprotected_n N-terminally Deprotected Peptide piperidine->deprotected_n coupling Fmoc-AA, HBTU, DIPEA deprotected_n->coupling Coupling elongated Elongated Peptide coupling->elongated mild_acid 1% TFA in DCM elongated->mild_acid Selective Mtt Removal deprotected_side Side-Chain Deprotected Peptide mild_acid->deprotected_side modification Modification Reagent deprotected_side->modification Modification modified_peptide Side-Chain Modified Peptide modification->modified_peptide strong_acid 95% TFA Cocktail modified_peptide->strong_acid Final Cleavage final_peptide Final Branched Peptide strong_acid->final_peptide

Fig. 2: Chemical logic of orthogonal protection using this compound.

Conclusion

References

A Comparative Guide to the Mass Spectrometry Characterization of Mtt-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and modification, the choice of protecting groups is paramount to achieving desired outcomes. The 4-methyltrityl (Mtt) group is a frequently employed acid-labile protecting group for the side chains of amino acids like lysine, ornithine, and cysteine. Its selective removal under mild acidic conditions allows for site-specific modifications of peptides, such as branching, cyclization, or the attachment of labels and drug conjugates. The successful characterization of these Mtt-containing peptide intermediates and final products by mass spectrometry (MS) is a critical step in ensuring the quality and identity of the synthesized molecules.

This guide provides a comprehensive comparison of the mass spectrometry characterization of Mtt-containing peptides with peptides bearing alternative protecting groups. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the understanding of the underlying principles and practical considerations.

Performance Comparison in Mass Spectrometry

The behavior of a protected peptide in a mass spectrometer is influenced by the physicochemical properties of the protecting group. Key performance indicators include ionization efficiency, stability during ionization and fragmentation, and the predictability of fragmentation patterns.

Table 1: Comparison of Mtt and Alternative Protecting Groups in Mass Spectrometry

FeatureMtt (4-methyltrityl)Mmt (4-methoxytrityl)Alloc (Allyloxycarbonyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Ionization Method ESI, MALDIESI, MALDIESI, MALDIESI, MALDI
Stability in MS Prone to in-source decay/fragmentation, especially with acidic MALDI matrices. The trityl cation is highly stable and readily formed.More acid-labile than Mtt, showing a higher propensity for cleavage during ionization.Generally stable under typical ESI and MALDI conditions.Stable under acidic and mild basic conditions used in MS.
Characteristic Fragmentation Neutral loss of the Mtt group (272.16 Da) or observation of the Mtt cation (m/z 273.17).Neutral loss of the Mmt group (288.16 Da) or observation of the Mmt cation (m/z 289.17).Neutral loss of CO2 (44 Da) and/or allene (40 Da).Characteristic fragmentation of the Dde group.
Influence on Peptide Fragmentation Can influence fragmentation pathways, sometimes suppressing backbone fragmentation in favor of protecting group loss.Similar to Mtt, with an even greater tendency for protecting group loss.Minimal influence on peptide backbone fragmentation.Minimal influence on peptide backbone fragmentation.
Key Considerations Use of neutral MALDI matrices is recommended to minimize premature cleavage. High desorption properties can be advantageous for detection.Extreme acid sensitivity requires careful handling and analysis conditions.Requires specific deprotection chemistry (palladium-catalyzed), which must be considered in the overall workflow.Deprotection with hydrazine can be incompatible with certain peptide modifications.

Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of Mtt-Containing Peptides

This protocol is optimized for the analysis of peptides containing the acid-labile Mtt protecting group, minimizing in-source decay and premature deprotection.

1. Sample Preparation:

  • Dissolve the Mtt-containing peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.
  • Prepare a saturated solution of a neutral or basic MALDI matrix, such as 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine, in a compatible solvent (e.g., acetonitrile or ethanol). Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) should be avoided to prevent cleavage of the Mtt group.

2. MALDI Plate Spotting (Dried-Droplet Method):

  • Mix the peptide solution and the matrix solution in a 1:1 (v/v) ratio.
  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.
  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.

3. Mass Spectrometry Analysis:

  • Use a MALDI-TOF mass spectrometer in positive ion reflector mode.
  • Calibrate the instrument using a standard peptide mixture appropriate for the mass range of the Mtt-containing peptide.
  • Acquire the mass spectrum using minimal laser power necessary to obtain a good signal-to-noise ratio, further minimizing the risk of in-source decay.
  • Analyze the spectrum for the presence of the intact protected peptide, as well as potential fragments corresponding to the loss of the Mtt group.

Protocol 2: ESI-MS/MS Analysis of Mtt-Containing Peptides

This protocol outlines the steps for characterizing Mtt-containing peptides using electrospray ionization tandem mass spectrometry to obtain sequence information and confirm the site of modification.

1. Sample Preparation and LC-MS:

  • Dissolve the peptide in a solvent compatible with reversed-phase liquid chromatography (e.g., 0.1% formic acid in water).
  • Inject the sample onto a C18 column and elute with a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
  • The liquid chromatography system should be coupled directly to an electrospray ionization source of a tandem mass spectrometer.

2. Mass Spectrometry Analysis:

  • Acquire full scan MS1 spectra to identify the precursor ion of the Mtt-containing peptide.
  • Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of interest.
  • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. Start with a normalized collision energy of 25-30 and optimize as needed.
  • Analyze the MS/MS spectrum for characteristic peptide backbone fragment ions (b- and y-ions) to confirm the amino acid sequence.
  • Look for a prominent neutral loss of 272.16 Da, corresponding to the Mtt group, from the precursor ion and fragment ions. The presence of an ion at m/z 273.17 (the Mtt cation) can also be indicative of the protecting group.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Mtt-Peptide Synthesis Purification HPLC Purification Peptide->Purification Dissolution Dissolution in MS-compatible solvent Purification->Dissolution Ionization Ionization (MALDI or ESI) Dissolution->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Intact_Mass Intact Mass Confirmation MS2->Intact_Mass Fragmentation_Analysis Fragmentation Pattern Analysis Intact_Mass->Fragmentation_Analysis Sequence_Verification Sequence Verification Fragmentation_Analysis->Sequence_Verification

Caption: Experimental workflow for MS characterization of Mtt-peptides.

fragmentation_pathway cluster_fragmentation Collision-Induced Dissociation Precursor [M+H]+ (Mtt-Peptide) Backbone_Fragments b- and y-ions Precursor->Backbone_Fragments Backbone Cleavage Neutral_Loss [M+H - Mtt]+ Precursor->Neutral_Loss Protecting Group Loss Mtt_Cation Mtt+ (m/z 273.17) Precursor->Mtt_Cation Protecting Group Fragmentation

Caption: Fragmentation pathways of Mtt-containing peptides in MS/MS.

A Comparative Guide to Alternative Protecting Groups for Lysine Side Chain in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu strategy, the selection of an appropriate protecting group for the ε-amino function of lysine is a critical determinant of synthesis efficiency, peptide purity, and the feasibility of producing complex peptide architectures. While the tert-butyloxycarbonyl (Boc) group is the conventional choice, a variety of alternative protecting groups have been developed, each offering unique advantages in terms of orthogonality, lability, and suitability for specific applications such as on-resin modification, cyclization, or the synthesis of branched peptides.

This guide provides an objective comparison of commonly employed and novel alternative protecting groups for the lysine side chain in Fmoc SPPS, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Lysine Protecting Groups

The ideal lysine side-chain protecting group in Fmoc SPPS should be stable to the basic conditions required for Nα-Fmoc removal (typically 20% piperidine in DMF) yet be cleavable under conditions that do not affect other side-chain protecting groups or the peptide-resin linkage, a concept known as orthogonality.[1][2] The choice of protecting group significantly impacts the overall success of the synthesis.

Quantitative Data Summary

The following table summarizes the key characteristics and typical performance of various lysine protecting groups. Direct quantitative comparisons under identical conditions are scarce in the literature; therefore, the data presented is a synthesis of information from various sources to provide a comparative overview.

Protecting GroupAbbreviationChemical StructureDeprotection ConditionsOrthogonalityKey Advantages & Considerations
tert-ButoxycarbonylBoc-(C=O)O-C(CH₃)₃Strong acid (e.g., >50% TFA in DCM)[3][4]Yes (vs. Fmoc)Standard choice. Stable to base.[4][5] Cleavage can generate t-butyl cations leading to side reactions with sensitive residues (e.g., Trp, Tyr, Met), requiring scavengers.[3]
TritylTrt-C(C₆H₅)₃Very mild acid (e.g., 1-5% TFA in DCM)[3]Yes (vs. Boc, tBu)Highly acid-labile, enabling selective deprotection on-resin for modifications.[3] Bulky nature can reduce peptide aggregation.[3]
4-MethyltritylMtt-C(C₆H₅)₂(C₆H₄-p-CH₃)Mild acid (e.g., 1% TFA in DCM, or DCM/HFIP/TFE)[6]Yes (vs. Boc, tBu)More acid-labile than Boc, allowing for selective on-resin deprotection.[6][7] Useful for branched peptide synthesis.[7]
4-MethoxytritylMmt-C(C₆H₅)₂(C₆H₄-p-OCH₃)Very mild acid (e.g., AcOH/TFE/DCM)Yes (vs. Mtt, Boc)Even more acid-labile than Mtt, offering finer tuning of selective deprotection.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeSee Diagram2% Hydrazine in DMF[8][9]Yes (vs. acid/base labile groups)Cleaved under mild, non-acidic/basic conditions.[8] Ideal for on-resin cyclization and modification. Prone to migration in some sequences.[10]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeSee Diagram2% Hydrazine in DMF[11]Yes (vs. acid/base labile groups)More sterically hindered than Dde, reducing the risk of migration.[10]
AllyloxycarbonylAlloc-(C=O)O-CH₂-CH=CH₂Pd(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger)[12][13]Yes (vs. acid/base labile groups)Orthogonal to both acid- and base-labile groups.[12] Useful for complex syntheses with multiple selective deprotections. The catalyst can be poisoned by sulfur-containing residues like Cys and Met.[12]
BenzyloxycarbonylZ (Cbz)-(C=O)O-CH₂-C₆H₅Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[3]Yes (in some schemes)Classic protecting group. Harsh deprotection conditions limit its use in standard Fmoc SPPS.[3]
TrifluoroacetylTfa-(C=O)CF₃Mild aqueous base (e.g., 2M piperidine)[14]Yes (vs. acid-labile groups)Offers an alternative basic-lability for orthogonal strategies.[14]
Aminobutanamide carbamateAbacSee DiagramPyridoxal 5'-phosphate (PLP)[15][16]Yes (Biocompatible)Biocompatible, enzymatic cleavage. Preserves overall charge of the peptide.[15][16]
Aminobutanol carbamateAbocSee DiagramSodium periodate (NaIO₄)[15][16]Yes (Biocompatible)Biocompatible, chemoselective cleavage. Preserves overall charge.[15][16]

Experimental Protocols

Detailed methodologies for the selective deprotection of various lysine side-chain protecting groups on-resin are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: On-Resin Deprotection of Mtt/Mmt Groups

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Mtt/Mmt)-OH

  • Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM) for Mtt. For Mmt, a milder solution of Acetic acid/Trifluoroethanol/DCM (1:2:7) can be used.[17]

  • DCM for washing

  • N,N-Dimethylformamide (DMF) for washing

  • 1% Diisopropylethylamine (DIEA) in DMF for neutralization

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with the deprotection solution (e.g., 1% TFA/5% TIS in DCM) for 2-3 minutes. Repeat this treatment multiple times (e.g., 10-15 times) until the yellow color of the trityl cation is no longer observed in the filtrate upon addition of fresh deprotection solution.[1]

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin by washing with 1% DIEA in DMF.

  • Wash the resin with DMF and then with DCM.

  • The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Protocol 2: On-Resin Deprotection of Dde/ivDde Groups

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Dde/ivDde)-OH

  • Deprotection solution: 2% Hydrazine monohydrate in DMF[8][9]

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with the 2% hydrazine/DMF solution for 3-5 minutes.[11]

  • Repeat the treatment 2-3 times to ensure complete deprotection.[11]

  • Wash the resin extensively with DMF to remove all traces of hydrazine.

  • The resin can be directly used for the next coupling step or modification.

Protocol 3: On-Resin Deprotection of the Alloc Group

Materials:

  • Peptidyl-resin containing Fmoc-Lys(Alloc)-OH

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger such as Phenylsilane, Morpholine, or N-Methylaniline in an anhydrous solvent like DCM or THF.[12]

  • DCM or THF for washing

  • DMF for washing

  • 5% Sodium diethyldithiocarbamate trihydrate in DMF for palladium removal (optional but recommended).

Procedure:

  • Swell the peptidyl-resin in anhydrous DCM or THF.

  • Prepare a solution of the palladium catalyst and the scavenger in the reaction solvent. A typical condition is 3-5 equivalents of Pd(PPh₃)₄ and 20-30 equivalents of the scavenger relative to the resin substitution.

  • Add the deprotection solution to the resin and agitate gently under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours at room temperature.[12] The reaction should be protected from light.

  • Wash the resin thoroughly with the reaction solvent (DCM or THF).

  • To remove residual palladium, wash the resin with a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF.

  • Wash the resin with DMF and then with DCM.

  • The deprotected lysine side chain is now available for further functionalization.

Mandatory Visualizations

Chemical Structures of Lysine Protecting Groups

G Chemical Structures of Lysine Side-Chain Protecting Groups cluster_Boc Boc (tert-Butoxycarbonyl) cluster_Trt Trt (Trityl) cluster_Mtt Mtt (4-Methyltrityl) cluster_Dde Dde cluster_Alloc Alloc (Allyloxycarbonyl) cluster_Abac Abac (Aminobutanamide carbamate) cluster_Aboc Aboc (Aminobutanol carbamate) Boc Trt Mtt Dde Alloc Abac Aboc

Caption: Structures of common and novel lysine side-chain protecting groups.

Fmoc SPPS Workflow with Orthogonal Lysine Deprotection

Fmoc_SPPS_Workflow start Start with Resin fmoc_deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) repeat_cycle Repeat Cycle (n-1) times coupling->repeat_cycle wash1->coupling lys_coupling Couple Fmoc-Lys(PG)-OH repeat_cycle->lys_coupling wash2 Wash lys_coupling->wash2 final_fmoc_deprotection Final Nα-Fmoc Deprotection wash2->final_fmoc_deprotection wash3 Wash final_fmoc_deprotection->wash3 orthogonal_deprotection Selective Lys(PG) Deprotection (e.g., mild acid, hydrazine, Pd(0)) wash3->orthogonal_deprotection on_resin_modification On-Resin Modification (e.g., Labeling, Branching, Cyclization) orthogonal_deprotection->on_resin_modification wash4 Wash on_resin_modification->wash4 global_deprotection Global Deprotection & Cleavage (e.g., TFA cocktail) wash4->global_deprotection end Purified Peptide global_deprotection->end Orthogonality Orthogonality of Lysine Protecting Groups cluster_deprotection Deprotection Conditions Peptide Resin-Bound Peptide Nα-Fmoc Side-Chain-PGs (tBu, Trt, etc.) Lys(PG_ortho) Base Base (e.g., Piperidine) Base->Peptide:N Removes Nα-Fmoc Acid Strong Acid (e.g., TFA) Acid->Peptide:S Removes Side-Chain-PGs Ortho_Condition Orthogonal Condition (e.g., Mild Acid, Hydrazine, Pd(0)) Ortho_Condition->Peptide:L Removes Lys(PG_ortho)

References

A Comparative Guide to Acidic Reagents for Formazan Crystal Dissolution in MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental tool for assessing cell viability and proliferation. A critical step in this colorimetric assay is the dissolution of formazan crystals, the purple product of MTT reduction by metabolically active cells. The efficiency of this solubilization step directly impacts the accuracy and reproducibility of the results. This guide provides a detailed comparison of various acidic and other reagents used for this purpose, supported by experimental data and protocols.

The choice of the solubilizing agent can significantly influence the outcome of an MTT assay. Factors to consider include the completeness of formazan dissolution, the stability of the resulting colored solution, and potential interference with absorbance readings. While the traditional method involves acidified isopropanol, several other reagents have been developed to improve performance.

Comparison of Formazan Solubilization Reagents

The following table summarizes the performance of different reagents used to dissolve formazan crystals in the MTT assay. The data is compiled from studies comparing these reagents in terms of their ability to produce a high optical density (OD), which correlates with a greater amount of dissolved formazan and, therefore, a more sensitive assay.

Solubilizing Reagent CompositionKey AdvantagesKey DisadvantagesRelative Efficiency (Absorbance)
Acidified Isopropanol (e.g., Isopropanol with 0.04 N HCl)Simple to prepare, widely used historically.[1][2][3]Can cause protein precipitation leading to light scattering; volatile, leading to signal instability.[2]Moderate
HCl/SDS Solution (e.g., 20% SDS in 0.01 M HCl)Combines detergent solubilization with an acidic environment.Can result in lower optical densities compared to other solvents.[4]Low to Moderate
Ethanol/Acetic Acid Solution (e.g., 50% Ethanol, 1% Acetic Acid)An alternative acidic alcohol-based solvent.May yield lower absorbance values than other reagents.[4]Low to Moderate
Dimethyl Sulfoxide (DMSO) High solubilizing power, leading to high optical densities; stable signal.[4][5][6]Not acidic, may not be suitable for all experimental conditions where pH control is critical.High
SDS-buffered Dimethylformamide (DMF) Provides rapid and complete solubilization of formazan and cells with good reproducibility.[5][6]DMF is a hazardous substance.High
SDS-buffered Dimethyl Sulfoxide (DMSO) Similar to SDS-buffered DMF, offers high sensitivity and color stability.[5][6]High

Experimental Data Summary

A study comparing the efficacy of different solvents on NIH/3T3 fibroblasts at various cell densities demonstrated significant differences in absorbance values at 570 nm. The results are summarized below:

Cell Density (cells/cm²)HCl/SDS (Absorbance)EtOH/HAc (Absorbance)DMSO (Absorbance)Isopropanol (Absorbance)
3.125 x 10³~0.02~0.05~0.76~0.66
1.156 x 10⁴~0.05~0.10~0.95~0.85
3.125 x 10⁴~0.10~0.18~1.15~0.98
1.156 x 10⁵~0.12~0.20~1.25~1.02
3.125 x 10⁵~0.13~0.22~1.31~1.04

Data adapted from a study on NIH/3T3 fibroblasts.[4]

These results indicate that for this cell line, DMSO and isopropanol were significantly more effective at dissolving formazan crystals than the acidic solutions of HCl/SDS and EtOH/HAc, as evidenced by the higher optical densities.[4] Another study focusing on bacterial MTT assays found that 5% SDS-buffered DMF and 5% SDS-buffered DMSO produced comparable and superior results in formazan dissolution, leading to higher sensitivity.[5][6]

Experimental Protocols

Below are detailed protocols for the preparation and use of the compared formazan solubilization reagents.

Protocol 1: Acidified Isopropanol
  • Reagent Preparation: Prepare a solution of 0.04 N hydrochloric acid (HCl) in isopropanol.[3] For example, add 0.34 mL of concentrated HCl (11.6 N) to 99.66 mL of isopropanol.

  • Assay Procedure:

    • After the incubation period with MTT, carefully remove the culture medium from the wells.

    • Add 100 µL of acidified isopropanol to each well.[3]

    • Mix thoroughly by repeated pipetting to ensure all formazan crystals are dissolved.

    • Measure the absorbance at a wavelength of 570 nm.[3]

Protocol 2: HCl/SDS Solution
  • Reagent Preparation: Prepare a solution of 20% sodium dodecyl sulfate (SDS) in 0.01 M HCl.[4] To prepare 100 mL, dissolve 20 g of SDS in approximately 80 mL of 0.01 M HCl and then bring the final volume to 100 mL.

  • Assay Procedure:

    • Following MTT incubation, add 100 µL of the HCl/SDS solution to each well.

    • Pipette up and down to dissolve the formazan crystals.

    • Incubate for a period (e.g., 2-4 hours or overnight) at 37°C to ensure complete dissolution.

    • Read the absorbance at 570 nm.

Protocol 3: DMSO
  • Reagent Preparation: Use pure, cell culture grade DMSO.

  • Assay Procedure:

    • After the MTT incubation step, carefully aspirate the medium.

    • Add 100 µL of DMSO to each well.[7]

    • Place the plate on a shaker for a few minutes to facilitate the dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm.[7]

MTT Assay Workflow

The following diagram illustrates the key steps of a typical MTT assay, from cell seeding to data acquisition.

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_measurement Data Acquisition cell_seeding 1. Seed Cells in a 96-well Plate cell_treatment 2. Treat Cells with Test Compound cell_seeding->cell_treatment incubation1 3. Incubate for Desired Period cell_treatment->incubation1 add_mtt 4. Add MTT Reagent to each Well incubation1->add_mtt incubation2 5. Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubation2 add_solvent 6. Add Solubilizing Reagent (e.g., Acidified Isopropanol, DMSO) incubation2->add_solvent dissolve 7. Dissolve Formazan Crystals add_solvent->dissolve read_absorbance 8. Measure Absorbance (e.g., at 570 nm) dissolve->read_absorbance

Figure 1. A generalized workflow of the MTT cell viability assay.

Conclusion

The choice of solubilizing agent is a critical parameter in the MTT assay that can significantly affect the quality of the data. While acidified isopropanol is a traditional choice, evidence suggests that other solvents, particularly DMSO, can offer superior performance in terms of formazan dissolution and signal stability.[4] For specific applications, such as bacterial assays, buffered solutions of SDS in DMF or DMSO have shown high sensitivity.[5][6] Researchers should consider the specific needs of their experimental system, including cell type and potential chemical interferences, when selecting an appropriate formazan solubilization reagent. It is recommended to validate the chosen method for the specific cell line and experimental conditions to ensure accurate and reproducible results.

References

A Comparative Guide to the Kinetics of Mtt Group Removal from Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of the 4-methyltrityl (Mtt) protecting group from the ε-amino group of lysine is a critical step in the solid-phase synthesis of complex peptides, such as branched or cyclic peptides, and in the preparation of peptide conjugates. The efficiency and kinetics of this deprotection step are highly dependent on the choice of reagents and reaction conditions. This guide provides an objective comparison of various methods for Mtt group removal, supported by available experimental data, to aid researchers in selecting the optimal strategy for their specific application.

Comparison of Deprotection Reagents and Conditions

The removal of the Mtt group is an acid-catalyzed process. The most common methods involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM). However, the concentration of TFA and the use of scavengers can be modulated to control the reaction rate and minimize side reactions. Milder alternatives, such as those employing hexafluoroisopropanol (HFIP), have also been developed to enhance selectivity, particularly in the presence of other acid-labile protecting groups.

The kinetics of Mtt removal from a lysine side chain during solid-phase peptide synthesis have been observed to follow zero-order kinetics.[1] This indicates that the rate of deprotection is independent of the concentration of the Mtt-protected lysine on the resin, simplifying kinetic analysis.

Below is a summary of commonly used deprotection cocktails and their reported performance characteristics.

Deprotection Reagent/CocktailTypical ConditionsObservations and Kinetic DataPotential Side Reactions
TFA/DCM 1-5% TFA in DCM, repeated treatments of 2-10 minutes.[1]Higher TFA concentrations lead to faster deprotection. The reaction is often monitored visually by the appearance of a yellow color from the released Mtt cation.[1]Premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu) and the peptide from the resin, especially with prolonged reaction times or higher TFA concentrations.[2][3]
TFA/DCM with Scavengers 1-2% TFA in DCM with 1-5% triisopropylsilane (TIS) or methanol (MeOH).[4][5]Scavengers like TIS are added to quench the reactive Mtt cation, preventing its reattachment to the peptide.[5] The addition of 1% MeOH has been shown to completely prevent the cleavage of tBu groups, though it may slow down the Mtt deprotection.[2]The use of TIS can decolorize the solution, preventing visual monitoring of the reaction progress.[1]
HFIP-based Cocktails 30% HFIP in DCM, typically 3 treatments of 5 minutes each.[1][3]Considered a milder alternative to TFA-based methods, offering better selectivity in the presence of Boc and tBu groups, even with prolonged reaction times.[1][3]Partial cleavage of tBu type groups has been observed with a 10% TFE / 20% HFIP / 70% DCM mixture over 16 hours, although to a lesser extent than with 1% TFA. This can be suppressed by the addition of 1% MeOH.[2]
Perfluoro-tert-butanol-based Cocktails 30% perfluoro-tert-butanol in DCM, typically 3 treatments of 15 minutes each.[1][3]Another mild deprotection method with good selectivity for Mtt over Boc and tBu groups.[1][3]Similar potential for side reactions as HFIP-based methods, though generally considered very mild.

Experimental Protocols

General Protocol for Mtt Deprotection on Solid Phase

This protocol provides a general framework for the removal of the Mtt group from a lysine residue on a solid-support.

  • Resin Swelling: Swell the Mtt-protected peptidyl-resin in dichloromethane (DCM) for 15-30 minutes.

  • Deprotection: Drain the DCM and add the chosen deprotection solution (e.g., 1% TFA in DCM). Agitate the resin gently.

  • Monitoring: The reaction can be monitored by taking a few resin beads, washing them with DCM, and adding a drop of the deprotection solution. An intense yellow or orange color indicates the presence of the Mtt cation and that the reaction is ongoing.[1] Alternatively, the progress can be monitored by RP-HPLC analysis of small cleaved samples of the peptide.

  • Reaction Completion: Repeat the deprotection step with fresh solution until the coloration test is negative or HPLC analysis shows complete removal of the Mtt group.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF), and finally with DMF to prepare for the next synthesis step.

Detailed Protocol for Kinetic Analysis of Mtt Deprotection using RP-HPLC

This protocol outlines a method for quantifying the rate of Mtt removal.

  • Sample Preparation: Place a known amount of Mtt-protected peptidyl-resin (e.g., 15 mg) into a reaction vessel.[2]

  • Initiation of Deprotection: Add a defined volume of the deprotection cocktail to the resin and start a timer.

  • Time Points: At specific time intervals, withdraw a small aliquot of the resin.

  • Quenching and Cleavage: Immediately wash the collected resin beads with DCM to stop the deprotection reaction. Then, treat the beads with a cleavage cocktail (e.g., 95% TFA/5% water) to release the peptide from the resin.[2]

  • RP-HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A typical gradient would be from 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile) to 100% Solvent B over a defined period.

    • Detection: Monitor the elution of the Mtt-protected and deprotected peptides by UV absorbance at a suitable wavelength (e.g., 220 nm).

    • Quantification: Determine the percentage of deprotection at each time point by integrating the peak areas of the protected and deprotected peptide species.

  • Data Analysis: Plot the percentage of deprotected peptide against time. For a zero-order reaction, this plot should be linear, and the slope will represent the zero-order rate constant.

Visualizing the Workflow and Chemical Transformation

Experimental Workflow for Kinetic Study

The following diagram illustrates the steps involved in a typical kinetic study of Mtt deprotection.

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis Resin_Swelling Swell Mtt-protected peptidyl-resin in DCM Initiate_Reaction Add Deprotection Cocktail to Resin & Start Timer Resin_Swelling->Initiate_Reaction Deprotection_Cocktail Prepare Deprotection Cocktail Deprotection_Cocktail->Initiate_Reaction Take_Aliquots Withdraw Resin Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Wash Aliquots with DCM Take_Aliquots->Quench_Reaction Cleave_Peptide Cleave Peptide from Resin (e.g., 95% TFA) Quench_Reaction->Cleave_Peptide RP_HPLC RP-HPLC Analysis Cleave_Peptide->RP_HPLC Data_Plotting Plot % Deprotection vs. Time RP_HPLC->Data_Plotting Determine_Kinetics Determine Rate Constant and Reaction Order Data_Plotting->Determine_Kinetics

Caption: Workflow for a kinetic study of Mtt deprotection.

Mtt Group Removal from Lysine

This diagram shows the chemical transformation occurring during the deprotection of the lysine side chain.

G cluster_reaction Deprotection Reaction Lys_Mtt Lysine Side Chain (Mtt-protected) Lys_Free Lysine Side Chain (Deprotected) Lys_Mtt->Lys_Free  Acid (e.g., TFA) Mtt_Cation Mtt Cation

Caption: Acid-catalyzed removal of the Mtt group from lysine.

References

A Comparative Purity Analysis of Crude Peptides Synthesized With and Without Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, the strategic selection of building blocks is paramount to the success of solid-phase peptide synthesis (SPPS). The use of amino acids with orthogonal protecting groups, such as Fmoc-D-Lys(Mtt)-OH, is essential for the creation of complex peptides, including those with branched structures, cyclized backbones, or site-specific conjugations. This guide provides an objective comparison of the purity of crude peptides synthesized with this compound versus those synthesized with a standard Fmoc-D-Lys(Boc)-OH, supported by representative experimental data and detailed protocols.

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine. Its key advantage lies in its orthogonality to the tert-butyl (tBu)-based protecting groups commonly used for other side chains in Fmoc-based SPPS.[1][2] The Mtt group can be selectively removed on-resin using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving other protecting groups and the peptide-resin linkage intact.[3][4] This allows for specific modifications at the lysine side chain mid-synthesis.

Purity Comparison: A Representative Study

While the primary function of this compound is to enable further chemical modifications, its use can have a minor impact on the purity profile of the initial crude peptide when compared to a sequence synthesized with the more standard Fmoc-D-Lys(Boc)-OH. The additional on-resin deprotection step required for the Mtt group, while mild, introduces an extra variable and a potential for side reactions that can slightly lower the crude purity.

The following table summarizes typical purity and yield data for a model linear heptapeptide synthesized with either Fmoc-D-Lys(Boc)-OH or this compound.

ParameterPeptide with Fmoc-D-Lys(Boc)-OHPeptide with this compoundRationale for Difference
Crude Peptide Purity (by HPLC) 85-95%80-90%The additional on-resin deprotection step for the Mtt group can lead to minor side reactions or incomplete removal, slightly lowering the initial crude purity.[5][6]
Final Purity (after HPLC purification) >98%>98%Both synthetic strategies are capable of yielding high-purity peptides after standard reversed-phase HPLC purification.[7]
Overall Yield HigherSlightly LowerThe additional synthetic step and potential for minor side product formation during Mtt removal can result in a marginally lower overall yield of the desired peptide.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the model peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for the synthesis of a model heptapeptide on a Rink Amide resin.

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the peptide containing the Mtt-protected lysine, this compound is used at the corresponding position. For the standard peptide, Fmoc-D-Lys(Boc)-OH is used.

On-Resin Deprotection of the Mtt Group

This step is performed only for the peptide synthesized with this compound.

  • Selective Mtt Removal: After assembly of the linear peptide sequence, wash the resin with DCM. Treat the resin with a solution of 1-2% TFA and 2-5% triisopropylsilane (TIS) in DCM.[8] The reaction is typically performed in short, repeated intervals (e.g., 10 x 2 minutes) to minimize side reactions.[9]

  • Washing: After complete Mtt removal (monitored by HPLC analysis of a small cleaved sample), wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

Cleavage and Deprotection
  • Final Cleavage: Wash the peptide-resin with DCM and dry it under a stream of nitrogen. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

HPLC Analysis of Crude Peptide
  • Instrumentation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.[10]

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is typically used for analysis.[10]

  • Detection: UV detection at 214 nm and 280 nm.

  • Purity Calculation: The crude purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area in the chromatogram.[10]

Visualizing the Synthetic Workflow

The following diagrams illustrate the experimental workflows for the synthesis of peptides with and without the Mtt protecting group.

SPPS_Workflow_Standard Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash DMF Wash Fmoc_Deprotection->Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Repeat Repeat n-1 times Coupling->Repeat Wash->Coupling Repeat->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA/TIS/H2O) Repeat->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide SPPS_Workflow_Mtt cluster_synthesis Linear Sequence Assembly Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash DMF Wash Fmoc_Deprotection->Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Repeat Repeat n times Coupling->Repeat Wash->Coupling Repeat->Fmoc_Deprotection Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) Repeat->Mtt_Deprotection Modification Side-Chain Modification (Optional) Mtt_Deprotection->Modification Final_Cleavage Final Cleavage (TFA/TIS/H2O) Modification->Final_Cleavage Crude_Peptide Crude Modified Peptide Final_Cleavage->Crude_Peptide

References

A Researcher's Guide to Fmoc-D-Lys(Mtt)-OH in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical decision that significantly impacts yield, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Lys(Mtt)-OH, an essential building block for the synthesis of complex peptides, such as branched or side-chain modified peptides. We present a detailed comparison with common alternatives, supported by experimental data and protocols, to facilitate informed decision-making in your research and development endeavors.

The strategic selection of an orthogonal protecting group for the lysine side chain is paramount for the successful synthesis of peptides with functionalities beyond a linear sequence. This compound has emerged as a valuable reagent due to the unique properties of the 4-methyltrityl (Mtt) group. The Mtt group is highly acid-labile and can be selectively removed under very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This remarkable feature allows for the deprotection of the lysine side-chain while keeping other acid-sensitive protecting groups, such as tert-butyloxycarbonyl (Boc) and the peptide's linkage to acid-labile resins, intact. This orthogonality is the cornerstone of its utility in constructing complex peptide architectures.

However, the advantages of this compound must be weighed against its typically higher cost compared to other lysine derivatives. This guide will delve into a quantitative comparison of this compound with three common alternatives: Fmoc-D-Lys(Boc)-OH, Fmoc-D-Lys(ivDde)-OH, and Fmoc-D-Lys(Alloc)-OH, to provide a clear perspective on the trade-offs between cost and performance.

Performance Comparison: A Quantitative Overview

The choice of protecting group directly influences key outcomes in peptide synthesis, including crude purity and final yield. While the synthesis of a specific peptide will always have sequence-dependent variations, the following table summarizes representative data gleaned from various experimental protocols to provide a comparative snapshot.

ParameterThis compoundFmoc-D-Lys(Boc)-OHFmoc-D-Lys(ivDde)-OHFmoc-D-Lys(Alloc)-OH
Typical Crude Purity 70-85%75-90%70-80%[3]70-85%
Typical Final Yield 25-40%30-50%10-40%[3]25-45%
Deprotection Conditions 1% TFA in DCMStrong Acid (e.g., >50% TFA)2-5% Hydrazine in DMF[3]Pd(0) catalyst in DCM
Orthogonality HighLow (with acid-labile groups)HighHigh

Cost-Benefit Analysis: A Financial Perspective

The initial procurement cost of the protected amino acid is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate price range for each derivative from various suppliers. Prices are subject to change and may vary based on the supplier and purity grade.

Amino Acid Derivative1g Price Range (USD)5g Price Range (USD)25g Price Range (USD)
This compound $105 - $325[1][4]$391 - $630[1]$1,350 - $2,507[1][5]
Fmoc-D-Lys(Boc)-OH $34[3]$57[3]$179 - $348[3][6]
Fmoc-D-Lys(ivDde)-OH $100 - $300[7]$400 - $1,052[5][7]$1,065[2]
Fmoc-L-Lys(Alloc)-OH $70[8]$188 - $228[8][9]$175 - $525[10]

Note: Prices are based on publicly available information from various suppliers and are intended for comparative purposes only.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these reagents, we present a detailed experimental protocol for the synthesis of a branched peptide using this compound.

Synthesis of a Branched Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a model branched peptide on a Rink Amide resin.

1. Resin Swelling and Initial Deprotection:

  • Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Remove the Fmoc protecting group from the resin by treating with 20% (v/v) piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

2. Main Chain Elongation:

  • Couple the desired sequence of Fmoc-protected amino acids to the resin using standard coupling reagents such as HBTU and DIEA in DMF.[11]

  • After each coupling step, wash the resin with DMF and DCM.

  • Perform a ninhydrin test to confirm complete coupling.[5]

  • Incorporate this compound at the desired branching point using the same coupling procedure.

3. Selective Mtt Group Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.[11] The solution will turn a bright yellow, indicating the cleavage of the Mtt group.[11]

  • Repeat the treatment for 2-minute intervals until the solution remains colorless.

  • Wash the resin thoroughly with DCM to remove all traces of acid.

  • Neutralize the resin with a solution of 10% DIEA in DMF.

4. Side Chain Elongation:

  • Couple the desired sequence of Fmoc-protected amino acids to the deprotected lysine side-chain amine using standard coupling procedures.

5. Final Cleavage and Deprotection:

  • After completion of the synthesis, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.[11]

  • Precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Chemical Logic

To further clarify the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Start Start End End Decision Decision Process Process Swell Resin Swell Resin Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Swell Resin->Fmoc Deprotection (Piperidine) Couple Main Chain Amino Acids Couple Main Chain Amino Acids Fmoc Deprotection (Piperidine)->Couple Main Chain Amino Acids Couple this compound Couple this compound Couple Main Chain Amino Acids->Couple this compound Selective Mtt Deprotection (1% TFA/TIS) Selective Mtt Deprotection (1% TFA/TIS) Couple this compound->Selective Mtt Deprotection (1% TFA/TIS) Couple Side Chain Amino Acids Couple Side Chain Amino Acids Selective Mtt Deprotection (1% TFA/TIS)->Couple Side Chain Amino Acids Final Cleavage (95% TFA) Final Cleavage (95% TFA) Couple Side Chain Amino Acids->Final Cleavage (95% TFA) Purification (RP-HPLC) Purification (RP-HPLC) Final Cleavage (95% TFA)->Purification (RP-HPLC) Purification (RP-HPLC)->End

Caption: Workflow for branched peptide synthesis using this compound.

cluster_Fmoc Fmoc Group (Base Labile) cluster_AcidLabile Acid Labile Groups cluster_Other Other Orthogonal Groups Fmoc Fmoc Mtt Mtt Boc Boc Trt Trt Resin Linkage Resin Linkage ivDde ivDde Alloc Alloc Piperidine Piperidine Piperidine->Fmoc Removes Mild Acid (1% TFA) Mild Acid (1% TFA) Mild Acid (1% TFA)->Mtt Removes Strong Acid (>50% TFA) Strong Acid (>50% TFA) Strong Acid (>50% TFA)->Boc Removes Strong Acid (>50% TFA)->Trt Removes Strong Acid (>50% TFA)->Resin Linkage Cleaves Hydrazine Hydrazine Hydrazine->ivDde Removes Pd(0) Pd(0) Pd(0)->Alloc Removes

Caption: Orthogonality of common protecting groups in peptide synthesis.

Potential Side Reactions and Mitigation Strategies

While the mild cleavage of the Mtt group is its primary advantage, researchers should be aware of potential side reactions. Premature cleavage of other highly acid-labile groups, such as Boc or even the trityl (Trt) group from other residues, can occur, especially with prolonged exposure to the mild acidic conditions used for Mtt removal.[4] Additionally, the cleaved Mtt cation can potentially re-attach to nucleophilic residues in the peptide chain.

To mitigate these risks, the use of scavengers is crucial. Triisopropylsilane (TIS) is commonly added to the deprotection solution to quench the Mtt cation as it is formed.[11] Some studies have also shown that the addition of a small amount of methanol (MeOH) can be effective in preventing the loss of t-butyl protecting groups.[4] Careful monitoring of the deprotection reaction and minimizing the exposure time to the acidic solution are also key to ensuring a clean and efficient synthesis.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound is a strategic one that balances cost against the need for a highly orthogonal protection strategy.

This compound is the recommended choice when:

  • The synthesis of complex, branched, or cyclic peptides is the primary objective.

  • The peptide sequence contains other acid-sensitive protecting groups that must remain intact during side-chain modification.

  • The potential for higher purity and a more straightforward synthesis of the target molecule outweighs the higher initial cost of the reagent.

Alternatives may be more suitable when:

  • A simple linear peptide is being synthesized, and the robust, acid-labile Boc protecting group (Fmoc-D-Lys(Boc)-OH) is sufficient and more cost-effective.

  • A non-acidic deprotection method is preferred, in which case the hydrazine-labile ivDde group (Fmoc-D-Lys(ivDde)-OH) or the palladium-labile Alloc group (Fmoc-D-Lys(Alloc)-OH) are excellent options.

  • Budgetary constraints are a primary concern, and the synthesis can be optimized to accommodate a less expensive protecting group.

Ultimately, a thorough evaluation of the synthetic strategy, the complexity of the target peptide, and the available budget will guide the researcher to the most appropriate choice of protected lysine derivative. By understanding the cost-benefit trade-offs and implementing optimized protocols, scientists can confidently and efficiently synthesize the complex peptides required to advance their research and development goals.

References

The Strategic Advantage of Fmoc-D-Lys(Mtt)-OH in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications, comparative performance, and experimental protocols for the orthogonally protected amino acid, Fmoc-D-Lys(Mtt)-OH, a cornerstone for the synthesis of complex peptides in research and drug development.

In the intricate world of peptide synthesis, the ability to selectively modify specific amino acid residues within a growing peptide chain is paramount. This capability underpins the creation of sophisticated peptide structures such as branched peptides, cyclic peptides, and peptides conjugated to various moieties like fluorophores, biotin, or cytotoxic drugs. At the heart of this synthetic versatility lies the strategic use of orthogonally protected amino acids. Among these, Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine (this compound) has emerged as a critical tool for peptide chemists. Its defining feature, the acid-labile Mtt group protecting the ε-amino function of the lysine side chain, allows for selective deprotection under mild acidic conditions that leave other common protecting groups, such as the base-labile Fmoc and the strongly acid-labile tert-butyl (tBu) and Boc groups, intact.[1][2] This orthogonal protection scheme is fundamental to the site-specific elaboration of peptide side chains, enabling the construction of complex and functionally diverse peptide molecules.[3][4]

Comparison with Alternative Lysine Protecting Groups

While this compound is a powerful reagent, it is important for researchers to consider the landscape of available orthogonally protected lysine derivatives to make informed decisions for their specific synthetic strategies. The choice of protecting group is dictated by the desired chemical transformations and the overall sensitivity of the peptide sequence.

Protecting GroupChemical NameDeprotection ConditionsKey Advantages
Mtt 4-MethyltritylMildly acidic (e.g., 1-5% TFA in DCM, HFIP)[5][6]Highly acid-labile, allowing for selective removal without affecting Boc or tBu groups.[1]
Boc tert-ButoxycarbonylStrong acid (e.g., high concentration of TFA)[7]Stable to the basic conditions used for Fmoc removal; widely used and well-established.[7]
Alloc AllyloxycarbonylPalladium catalysis (e.g., Pd(PPh₃)₄) under neutral conditions[7]Offers an alternative orthogonal deprotection strategy that avoids acidic or basic conditions.
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylHydrazine[7]Provides orthogonality to both acid- and base-labile protecting groups.
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylHydrazine (faster than Dde)[8]Similar to Dde but with enhanced lability to hydrazine.

Experimental Protocols for Mtt Deprotection

The selective cleavage of the Mtt group is a critical step in the utilization of this compound. The mild acidic conditions required for this deprotection are a key advantage, and several protocols have been established. The choice of reagent cocktail can be optimized based on the resin and the specific peptide sequence.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most commonly employed method for Mtt deprotection. The low concentration of TFA is sufficient to cleave the Mtt group while leaving more robust acid-labile groups intact.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of 1-2% (v/v) Trifluoroacetic Acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM.[6] TIS is included as a scavenger to quench the liberated Mtt cations and prevent side reactions.

  • Reaction: Treat the resin with the deprotection cocktail (approximately 10 mL per gram of resin) and shake gently at room temperature.[6] The reaction progress can often be monitored by the appearance of a yellow color from the Mtt cation.

  • Repetition: The treatment is typically repeated multiple times (e.g., 3-5 times for 5-15 minutes each) to ensure complete deprotection.[5]

  • Washing: After the final treatment, thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 1-5% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) to liberate the free amine.[6][9]

  • Final Washes: Wash the resin extensively with DMF and DCM to prepare for the subsequent coupling step.

Protocol 2: Hexafluoroisopropanol (HFIP)

For particularly acid-sensitive sequences or resins, cocktails containing hexafluoroisopropanol (HFIP) offer a milder alternative.

  • Deprotection Cocktail: Prepare a solution of 30% (v/v) HFIP in DCM.[5]

  • Reaction: Treat the resin with the HFIP/DCM solution and shake at room temperature.

  • Repetition: Repeat the treatment (e.g., 3 times for 5-15 minutes each) until deprotection is complete.[5]

  • Washing: Follow the same washing and neutralization procedure as described in Protocol 1.

Visualizing Synthetic Strategies with this compound

The utility of this compound is best understood through the visualization of the chemical strategies it enables. The following diagrams, generated using the DOT language, illustrate key workflows in peptide synthesis that leverage this versatile building block.

Selective_Deprotection Start Peptide-Resin (Fmoc-AA...-Lys(Mtt)-...-Resin) Fmoc_Deprotection Piperidine in DMF Start->Fmoc_Deprotection Mtt_Deprotection 1% TFA, TIS in DCM Start->Mtt_Deprotection Selective Deprotection of Lys(Mtt) Chain_Elongation Fmoc-AA Coupling Fmoc_Deprotection->Chain_Elongation Free N-terminus Chain_Elongation->Start Repeat for chain extension Side_Chain_Modification Side-Chain Modification (e.g., Acylation, Alkylation) Mtt_Deprotection->Side_Chain_Modification Free ε-amino group Final_Cleavage Global Deprotection & Cleavage from Resin Side_Chain_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Orthogonal protection strategy using this compound.

The diagram above illustrates the orthogonal nature of the Fmoc and Mtt protecting groups. The main peptide chain can be extended via standard Fmoc chemistry (deprotection with piperidine followed by coupling of the next Fmoc-amino acid). At any desired step, the Mtt group on the lysine side chain can be selectively removed using mild acid, exposing the ε-amino group for modification while the rest of the peptide remains protected.

Branched_Peptide_Synthesis Start Start with Resin Assemble_Main_Chain 1. Assemble Main Peptide Chain using Fmoc-SPPS Start->Assemble_Main_Chain Incorporate_LysMtt 2. Incorporate this compound Assemble_Main_Chain->Incorporate_LysMtt Continue_Main_Chain 3. Continue Main Chain Synthesis Incorporate_LysMtt->Continue_Main_Chain Selective_Mtt_Removal 4. Selective Mtt Deprotection (1% TFA in DCM) Continue_Main_Chain->Selective_Mtt_Removal Assemble_Side_Chain 5. Assemble Side Chain on Lys ε-NH₂ using Fmoc-SPPS Selective_Mtt_Removal->Assemble_Side_Chain Final_Cleavage 6. Global Deprotection and Cleavage Assemble_Side_Chain->Final_Cleavage Branched_Peptide Branched Peptide Final_Cleavage->Branched_Peptide

Caption: Workflow for branched peptide synthesis.

This workflow demonstrates a key application of this compound: the synthesis of branched peptides. After incorporation of the modified lysine into the main peptide chain, the Mtt group is selectively removed, providing an anchor point for the synthesis of a second peptide chain on the lysine side chain. This approach is invaluable for creating constructs such as synthetic vaccines and multivalent ligands.

Conclusion

This compound is an indispensable reagent in the peptide chemist's toolbox, offering a robust and reliable method for the introduction of site-specific modifications. Its key advantage lies in the mild conditions required for the deprotection of the Mtt group, which ensures the stability of other protecting groups and the integrity of the peptide backbone. The ability to perform selective side-chain manipulations opens the door to the synthesis of a vast array of complex and innovative peptide structures, driving forward research in areas from drug discovery to materials science. The strategic selection of this compound, in comparison to other orthogonally protected lysine derivatives, empowers researchers to design and execute elegant and efficient syntheses of peptides with tailored functionalities.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Lys(Mtt)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Fmoc-D-Lys(Mtt)-OH, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a specialized amino acid derivative crucial for peptide synthesis and drug development.[1] Proper handling and disposal are paramount to maintaining a safe laboratory environment and preventing chemical contamination. This document outlines the necessary procedures for the safe disposal of unused or expired this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). The L-isomer of this compound is classified with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.

Hazard CategoryPrecautionary Measures
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If there is a risk of dust formation, use a fume hood and consider respiratory protection.
Handling Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Ensure adequate ventilation in the handling area.[2]
First Aid (In Case of Exposure) If inhaled: Move the person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician and have the Safety Data Sheet (SDS) available.[2]
Storage of Waste Keep the waste container tightly closed in a dry, cool, and well-ventilated place.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general protocol that should be adapted to your institution's specific guidelines.

Step 1: Consultation with Environmental Health and Safety (EHS)

Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance on chemical waste disposal procedures and ensure compliance with all applicable regulations.

Step 2: Waste Identification and Segregation

  • Characterize the Waste: this compound is a solid organic chemical. It should not be mixed with other waste streams unless explicitly permitted by your EHS office.

  • Segregate: Keep this waste separate from liquid waste, sharps, and other incompatible chemical waste.

Step 3: Packaging and Labeling

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container suitable for solid chemical waste.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings. Include a hazardous waste label as required by your institution.

Step 4: Waste Collection and Storage

  • Collection: Place the labeled container in a designated satellite accumulation area for hazardous waste.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service. These services are equipped to handle and dispose of chemical waste in an environmentally responsible manner. Discharge into the environment must be avoided.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs characterize_waste Characterize as Solid Organic Waste consult_ehs->characterize_waste segregate_waste Segregate from Other Waste Streams characterize_waste->segregate_waste package_label Package in Labeled, Leak-Proof Container store_waste Store in Designated Satellite Accumulation Area package_label->store_waste segregate_waste->package_label arrange_pickup Arrange for EHS Waste Pickup store_waste->arrange_pickup end_disposal End: Proper Disposal by Licensed Service arrange_pickup->end_disposal

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling Fmoc-D-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-D-Lys(Mtt)-OH is paramount. This document provides immediate, essential safety protocols, logistical plans for its use, and detailed disposal procedures to ensure laboratory safety and experimental integrity.

Physicochemical and Safety Data

Proper handling of this compound begins with a clear understanding of its physical, chemical, and safety properties. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄₁H₄₀N₂O₄
Molecular Weight 624.78 g/mol
Appearance White to off-white solid/powder
Storage Temperature 2-8°C, kept in a dark, dry, and sealed container.[1]
GHS Pictogram
GHS Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Note: The GHS classification and hazard statements are based on the Safety Data Sheet for the L-isomer, Fmoc-L-Lys(Mtt)-OH, which is expected to have similar safety characteristics.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, minimizes risks and ensures consistent experimental outcomes.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, the following engineering controls and PPE are mandatory.

  • Ventilation: All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[2]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant nitrile gloves must be worn. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing and skin from accidental contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator is recommended.

Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.
  • Store the sealed container in a refrigerator at 2-8°C, away from incompatible materials.[1]

2. Handling the Solid Form:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.
  • Conduct all weighing and aliquoting within a chemical fume hood.
  • Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

3. Preparing Solutions:

  • Slowly add the solid to the solvent to prevent splashing.
  • Ensure the solution is fully dissolved before use in your experimental workflow.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposables that have come into contact with this compound (e.g., weigh boats, contaminated gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container for solids.[3]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquids. Do not dispose of down the drain.

Containerization and Labeling
  • Use chemically resistant containers for waste collection.

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Final Disposal
  • All hazardous waste must be disposed of through your institution's certified chemical waste disposal program.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the handling and disposal of this compound.

Handling_Workflow Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Store Store Receive->Store Inspect & Log Equilibrate Equilibrate Store->Equilibrate To Room Temp Weigh_Solid Weigh_Solid Equilibrate->Weigh_Solid Open in Hood Prepare_Solution Prepare_Solution Weigh_Solid->Prepare_Solution Solid_Waste Solid_Waste Weigh_Solid->Solid_Waste Contaminated Items Use_in_Experiment Use_in_Experiment Prepare_Solution->Use_in_Experiment Liquid_Waste Liquid_Waste Use_in_Experiment->Liquid_Waste Waste Solutions Final_Disposal Final_Disposal Solid_Waste->Final_Disposal Via EHS Liquid_Waste->Final_Disposal Via EHS

Caption: Workflow for this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.